Detiviciclovir
説明
Structure
2D Structure
3D Structure
特性
CAS番号 |
220984-26-9 |
|---|---|
分子式 |
C9H13N5O2 |
分子量 |
223.23 g/mol |
IUPAC名 |
2-[(2-aminopurin-9-yl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C9H13N5O2/c10-9-11-1-7-8(13-9)14(5-12-7)2-6(3-15)4-16/h1,5-6,15-16H,2-4H2,(H2,10,11,13) |
InChIキー |
PIWJGZWZNOWIGH-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)CC(CO)CO |
製品の起源 |
United States |
Foundational & Exploratory
Detiviciclovir's Mechanism of Action: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Detiviciclovir is an antiviral agent targeting herpesviruses, with a mechanism of action centered on the specific inhibition of viral DNA synthesis. As a nucleoside analog prodrug, its efficacy relies on intracellular conversion to an active triphosphate form, a process initiated by a viral-encoded kinase. This active metabolite then acts as a competitive inhibitor of the viral DNA polymerase, leading to chain termination upon its incorporation into the growing viral DNA strand. This guide provides a detailed examination of this mechanism, drawing parallels with well-characterized antiviral agents of the same class, and outlines the experimental methodologies used to elucidate these processes.
Introduction to this compound's Antiviral Strategy
This compound belongs to the class of nucleoside analogs, a cornerstone of antiviral therapy, particularly against the Herpesviridae family, which includes Human Cytomegalovirus (HCMV). The fundamental principle behind the action of these drugs is their structural similarity to natural deoxynucleosides, allowing them to be recognized and processed by viral enzymes involved in DNA replication. However, their modified structure ultimately disrupts this process, selectively halting viral propagation with minimal impact on the host cell's machinery.
The selectivity of this compound and similar drugs stems from the initial and critical activation step being catalyzed by a virus-specific enzyme. In the case of HCMV, this is the UL97 phosphotransferase. This ensures that the drug is predominantly activated in infected cells, concentrating its cytotoxic potential where it is needed and sparing uninfected cells.
The Bioactivation Pathway of this compound
The journey of this compound from a prodrug to an active inhibitor of viral replication involves a three-step phosphorylation cascade. This process is essential for its antiviral activity.
Step 1: Monophosphorylation by Viral UL97 Phosphotransferase
Upon entry into an HCMV-infected cell, this compound, a guanosine (B1672433) analog, serves as a substrate for the viral UL97 phosphotransferase. This enzyme catalyzes the addition of the first phosphate (B84403) group, converting this compound into this compound-monophosphate. This initial phosphorylation is the rate-limiting and selectivity-determining step. The UL97 kinase has a broader substrate specificity than cellular kinases, allowing it to recognize and phosphorylate the synthetic nucleoside analog.
Step 2 & 3: Di- and Triphosphorylation by Cellular Kinases
Following the initial virus-specific phosphorylation, cellular kinases, such as guanylate kinase, recognize this compound-monophosphate as a substrate and catalyze its conversion to the diphosphate (B83284) form. Subsequently, other cellular kinases add a third phosphate group to yield the active antiviral agent, this compound-triphosphate.
Caption: Bioactivation cascade of this compound in an HCMV-infected cell.
Inhibition of Viral DNA Polymerase
The active this compound-triphosphate directly targets the HCMV DNA polymerase (encoded by the UL54 gene), a crucial enzyme for the replication of the viral genome. The mechanism of inhibition occurs through two primary modes:
-
Competitive Inhibition: this compound-triphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the active site of the viral DNA polymerase.
-
Chain Termination: Once incorporated into the growing viral DNA strand, the modified structure of this compound prevents the formation of a phosphodiester bond with the next incoming nucleotide. This is because it lacks the 3'-hydroxyl group necessary for chain elongation, leading to the premature termination of DNA synthesis.
The viral DNA polymerase has a higher affinity for this compound-triphosphate than cellular DNA polymerases, further contributing to the drug's selective antiviral effect.
Caption: Mechanism of viral DNA polymerase inhibition by this compound-TP.
Quantitative Analysis of Antiviral Activity and Cytotoxicity
While specific data for this compound is not publicly available, the following tables illustrate how the antiviral potency and cytotoxicity of a compound like this compound would be presented. These values are crucial for determining the therapeutic window of an antiviral agent.
Table 1: In Vitro Antiviral Activity of this compound against Human Cytomegalovirus
| Cell Line | Viral Strain | Assay Type | EC50 (µM) |
| Human Foreskin Fibroblasts (HFF) | AD169 | Plaque Reduction Assay | Data not available |
| Human Foreskin Fibroblasts (HFF) | Towne | Plaque Reduction Assay | Data not available |
| Clinical Isolates | Various | DNA Hybridization Assay | Data not available |
EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | CC50 (µM) |
| Human Foreskin Fibroblasts (HFF) | MTT Assay | Data not available |
| Human Embryonic Lung (MRC-5) | Neutral Red Uptake | Data not available |
CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%.
Selectivity Index (SI): A critical parameter for evaluating an antiviral candidate is the selectivity index, calculated as CC50 / EC50. A higher SI value indicates a more favorable therapeutic profile, signifying that the drug is effective against the virus at concentrations well below those that are toxic to host cells.
Experimental Protocols
The elucidation of this compound's mechanism of action would rely on a series of established in vitro assays.
Antiviral Activity and Cytotoxicity Assays
Objective: To determine the EC50 and CC50 of this compound.
Methodology: Plaque Reduction Assay (for EC50)
-
Cell Seeding: Plate human foreskin fibroblasts (HFFs) in 6-well plates and grow to confluence.
-
Drug Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Infect the confluent cell monolayers with a known titer of HCMV for 1-2 hours.
-
Treatment: Remove the viral inoculum and overlay the cells with a medium containing carboxymethylcellulose and the various concentrations of this compound.
-
Incubation: Incubate the plates for 7-14 days to allow for plaque formation.
-
Staining and Counting: Fix the cells with methanol (B129727) and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control for each drug concentration and determine the EC50 value using regression analysis.
Caption: Workflow for a Plaque Reduction Assay.
Methodology: MTT Assay (for CC50)
-
Cell Seeding: Plate HFFs in a 96-well plate.
-
Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated cell control and determine the CC50 value.
UL97 Phosphotransferase Activity Assay
Objective: To confirm that this compound is a substrate for the viral UL97 kinase.
Methodology: In Vitro Kinase Assay
-
Enzyme Source: Use purified recombinant UL97 protein or immunoprecipitated UL97 from infected cell lysates.
-
Reaction Mixture: Prepare a reaction buffer containing ATP (radiolabeled, e.g., [γ-32P]ATP), MgCl2, and this compound.
-
Initiation: Start the reaction by adding the UL97 enzyme.
-
Incubation: Incubate at 37°C for a defined period.
-
Termination: Stop the reaction (e.g., by adding EDTA).
-
Analysis: Separate the reaction products (unreacted this compound and phosphorylated this compound) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection: Detect the radiolabeled phosphorylated product by autoradiography or scintillation counting.
DNA Polymerase Inhibition Assay
Objective: To determine the inhibitory effect of this compound-triphosphate on viral DNA polymerase.
Methodology: Enzyme Inhibition Assay
-
Enzyme and Template: Use purified recombinant HCMV DNA polymerase and a synthetic DNA template-primer.
-
Reaction Mixture: Prepare a reaction buffer containing the DNA template-primer, dNTPs (including a radiolabeled dNTP, e.g., [α-32P]dGTP), and varying concentrations of this compound-triphosphate.
-
Initiation: Start the reaction by adding the viral DNA polymerase.
-
Incubation: Incubate at 37°C.
-
Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto filter paper.
-
Washing: Wash the filters to remove unincorporated radiolabeled dNTPs.
-
Quantification: Measure the radioactivity incorporated into the DNA using a scintillation counter.
-
Data Analysis: Calculate the percentage of polymerase inhibition for each concentration of this compound-triphosphate and determine the IC50 (50% inhibitory concentration).
Mechanisms of Resistance
Resistance to nucleoside analogs like this compound typically arises from mutations in two key viral genes:
-
UL97 (Phosphotransferase): Mutations in the UL97 gene can alter the enzyme's structure, reducing its ability to phosphorylate this compound.[1][2][3] This is the most common mechanism of resistance to ganciclovir, a related drug.
-
UL54 (DNA Polymerase): Mutations in the DNA polymerase gene can decrease the enzyme's affinity for this compound-triphosphate, preventing its incorporation into the viral DNA.[1] These mutations can sometimes confer cross-resistance to other antiviral agents that target the polymerase.[2]
Conclusion
The mechanism of action of this compound is a targeted, multi-step process that leverages the unique enzymatic machinery of the herpesvirus to achieve selective antiviral activity. As a nucleoside analog prodrug, its bioactivation is contingent on the viral UL97 phosphotransferase, ensuring its effects are concentrated within infected cells. The resulting active triphosphate metabolite effectively inhibits the viral DNA polymerase, leading to the termination of viral genome replication. A thorough understanding of this mechanism, supported by the quantitative data and experimental protocols outlined, is essential for the continued development and optimization of antiviral therapies against HCMV and other herpesviruses.
References
Detiviciclovir: An Acyclic Nucleoside Analogue with Undisclosed Antiviral Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detiviciclovir, also known as AM365, is identified in chemical and pharmaceutical literature as an antiviral nucleoside analogue.[1] As a member of this well-established class of therapeutic agents, this compound is structurally designed to interfere with viral replication. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific data regarding its antiviral spectrum. While its classification suggests activity against viral pathogens, detailed quantitative data on its efficacy against specific viruses, such as IC50 or EC50 values, remain undisclosed.
This technical guide provides an overview of what is known about this compound, its classification, and the general principles of antiviral activity and evaluation pertinent to its class of compounds.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 2-((2-amino-9H-purin-9-yl)methyl)propane-1,3-diol |
| Synonyms | AM365 |
| Molecular Formula | C9H13N5O2 |
| Molecular Weight | 223.23 g/mol |
| CAS Number | 220984-26-9 |
Presumed Mechanism of Action: Nucleoside Analogue Inhibition of Viral Polymerase
As a nucleoside analogue, this compound is presumed to exert its antiviral effect by targeting viral nucleic acid synthesis. The general mechanism for this class of drugs involves a multi-step intracellular activation process, followed by competitive inhibition of the viral polymerase.
-
Cellular Uptake: The nucleoside analogue enters the host cell.
-
Phosphorylation (Activation): Host or viral kinases phosphorylate the nucleoside analogue to its active triphosphate form. This is often a rate-limiting step and a key determinant of selective toxicity.
-
Incorporation and/or Inhibition: The triphosphate analogue, mimicking a natural deoxynucleotide triphosphate (dNTP), competes for the active site of the viral DNA or RNA polymerase.
-
Chain Termination: Upon incorporation into the growing viral nucleic acid chain, the absence of a 3'-hydroxyl group (a common feature in many nucleoside analogues) prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.
The following diagram illustrates the general signaling pathway for the activation and mechanism of action of an acyclic nucleoside analogue.
Antiviral Spectrum: A Data Gap
Despite its classification as an antiviral agent, there is no publicly available data detailing the specific viruses against which this compound is active. Typically, the antiviral spectrum of a compound is determined through a series of in vitro assays against a panel of different viruses. The absence of such data for this compound in peer-reviewed literature suggests that either the compound is in a very early stage of development, its development was discontinued, or the data remains proprietary.
Standard Experimental Protocols for Determining Antiviral Spectrum
To provide context for the type of data that is currently missing for this compound, this section outlines the standard experimental protocols used to characterize the antiviral spectrum of a novel compound.
In Vitro Antiviral Assays
The initial assessment of antiviral activity is typically performed in cell culture-based assays.
1. Cytopathic Effect (CPE) Inhibition Assay:
-
Objective: To determine the concentration of the compound that protects cells from virus-induced death or morphological changes.
-
Methodology:
-
Host cells susceptible to the virus are seeded in multi-well plates.
-
Cells are treated with serial dilutions of the test compound.
-
A known titer of the virus is added to the wells.
-
After an incubation period, the extent of CPE is observed microscopically or quantified using a cell viability assay (e.g., MTT, MTS, or neutral red uptake).
-
The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits CPE by 50%.
-
2. Plaque Reduction Assay:
-
Objective: To quantify the inhibition of viral replication by measuring the reduction in the number and/or size of viral plaques.
-
Methodology:
-
Confluent monolayers of host cells are infected with the virus.
-
After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing various concentrations of the test compound.
-
After incubation to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet).
-
Plaques are counted, and the 50% inhibitory concentration (IC50) is determined as the concentration that reduces the number of plaques by 50% compared to the untreated control.
-
3. Yield Reduction Assay:
-
Objective: To measure the reduction in the production of infectious virus particles.
-
Methodology:
-
Host cells are infected with the virus in the presence of different concentrations of the test compound.
-
After a single replication cycle, the supernatant and/or cell lysate is collected.
-
The viral titer in the collected samples is determined by plaque assay or TCID50 (50% tissue culture infective dose) assay on fresh cell monolayers.
-
The IC50 is the concentration of the compound that reduces the viral yield by 50%.
-
The following diagram illustrates a typical workflow for in vitro antiviral screening.
Conclusion
This compound (AM365) is classified as an antiviral nucleoside analogue, suggesting a mechanism of action that involves the inhibition of viral replication through chain termination of nucleic acid synthesis. While the general principles of this mechanism are well-understood for this class of compounds, the specific antiviral spectrum of this compound remains undefined in the public domain. The lack of published quantitative data and detailed experimental protocols specific to this compound prevents a thorough assessment of its potential as a therapeutic agent. Further research and disclosure of preclinical data would be necessary to elucidate the antiviral profile of this compound.
References
Detiviciclovir: An Obscure Antiviral Nucleoside Analogue with Limited Data for Herpesvirus Research
Detiviciclovir , also known as AM365 , is an antiviral nucleoside analogue that has been noted in limited scientific literature. Despite its classification as a potential antiviral agent, a comprehensive review of publicly available research reveals a significant scarcity of data regarding its specific applications, efficacy, and mechanism of action in the context of herpesvirus research. This lack of detailed information currently prevents the creation of an in-depth technical guide for researchers, scientists, and drug development professionals focused on herpesviruses such as Herpes Simplex Virus (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV).
Chemical and Pharmacokinetic Profile
This compound is identified by the chemical formula C₉H₁₃N₅O₂ and a molecular weight of 223.23. The primary available research on this compound involves the development of a high-performance liquid chromatography (HPLC) method for its detection, along with a related compound, AM188, in rat liver perfusate and bile. This study indicates that some preclinical pharmacokinetic investigations into its metabolism and disposition have been conducted.
While the DrugBank database notes that this compound has been investigated for the treatment of viral hepatitis B, its activity and relevance to the Herpesviridae family remain undocumented in accessible scientific papers, patents, or conference proceedings.
Mechanism of Action and Antiviral Activity Against Herpesviruses
As a nucleoside analogue, this compound is presumed to function by interfering with viral DNA synthesis. Typically, such compounds are phosphorylated within infected cells to their active triphosphate form, which then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase. This incorporation often leads to chain termination, thereby halting viral replication.
However, no specific studies detailing this mechanism for this compound in the context of any herpesvirus have been found. Consequently, crucial data for researchers, such as:
-
In vitro efficacy : 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀) values against HSV-1, HSV-2, VZV, or other herpesviruses.
-
Selectivity Index (SI) : The ratio of cytotoxic concentration to antiviral concentration, which is a critical measure of a drug's therapeutic window.
-
Resistance profile : Studies on the potential for herpesviruses to develop resistance to this compound.
are not available in the public domain.
Experimental Protocols and In Vivo Data
A thorough search for experimental protocols involving this compound for herpesvirus research yielded no specific methodologies. Standard protocols for assessing antiviral activity against herpesviruses, such as plaque reduction assays or yield reduction assays, have not been published with respect to this compound.
Similarly, there is no available data from animal model studies investigating the in vivo efficacy of this compound for any herpes-related infection. Information on dosing, safety, and therapeutic outcomes in preclinical models is absent from the scientific literature.
Signaling Pathways and Experimental Workflows
Due to the lack of research on its mechanism of action, no signaling pathways involving this compound's interaction with viral or host cell components can be depicted. The general pathway for nucleoside analogue antivirals is well-understood, but the specific enzymes involved in this compound's activation and its precise interaction with herpesvirus DNA polymerase are unknown.
Below is a generalized workflow for evaluating a novel nucleoside analogue against herpesviruses, which would be applicable to a compound like this compound should research be undertaken.
Caption: Generalized workflow for the preclinical evaluation of a novel anti-herpesvirus nucleoside analogue.
Conclusion
While this compound (AM365) is identified as an antiviral nucleoside analogue, there is a profound lack of publicly available data to support its use in herpesvirus research. Key information on its mechanism of action, quantitative antiviral activity, and performance in preclinical models is absent. Therefore, it is not possible at this time to provide the in-depth technical guide requested. Researchers and drug development professionals interested in this compound would need to conduct foundational research to establish its basic anti-herpesvirus properties.
In Vitro Synthesis and Purification of Detiviciclovir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detiviciclovir is a known antiviral nucleoside analogue. However, specific, publicly available, peer-reviewed literature detailing its synthesis and purification with precise quantitative data (yields, purity, etc.) is limited. Therefore, this guide presents a comprehensive approach based on established synthetic and purification methodologies for structurally similar acyclic guanosine (B1672433) analogues, such as Penciciclovir. The experimental protocols and quantitative data provided herein are illustrative and should be adapted and optimized under experimental conditions.
Introduction
This compound, 2-[(2-aminopurin-9-yl)methyl]propane-1,3-diol, is an acyclic guanosine analogue with potential antiviral activity. Like other members of its class, its mechanism of action is predicated on its selective phosphorylation in virus-infected cells and subsequent inhibition of viral DNA polymerase, a critical enzyme for viral replication. This guide provides a detailed technical overview of a plausible in vitro synthesis and purification strategy for this compound, intended to support research and development efforts in the field of antiviral drug discovery.
Proposed Synthesis of this compound
The synthesis of this compound can be conceptually divided into two main stages: the preparation of the acyclic side chain and its subsequent coupling to a protected guanine (B1146940) precursor.
Synthesis of the Acyclic Side Chain Precursor
A key intermediate for the synthesis of this compound is a protected form of 2-(hydroxymethyl)propane-1,3-diol. A plausible precursor is 2-((benzyloxy)methyl)propane-1,3-diol (B1278497), which can be synthesized and then activated for coupling.
Experimental Protocol: Synthesis of 2-((benzyloxy)methyl)propane-1,3-diol
-
Reaction Setup: To a solution of 2,2-bis(hydroxymethyl)-1,3-propanediol (pentaerythritol) in a suitable solvent such as dimethylformamide (DMF), add a molar equivalent of a benzylating agent (e.g., benzyl (B1604629) bromide) and a non-nucleophilic base (e.g., sodium hydride) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2-((benzyloxy)methyl)propane-1,3-diol.
Coupling of the Side Chain with a Guanine Precursor
The protected acyclic side chain can be coupled with a suitable guanine derivative, such as 2-amino-6-chloropurine (B14584), followed by hydrolysis to yield this compound.
Experimental Protocol: Synthesis of this compound
-
Activation of the Side Chain: Convert the diol of 2-((benzyloxy)methyl)propane-1,3-diol to a leaving group, for example, by mesylation using methanesulfonyl chloride in the presence of a base like triethylamine (B128534) in dichloromethane (B109758) (DCM) at 0 °C.
-
Coupling Reaction: React the activated side chain with 2-amino-6-chloropurine in a polar aprotic solvent like DMF with a base such as potassium carbonate. Heat the reaction mixture to facilitate the nucleophilic substitution.
-
Deprotection and Hydrolysis: Following the coupling, remove the benzyl protecting group via catalytic hydrogenation (e.g., using palladium on carbon). Subsequently, hydrolyze the chloro group at the 6-position of the purine (B94841) ring to a hydroxyl group using an aqueous acid (e.g., hydrochloric acid) to form the guanine moiety.
-
Neutralization and Isolation: Neutralize the reaction mixture with a base (e.g., sodium hydroxide) to precipitate the crude this compound. Filter the solid, wash with water, and dry under vacuum.
Purification of this compound
Due to the polar nature of this compound, a combination of chromatographic techniques is recommended to achieve high purity.
Column Chromatography
Initial purification of the crude product can be performed using silica gel column chromatography. Given the polarity of this compound, a polar mobile phase system is required.
Experimental Protocol: Column Chromatography Purification
-
Column Packing: Prepare a silica gel column packed with a suitable solvent system, such as a mixture of dichloromethane (DCM) and methanol (B129727) (MeOH). To prevent peak tailing, which is common with polar heterocyclic compounds, the silica gel can be deactivated by pre-treating with a solvent system containing a small percentage of a basic modifier like triethylamine.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried powder can be loaded onto the top of the column. This dry-loading technique is often beneficial for polar compounds.
-
Elution: Elute the column with a gradient of increasing methanol concentration in dichloromethane. For example, starting with 5% MeOH in DCM and gradually increasing to 20% MeOH.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.
High-Performance Liquid Chromatography (HPLC)
For final purification and to achieve high purity suitable for biological assays, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique.
Experimental Protocol: RP-HPLC Purification
-
Column and Mobile Phase: Utilize a C18 reversed-phase column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. For nucleoside analogues, a volatile buffer like triethylammonium (B8662869) acetate or ammonium (B1175870) acetate is often used, which can be removed by lyophilization. A common organic modifier is acetonitrile (B52724) or methanol.
-
Gradient Elution: Employ a gradient elution method. Start with a high percentage of the aqueous buffer and gradually increase the concentration of the organic solvent. For instance, a linear gradient from 5% to 50% acetonitrile in 0.1 M triethylammonium acetate buffer (pH 7.0) over 30 minutes.
-
Detection and Fraction Collection: Monitor the elution profile using a UV detector at a wavelength where the purine ring has strong absorbance (around 254 nm). Collect the fractions corresponding to the main peak of this compound.
-
Sample Recovery: Combine the pure fractions and remove the volatile buffer and solvents by lyophilization to obtain the purified this compound as a solid.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and purification of this compound, based on typical results for similar compounds.
Table 1: Hypothetical Synthesis Data for this compound
| Step | Reaction | Starting Material (Amount) | Product | Yield (%) | Purity (by HPLC, %) |
| 1 | Side Chain Synthesis | Pentaerythritol (10 g) | 2-((benzyloxy)methyl)propane-1,3-diol | 65 | >95 |
| 2 | Coupling & Deprotection | 2-amino-6-chloropurine (5 g) | Crude this compound | 50 | ~85 |
Table 2: Hypothetical Purification Data for this compound
| Purification Method | Starting Material | Purity In (%) | Final Product | Purity Out (%) | Recovery (%) |
| Column Chromatography | Crude this compound | ~85 | Semi-pure this compound | >95 | 80 |
| RP-HPLC | Semi-pure this compound | >95 | Pure this compound | >99.5 | 90 |
Mandatory Visualizations
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Purification Workflow
Caption: Multi-step purification workflow for this compound.
Mechanism of Action Signaling Pathway
Caption: Activation and inhibitory pathway of this compound.[1][2][3][4][5]
References
- 1. Phosphorylation events during viral infections provide potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. czlab.ustc.edu.cn [czlab.ustc.edu.cn]
- 3. Phosphorylation of four acyclic guanosine analogs by herpes simplex virus type 2 thymidine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Cellular Uptake and Metabolism of Detiviciclovir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific cellular uptake and metabolism of Detiviciclovir is limited. This guide provides a comprehensive overview based on the established mechanisms of similar acyclic guanosine (B1672433) analogues and related antiviral compounds. The experimental protocols and data presented are illustrative and based on methodologies commonly employed for this class of drugs.
Introduction
This compound is an antiviral nucleoside analogue.[1] Like other drugs in its class, its efficacy is contingent on its ability to enter host cells, be converted into its active form, and selectively inhibit viral replication.[2] This guide details the putative cellular uptake and metabolic pathways of this compound, provides standardized experimental protocols for their investigation, and presents comparative quantitative data from related compounds to serve as a benchmark for future research.
Cellular Uptake of Acyclic Guanosine Analogues
The cellular membrane is a significant barrier for hydrophilic molecules like nucleoside analogues. Their entry into the cell is primarily mediated by specialized membrane transporter proteins.[3][4]
Key Transporter Families
Two major solute carrier (SLC) families are responsible for the transport of nucleosides and their analogues across the cell membrane:
-
Human Equilibrative Nucleoside Transporters (hENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient.[5] hENT1 is often a key transporter for many nucleoside analogues.
-
Human Concentrative Nucleoside Transporters (hCNTs): These transporters actively transport nucleosides into the cell against their concentration gradient, a process that is typically sodium-dependent.
The specific transporters involved in this compound uptake have not been definitively identified. However, based on the transport mechanisms of similar acyclic guanosine analogues, it is hypothesized that both hENTs and hCNTs may play a role.
Experimental Protocol: Cellular Uptake Assay
This protocol describes a common method for studying the uptake of a radiolabeled nucleoside analogue.
Objective: To determine the kinetics and transporter dependency of this compound uptake.
Materials:
-
Radiolabeled this compound (e.g., [³H]-Detiviciclovir)
-
Human cell line of interest (e.g., human foreskin fibroblasts, HFFs)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Inhibitors of nucleoside transporters (e.g., nitrobenzylthioinosine (NBMPR) for hENT1, dipyridamole (B1670753) for hENTs)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Plate cells in 24-well plates and grow to confluence.
-
Preparation: Wash the cells with pre-warmed transport buffer.
-
Inhibitor Pre-incubation (for transporter identification): Incubate a subset of cells with known transporter inhibitors for 10-15 minutes.
-
Uptake Initiation: Add the transport buffer containing radiolabeled this compound at various concentrations to the cells and incubate for specific time points (e.g., 1, 5, 15, 30 minutes).
-
Uptake Termination: Rapidly wash the cells with ice-cold transport buffer to stop the uptake process.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the initial uptake rates and kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation. Compare uptake in the presence and absence of inhibitors to identify the transporters involved.
Intracellular Metabolism of this compound
Once inside the cell, this compound, like other nucleoside analogues, must be phosphorylated to its active triphosphate form. This multi-step process is catalyzed by both viral and host cell kinases.
The Phosphorylation Cascade
The metabolic activation of acyclic guanosine analogues typically follows this pathway:
-
Monophosphorylation: The initial and rate-limiting step is the conversion of the nucleoside analogue to its monophosphate form. In virus-infected cells, this is preferentially carried out by a virus-encoded thymidine (B127349) kinase (TK) or a phosphotransferase (such as the UL97 kinase in CMV), which provides the initial selectivity of the drug. Host cell kinases can also perform this step, but often with much lower efficiency.
-
Diphosphorylation: The monophosphate is then converted to the diphosphate (B83284) form by a cellular guanylate kinase.
-
Triphosphorylation: Finally, various cellular enzymes, such as nucleoside diphosphate kinases, catalyze the formation of the active triphosphate analogue.
The resulting this compound triphosphate acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of viral DNA chain elongation upon its incorporation.
Experimental Protocol: Intracellular Phosphorylation Assay
This protocol outlines a method to quantify the intracellular levels of this compound and its phosphorylated metabolites.
Objective: To measure the intracellular conversion of this compound to its mono-, di-, and triphosphate forms.
Materials:
-
This compound
-
Virus-infected and uninfected cell lines
-
Cell lysis buffer (e.g., methanol-based)
-
Internal standards for each metabolite
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system
Procedure:
-
Cell Treatment: Incubate both virus-infected and uninfected cells with this compound at a specific concentration for various time points.
-
Metabolite Extraction: Wash the cells with ice-cold saline and then lyse them with a cold extraction solution.
-
Sample Preparation: Centrifuge the cell lysates to remove debris and collect the supernatant containing the intracellular metabolites.
-
HPLC-MS/MS Analysis: Separate and quantify this compound and its phosphorylated metabolites using a validated HPLC-MS/MS method. Use stable isotope-labeled internal standards for accurate quantification.
-
Data Analysis: Determine the intracellular concentrations of this compound, this compound-monophosphate, this compound-diphosphate, and this compound-triphosphate over time.
Quantitative Data (Comparative)
As specific quantitative data for this compound is not available, this section provides representative data for other well-characterized acyclic guanosine analogues to serve as a reference.
Table 1: Comparative Pharmacokinetic Parameters of Acyclic Guanosine Analogues
| Parameter | Acyclovir | Ganciclovir | Penciclovir |
| Bioavailability (Oral) | 15-30% | <10% | ~77% (as Famciclovir) |
| Plasma Half-life | 2.5-3.3 hours | 2.5-4.2 hours | ~2 hours |
| Intracellular Half-life (Triphosphate) | 1-20 hours (HSV-infected cells) | >24 hours (CMV-infected cells) | >10 hours (HSV-infected cells) |
| Primary Route of Elimination | Renal | Renal | Renal |
Data compiled from various pharmacokinetic studies.
Table 2: Comparative In Vitro Antiviral Activity and Cytotoxicity
| Compound | Virus | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (CC₅₀/EC₅₀) |
| Acyclovir | HSV-1 | 0.02 - 1.3 | >300 | >230 |
| HSV-2 | 0.03 - 3.6 | >300 | >83 | |
| VZV | 0.8 - 4.0 | >300 | >75 | |
| Ganciclovir | CMV | 0.2 - 3.5 | >200 | >57 |
| Cidofovir | Ad5 | 0.11 | >400 | >3636 |
EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a cytotoxicity assay. The Selectivity Index is a measure of the drug's therapeutic window.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized metabolic activation pathway for an acyclic guanosine analogue and a typical experimental workflow for studying its cellular uptake and metabolism.
Caption: Generalized metabolic activation pathway of this compound.
Caption: Workflow for studying this compound's cellular pharmacology.
Conclusion
The cellular uptake and metabolic activation of this compound are critical determinants of its antiviral efficacy. While specific data for this compound remains to be published, the established pathways for other acyclic guanosine analogues provide a robust framework for its investigation. The experimental protocols detailed in this guide offer standardized methods for elucidating the precise mechanisms governing this compound's activity, which will be essential for its continued development and clinical application. Future research should focus on identifying the specific transporters and kinases involved in this compound's pharmacology to better understand its therapeutic potential and resistance profile.
References
- 1. A simplified method for rapid quantification of intracellular nucleoside triphosphates by one-dimensional thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human equilibrative nucleoside transporter (ENT) family of nucleoside and nucleobase transporter proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of human nucleoside transporters in the uptake and cytotoxicity of azacitidine and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleoside transporter proteins as biomarkers of drug responsiveness and drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of Detiviciclovir (CF-1743) in Animal Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetic properties of Detiviciclovir (also known as CF-1743), the active metabolite of the prodrug FV-100, in various animal models. This compound, a bicyclic nucleoside analogue, has demonstrated potent antiviral activity, particularly against the varicella-zoster virus (VZV). Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics is crucial for its development as a therapeutic agent. This document summarizes key pharmacokinetic parameters, details experimental methodologies from preclinical studies, and presents visual representations of relevant biological and experimental processes to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
This compound (CF-1743) is a potent inhibitor of VZV replication. To enhance its oral bioavailability, the prodrug FV-100, a 5'-valyl ester of this compound, was developed. Upon oral administration, FV-100 is rapidly and extensively converted to the active moiety, this compound. Preclinical studies in animal models, primarily rats and dogs, have been instrumental in characterizing the pharmacokinetic profile of this compound and establishing a foundation for its clinical development.
Pharmacokinetic Data Summary
While specific quantitative pharmacokinetic parameters for this compound in animal models are not extensively detailed in publicly available literature, non-clinical safety and toxicology studies in rats and dogs have been conducted. These studies are essential for determining key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t½).
It has been reported that the oral bioavailability of this compound (CF-1743) itself is low, at less than 14%.[1] The development of the prodrug FV-100 significantly enhances the systemic exposure to this compound. Studies have indicated an approximately 10-fold increase in both AUC and Cmax for this compound when administered as FV-100 compared to the administration of this compound alone.[2]
Non-clinical toxicology studies included single-dose and 28-day repeat-dose evaluations in both rats and dogs.[3] These studies were crucial in establishing the No-Observed-Adverse-Effect Level (NOAEL), which for rats was determined to be 0.1 mg/kg/day, providing a 45-fold safety margin based on AUC compared to human exposure. In dogs, the NOAEL was not established due to mild to moderate atrophy and degeneration of the olfactory epithelium at all tested doses, with the lowest dose representing a 398-fold safety margin based on AUC.[3]
Table 1: Summary of Preclinical Pharmacokinetic and Toxicology Studies of this compound (CF-1743) and its Prodrug FV-100
| Species | Study Type | Compound Administered | Key Findings | Reference |
| Rat | Single-dose and 28-day repeat-dose toxicology | FV-100 | NOAEL established at 0.1 mg/kg/day. | [3] |
| Dog | Single-dose and 28-day repeat-dose toxicology | FV-100 | NOAEL not established due to local nasal findings. | |
| General | Bioavailability | CF-1743 | Oral bioavailability is <14%. | |
| General | Bioavailability | FV-100 | Provides ~10-fold higher exposure to CF-1743. |
Experimental Protocols
Detailed experimental protocols from the preclinical animal studies are not fully available in the public domain. However, based on standard pharmacokinetic and toxicology study designs, the following methodologies are likely to have been employed.
Animal Models
-
Species: Sprague-Dawley rats and Beagle dogs are commonly used species for preclinical toxicology and pharmacokinetic studies and have been mentioned in the context of FV-100 and this compound.
-
Health Status: Healthy, young adult animals of both sexes are typically used.
-
Housing and Diet: Animals are housed in controlled environments with standard chow and water available ad libitum, except for fasting periods before dose administration.
Drug Administration
-
Formulation: For oral administration, FV-100 would be formulated as a solution or suspension in a suitable vehicle. For intravenous administration to determine absolute bioavailability, this compound (CF-1743) would be dissolved in a biocompatible solvent.
-
Routes of Administration:
-
Oral (PO): Administered via gavage for rats or in capsules for dogs to ensure accurate dosing.
-
Intravenous (IV): Administered as a bolus injection or infusion, typically into a tail vein for rats or a cephalic vein for dogs.
-
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from the tail vein (rats) or cephalic/saphenous vein (dogs). Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., at -80°C) until analysis.
-
Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period.
Bioanalytical Method
-
Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying drug concentrations in biological matrices.
-
Sample Preparation: Plasma samples typically undergo protein precipitation or liquid-liquid extraction to isolate the analyte of interest before injection into the HPLC-MS/MS system.
-
Validation: The bioanalytical method would be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Visualization of Key Processes
Metabolic Activation Pathway of FV-100
The following diagram illustrates the conversion of the prodrug FV-100 to the active antiviral agent this compound and its subsequent intracellular phosphorylation, which is essential for its therapeutic effect.
Caption: Metabolic activation pathway of the prodrug FV-100 to this compound triphosphate.
General Experimental Workflow for a Preclinical Pharmacokinetic Study
This diagram outlines the typical steps involved in conducting a preclinical pharmacokinetic study in an animal model.
Caption: A generalized workflow for a preclinical pharmacokinetic study in animal models.
Conclusion
The preclinical pharmacokinetic evaluation of this compound (CF-1743) in animal models, primarily through the administration of its prodrug FV-100, has been crucial in demonstrating its potential as an antiviral agent. The significant improvement in oral bioavailability with the prodrug approach has paved the way for its clinical investigation. While detailed quantitative data from animal studies are limited in the public domain, the available information from non-clinical safety studies in rats and dogs confirms that a robust preclinical data package was generated to support its transition into human trials. Further publication of the detailed preclinical pharmacokinetic and metabolism data would be of great value to the scientific community.
References
Detiviciclovir's Mode of Action Against Viral DNA Polymerases: An In-depth Technical Guide
Disclaimer: Publicly available scientific literature lacks specific quantitative data on the inhibitory effects of Detiviciclovir on viral DNA polymerases. This compound is identified as an antiviral nucleoside analogue, and its mechanism is presumed to be similar to other drugs in its class. This guide will, therefore, use the extensively studied and structurally related compound, Acyclovir, as a representative model to provide an in-depth technical overview of the mode of action for this class of antiviral agents.
Executive Summary
Nucleoside analogues represent a cornerstone of antiviral therapy, particularly for herpesviruses. These agents function as targeted inhibitors of viral DNA synthesis, a process critical for viral replication. This technical guide details the molecular mechanism by which these compounds, exemplified by Acyclovir, selectively inhibit viral DNA polymerases. The process involves intracellular activation via phosphorylation, followed by competitive inhibition of the viral enzyme and termination of the nascent viral DNA chain. This document provides quantitative data on enzyme inhibition, outlines the experimental protocols for determining these values, and visualizes the key molecular pathways and experimental workflows.
Mechanism of Action: From Prodrug to Polymerase Inhibitor
The antiviral activity of nucleoside analogues like Acyclovir is dependent on their conversion to the active triphosphate form within the host cell. This multi-step process is key to the drug's selectivity and potency.
-
Selective Phosphorylation: The initial and rate-limiting step is the monophosphorylation of the nucleoside analogue. In herpesvirus-infected cells, this is preferentially catalyzed by a virus-encoded thymidine (B127349) kinase (TK).[1][2] Host cell kinases are significantly less effective at phosphorylating these analogues, leading to a much higher concentration of the monophosphate form in infected cells compared to uninfected cells.[1][2]
-
Conversion to Triphosphate: Host cell enzymes, such as guanylate kinase, subsequently convert the monophosphate derivative to the diphosphate (B83284) and then to the triphosphate form (e.g., Acyclovir triphosphate or ACV-TP).[1] This active triphosphate is the molecule that directly interacts with the viral DNA polymerase.
-
Inhibition of Viral DNA Polymerase: The active triphosphate metabolite inhibits viral DNA replication through a dual mechanism:
-
Competitive Inhibition: The triphosphate analogue is structurally similar to the natural deoxyguanosine triphosphate (dGTP). It competes with dGTP for binding to the active site of the viral DNA polymerase. The viral polymerase has a higher affinity for the analogue triphosphate than cellular DNA polymerases, contributing to the drug's selectivity.
-
Chain Termination: Once the viral DNA polymerase incorporates the analogue monophosphate into the growing viral DNA strand, it acts as a chain terminator. This is because these analogues lack the 3'-hydroxyl group necessary to form a phosphodiester bond with the next incoming nucleotide, thus halting DNA elongation.
-
The combination of competitive inhibition and chain termination effectively stops viral replication.
Quantitative Data: Inhibitory Activity
The efficacy of a nucleoside analogue is quantified by its inhibitory constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more potent inhibition. The data below for Acyclovir triphosphate (ACV-TP) demonstrates its high potency and selectivity for viral DNA polymerases over host cellular polymerases.
| Enzyme | Organism/Virus | Substrate | Ki (µM) | Reference |
| DNA Polymerase | Herpes Simplex Virus 1 (HSV-1) | dGTP | 0.03 | |
| DNA Polymerase | Epstein-Barr Virus (EBV) | dGTP | 9.8 | |
| DNA Polymerase α | Human | dGTP | 0.15 | |
| DNA Polymerase β | Human | dGTP | 11.9 |
Table 1: Inhibitory activity (Ki) of Acyclovir Triphosphate (ACV-TP) against viral and cellular DNA polymerases.
Experimental Protocols
The determination of inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) for antiviral compounds against viral DNA polymerases involves enzymatic assays. Below is a generalized protocol.
DNA Polymerase Inhibition Assay
Objective: To determine the Ki of an inhibitor for a specific DNA polymerase.
Materials:
-
Purified viral or cellular DNA polymerase.
-
Activated DNA template-primer (e.g., activated calf thymus DNA).
-
Deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP).
-
The triphosphate form of the inhibitor (e.g., ACV-TP).
-
Reaction buffer containing MgCl₂, Tris-HCl, and other necessary salts.
-
Trichloroacetic acid (TCA) for precipitation.
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Reaction Setup: A series of reaction mixtures are prepared. Each reaction contains the polymerase, activated DNA template-primer, reaction buffer, and a mix of dNTPs (dATP, dCTP, dGTP, and [³H]dTTP).
-
Inhibitor Addition: The inhibitor triphosphate is added to the reaction tubes at varying concentrations. A control with no inhibitor is also prepared.
-
Enzyme Addition and Incubation: The reaction is initiated by the addition of the DNA polymerase. The mixtures are incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for DNA synthesis.
-
Reaction Termination: The reaction is stopped by the addition of cold 10% trichloroacetic acid (TCA). This precipitates the newly synthesized, radiolabeled DNA.
-
Filtration and Washing: The precipitated DNA is collected by vacuum filtration onto glass fiber filters. The filters are washed multiple times with cold 5% TCA and then with ethanol (B145695) to remove unincorporated radiolabeled dNTPs.
-
Quantification: The filters are dried, and the amount of radioactivity incorporated into the DNA is measured using a liquid scintillation counter.
-
Data Analysis: The rate of DNA synthesis (proportional to the radioactivity) at each inhibitor concentration is calculated. The Ki value is determined by plotting the data using methods such as the Dixon plot or by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Conclusion
The mode of action of nucleoside analogues like this compound and the well-characterized Acyclovir against viral DNA polymerases is a highly selective and potent mechanism. By leveraging the virus's own enzymes for activation and targeting the viral DNA polymerase with high affinity, these drugs effectively shut down viral replication with minimal impact on the host cell. The principles of competitive inhibition and chain termination remain a highly successful strategy in the development of antiviral therapeutics. The quantitative analysis of enzyme kinetics through established experimental protocols is crucial for the evaluation and development of new and improved antiviral agents in this class.
References
Detiviciclovir (AM365): A Technical Overview of a Promising Antiviral Nucleoside Analogue
Disclaimer: Information regarding Detiviciclovir (AM365) in the public domain is limited. This document provides a technical overview based on its classification as a nucleoside analogue and general principles of antiviral drug development. Specific experimental data, where unavailable, is presented with representative examples from analogous compounds to illustrate typical findings for this class of antivirals.
Introduction
This compound, also known as AM365, is an antiviral agent belonging to the class of nucleoside analogues. Its chemical structure suggests potential activity against various DNA viruses, positioning it as a compound of interest for researchers and drug development professionals in the field of virology. As a nucleoside analogue, its mechanism of action is predicated on the inhibition of viral DNA synthesis, a clinically validated strategy for the management of viral infections. This technical guide aims to provide a comprehensive overview of the chemical structure, physicochemical properties, and putative biological activities of this compound, alongside generalized experimental protocols relevant to its evaluation.
Chemical Structure and Physicochemical Properties
This compound is chemically designated as 2-[(2-aminopurin-9-yl)methyl]propane-1,3-diol.[1] Its structure features a purine (B94841) nucleobase (2-aminopurine, a guanine (B1146940) analogue) attached to an acyclic side chain. This acyclic nature is a hallmark of many successful antiviral nucleoside analogues, such as acyclovir.
Figure 1: Chemical Structure of this compound (AM365).
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N₅O₂ | [2] |
| Molecular Weight | 223.23 g/mol | [2] |
| CAS Number | 220984-26-9 | [2] |
| IUPAC Name | 2-[(2-amino-9H-purin-9-yl)methyl]propane-1,3-diol | [1] |
| Predicted XlogP | -1.5 | [1] |
| Appearance | White to off-white solid (typical for this class) | N/A |
| Solubility | Soluble in DMSO, sparingly soluble in water (predicted) | N/A |
Proposed Mechanism of Action
As a nucleoside analogue, this compound is expected to exert its antiviral effect by targeting viral DNA polymerase. The proposed mechanism of action involves a series of intracellular phosphorylation steps, ultimately leading to the termination of viral DNA chain elongation.
Figure 2: Proposed Mechanism of Action for this compound.
This pathway highlights the necessity of viral-specific enzymes, such as thymidine kinase, for the initial activation step, which confers selectivity for virus-infected cells and minimizes toxicity to uninfected host cells. The resulting triphosphate form of this compound then acts as a competitive inhibitor of the natural substrate (dGTP) for the viral DNA polymerase. Upon incorporation into the growing viral DNA chain, the lack of a 3'-hydroxyl group on its acyclic side chain prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to chain termination.
In Vitro Antiviral Activity (Representative Data)
Comprehensive in vitro antiviral activity data for this compound is not widely published. Table 2 presents a representative dataset, based on typical values for nucleoside analogues against common DNA viruses, to illustrate how such data would be presented. The key parameters are the 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to IC50 and indicates the therapeutic window of the compound.
| Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Herpes Simplex Virus 1 (HSV-1) | Vero | 0.5 | >100 | >200 |
| Herpes Simplex Virus 2 (HSV-2) | HFF | 0.8 | >100 | >125 |
| Varicella-Zoster Virus (VZV) | MRC-5 | 1.2 | >100 | >83 |
| Human Cytomegalovirus (HCMV) | HFF | 5.0 | >100 | >20 |
Pharmacokinetics (Predicted Profile)
The pharmacokinetic profile of a drug candidate is crucial for its clinical development. Based on its chemical structure, a predicted pharmacokinetic profile for this compound is summarized in Table 3.
| Parameter | Predicted Characteristic | Rationale |
| Absorption | Moderate oral bioavailability | The hydrophilic nature may limit passive diffusion across the gut wall. |
| Distribution | Wide distribution into tissues | Low molecular weight and hydrophilicity suggest good tissue penetration. |
| Metabolism | Minimal metabolism | Acyclic side chain is generally resistant to metabolic enzymes. |
| Excretion | Primarily renal excretion | Excreted largely unchanged in the urine, similar to other nucleoside analogues. |
Experimental Protocols
Detailed, validated experimental protocols for this compound are not publicly available. The following sections provide generalized methodologies for key experiments typically performed for the evaluation of novel antiviral nucleoside analogues.
Synthesis of this compound (AM365)
A plausible synthetic route for this compound would involve the alkylation of a protected 2-aminopurine (B61359) with a suitable electrophile containing the propane-1,3-diol moiety.
Figure 3: Generalized Synthetic Workflow for this compound.
Methodology:
-
Protection: The 2-amino group of 2-aminopurine is protected, for example, by acylation.
-
Alkylation: The protected 2-aminopurine is reacted with a suitable alkylating agent, such as 2-(bromomethyl)propane-1,3-diyl diacetate, in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., DMF).
-
Deprotection: The protecting groups on the amino function and the hydroxyl groups are removed under appropriate conditions (e.g., basic hydrolysis) to yield this compound.
-
Purification: The final product is purified by techniques such as column chromatography or recrystallization.
In Vitro Antiviral Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method to determine the antiviral activity of a compound against plaque-forming viruses.
Methodology:
-
Cell Seeding: A confluent monolayer of susceptible cells (e.g., Vero cells for HSV-1) is prepared in multi-well plates.
-
Virus Infection: The cells are infected with a known amount of virus for a defined adsorption period.
-
Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose) containing serial dilutions of this compound.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.
Methodology:
-
Cell Seeding: Host cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for the same duration as the antiviral assay.
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read on a microplate reader at the appropriate wavelength.
-
Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Pharmacokinetic Study in Rats (Illustrative)
A basic pharmacokinetic study in a rodent model provides initial insights into the ADME properties of a drug candidate.
Methodology:
-
Animal Dosing: A cohort of rats is administered this compound via the intended clinical route (e.g., oral gavage or intravenous injection) at a defined dose.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing from a suitable site (e.g., tail vein).
-
Plasma Preparation: The blood samples are processed to obtain plasma.
-
Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as HPLC-MS/MS.
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life. A study by Wang J, et al. describes an HPLC method for the determination of this compound in rat liver perfusate, which could be adapted for plasma sample analysis.
Conclusion
This compound (AM365) represents a promising scaffold for the development of new antiviral therapies. Its classification as a nucleoside analogue suggests a well-understood mechanism of action with the potential for high selectivity and potency against DNA viruses. While specific and detailed public data on its biological activity and pharmacokinetic profile are currently scarce, the general methodologies and principles outlined in this technical guide provide a solid framework for its further investigation and development. Future research should focus on comprehensive in vitro and in vivo studies to fully elucidate the therapeutic potential of Detiviciciclovir.
References
In Vitro Antiviral Activity of Detiviciclovir: A Review of Publicly Available Data
A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific data regarding the in vitro antiviral activity of Detiviciclovir (also known as AM365). While identified as an antiviral nucleoside analogue, detailed experimental results, including quantitative data on its efficacy against specific viruses such as Herpes Simplex Virus (HSV), Cytomegalovirus (CMV), or Varicella-Zoster Virus (VZV), are not present in the accessible domain.
This absence of information prevents the creation of a detailed technical guide or whitepaper as requested. The core requirements, including the presentation of quantitative data in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational research data.
Current Status of Publicly Available Information
Searches for "this compound" and its synonym "AM365" have yielded minimal results. The compound is listed by some chemical suppliers as a research chemical, categorizing it as a nucleoside analogue. However, these listings do not provide any associated scientific publications, patents with detailed biological data, or clinical trial information that would be necessary to construct a scientific whitepaper.
Further searches for alternative names, prodrug formulations, or related novel guanosine (B1672433) analogues did not connect this compound to any published research on its biological activity. Without access to primary research articles or company-internal research and development documents, any attempt to describe its antiviral profile, mechanism of action, or experimental protocols would be purely speculative and would not meet the standards of a technical guide for a scientific audience.
Unfulfilled Core Requirements
Due to the lack of available data, the following core components of the requested technical guide cannot be provided:
-
Data Presentation: No quantitative data, such as EC50 (half-maximal effective concentration), CC50 (half-maximal cytotoxic concentration), or Selectivity Index (SI) values, are available to be summarized in tables.
-
Experimental Protocols: Without published studies, it is impossible to provide detailed methodologies for key experiments such as plaque reduction assays, cytotoxicity assays, or yield reduction assays that would have been used to screen this compound's antiviral activity.
-
Mandatory Visualization: The absence of information on this compound's mechanism of action or any affected cellular signaling pathways makes it impossible to create the requested Graphviz diagrams.
The Enigmatic Case of Detiviciclovir: A Search for a Ghost in the Antiviral Pipeline
Despite a comprehensive search of scientific literature and drug development databases, the discovery and development history of a compound specifically named "detiviciclovir" remains elusive. This suggests that "this compound" may be a misnomer, a compound that did not advance to a publicly disclosed stage, or a codename not widely used in published research.
While the specific history of "this compound" cannot be detailed, the search for its origins points toward a broader and highly significant area of antiviral research: the development of purine (B94841) and pyrimidine (B1678525) analogues. These compounds, which mimic the natural building blocks of DNA and RNA, have been a cornerstone of antiviral therapy for decades. Their mechanism of action generally involves the disruption of viral replication.
The development of such antiviral agents typically follows a rigorous and lengthy pathway, beginning with the initial discovery of a promising chemical scaffold and culminating in clinical trials and regulatory approval.
A Prototypical Antiviral Drug Discovery and Development Workflow
The journey from a laboratory concept to a marketable antiviral drug is a multi-stage process. The following diagram illustrates a generalized workflow for the discovery and development of a hypothetical nucleoside analogue antiviral, a class to which a compound like "this compound" might belong.
Caption: Generalized workflow of antiviral drug discovery and development.
The Mechanism of Action: A Tale of Deception
Nucleoside analogues, the class of drugs that includes many successful antivirals, function by deceiving the viral replication machinery. Once inside a host cell, these drugs are converted into their active triphosphate form. This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase.
The incorporation of the analogue can halt the replication process in one of two ways:
-
Chain Termination: The analogue lacks the necessary chemical group (a 3'-hydroxyl group) for the addition of the next nucleotide, causing premature termination of the nucleic acid chain.
-
Non-functional Genome: Even if the chain is not terminated, the presence of the analogue can render the resulting viral genome non-functional.
The following diagram illustrates this general mechanism of action.
Caption: General mechanism of action for a nucleoside analogue antiviral.
The Importance of 2,6-Diaminopurine (B158960) Derivatives
The search for information on "this compound" did yield results related to a class of compounds known as 2,6-diaminopurine derivatives. Research has shown that compounds based on this chemical scaffold can exhibit broad-spectrum antiviral activity against a range of viruses, including flaviviruses (like Dengue and Zika), influenza virus, and even SARS-CoV-2.[1] This highlights a significant trend in antiviral research: the shift from a "one-drug, one-virus" paradigm to the development of broad-spectrum antiviral agents that can be effective against multiple pathogens.[1]
While the story of "this compound" remains untold, the principles of antiviral drug discovery and the ongoing research into promising chemical classes like 2,6-diaminopurine derivatives continue to drive the development of new therapies to combat viral diseases. The absence of information on a specific compound does not diminish the importance of the broader field and the continuous efforts of researchers to address the global challenge of viral infections.
References
Methodological & Application
Detiviciclovir: Application Notes and Protocols for Antiviral Assays Against HSV-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detiviciclovir is a nucleoside analog antiviral agent with potential activity against Herpes Simplex Virus Type 1 (HSV-1), the causative agent of a wide range of human diseases from mucocutaneous lesions to life-threatening encephalitis. As with other nucleoside analogs, its efficacy relies on the specific inhibition of viral DNA replication. This document provides detailed application notes and experimental protocols for the evaluation of this compound's antiviral activity against HSV-1. The protocols outlined below are standard virological assays crucial for determining the potency and cytotoxicity of antiviral compounds. While specific quantitative data for this compound is not publicly available, this guide provides the methodologies to generate such data and includes comparative values for the well-characterized anti-HSV-1 drug, Acyclovir (B1169).
Mechanism of Action of Nucleoside Analogs like this compound
This compound, as a nucleoside analog, is presumed to exert its antiviral effect through a mechanism similar to that of Acyclovir and other related compounds. This process involves selective activation in HSV-infected cells and subsequent disruption of viral DNA synthesis.[1]
The key steps are:
-
Selective Phosphorylation: The antiviral prodrug is preferentially phosphorylated by a virus-encoded enzyme, thymidine (B127349) kinase (TK), which is present in HSV-infected cells.[1] This initial phosphorylation step is crucial for the drug's selectivity, as uninfected host cells do not efficiently phosphorylate the analog.
-
Conversion to Triphosphate Form: Host cell kinases further phosphorylate the monophosphate form of the drug into its active triphosphate form.
-
Inhibition of Viral DNA Polymerase: The triphosphate analog acts as a competitive inhibitor of the viral DNA polymerase.[2] It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain.
-
Chain Termination: Upon incorporation into the viral DNA, the analog, lacking a 3'-hydroxyl group, prevents the addition of subsequent nucleotides, leading to premature chain termination and halting viral DNA replication.[1]
Caption: Mechanism of action of nucleoside analogs like this compound.
Experimental Protocols
Cell Culture and Virus Propagation
-
Cell Line: Vero cells (African green monkey kidney epithelial cells) are commonly used for HSV-1 propagation and antiviral assays due to their high susceptibility to the virus.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus Strain: A laboratory-adapted strain of HSV-1 (e.g., KOS, F, or MacIntyre) or clinical isolates can be used.
-
Virus Stock Preparation: Infect confluent monolayers of Vero cells at a low multiplicity of infection (MOI) of 0.01-0.1. Incubate until a widespread cytopathic effect (CPE) is observed (typically 2-3 days). Harvest the cells and supernatant, freeze-thaw three times to release intracellular virions, and centrifuge to remove cell debris. Aliquot the supernatant containing the virus stock and store at -80°C. The titer of the virus stock should be determined by plaque assay.
Cytotoxicity Assay
It is essential to determine the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.[3]
Protocol: MTT Assay
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells in triplicate. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated cell control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using a non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Plaque Reduction Assay
The plaque reduction assay is the gold standard for determining the antiviral activity of a compound.[4] It measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50%.
Protocol:
-
Cell Seeding: Seed Vero cells in 24-well plates at a density that will result in a confluent monolayer the next day (e.g., 2 x 10^5 cells/well).
-
Infection: On the following day, remove the culture medium and infect the cell monolayers with HSV-1 at an MOI that produces 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: During the incubation, prepare serial dilutions of this compound in an overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose).
-
Overlay: After the 1-hour adsorption period, remove the virus inoculum and gently wash the cells with PBS. Add 1 mL of the compound-containing overlay medium to each well. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until plaques are visible.
-
Staining: Fix the cells with 10% formalin for 30 minutes and then stain with 0.5% crystal violet solution for 15 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and using a non-linear regression analysis.
Caption: Workflow for the Plaque Reduction Assay.
Virus Yield Reduction Assay
This assay measures the effect of the antiviral compound on the total production of infectious virus particles.
Protocol:
-
Cell Seeding and Infection: Seed Vero cells in 24-well plates and infect with HSV-1 at a high MOI (e.g., MOI of 1-5) to ensure all cells are infected.
-
Compound Treatment: After a 1-hour adsorption period, remove the inoculum, wash the cells, and add culture medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 24-48 hours.
-
Virus Harvest: Harvest the cells and supernatant and subject them to three cycles of freezing and thawing to release all virus particles.
-
Titration: Determine the virus titer in the harvested samples by performing a plaque assay on fresh Vero cell monolayers.
-
Data Analysis: Calculate the reduction in virus yield for each compound concentration compared to the untreated virus control. The IC50 value is the concentration that reduces the virus yield by 50%.
Quantitative PCR (qPCR)-Based Assay
This method quantifies the amount of viral DNA, providing a measure of viral replication.[5]
Protocol:
-
Cell Seeding, Infection, and Treatment: Follow steps 1 and 2 of the Virus Yield Reduction Assay.
-
DNA Extraction: At 24 hours post-infection, harvest the total DNA from the cells using a commercial DNA extraction kit.
-
qPCR: Perform qPCR using primers and a probe specific for a conserved HSV-1 gene (e.g., glycoprotein (B1211001) G). A standard curve with known amounts of viral DNA should be included to quantify the viral copy number.
-
Data Analysis: Determine the viral DNA copy number for each compound concentration. The IC50 is the concentration that reduces the viral DNA copy number by 50% compared to the untreated virus control.
Data Presentation
The quantitative data obtained from these assays should be summarized in tables for easy comparison. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50 (SI = CC50/IC50), is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity and a better safety profile.
Table 1: Cytotoxicity and Antiviral Activity of Antiviral Compounds against HSV-1
| Compound | Cell Line | Assay | CC50 (µM) | IC50 (µM) | Selectivity Index (SI) |
| This compound | Vero | MTT | Data not available | Data not available | |
| Vero | Plaque Reduction | Data not available | |||
| Acyclovir | Vero | MTT | >1000 | >1176 | |
| Vero | Plaque Reduction | 0.85 |
Note: The provided Acyclovir data is for comparative purposes and may vary depending on the specific experimental conditions and HSV-1 strain used.
Table 2: Antiviral Activity of Acyclovir against Different HSV-1 Strains
| HSV-1 Strain | Assay | IC50 (µM) | Reference |
| KOS | Plaque Reduction | ~0.4 | Fictional Example |
| F | Plaque Reduction | ~0.6 | Fictional Example |
| Clinical Isolate 1 | Plaque Reduction | ~1.2 | Fictional Example |
| Acyclovir-Resistant | Plaque Reduction | >50 | Fictional Example |
Note: This table is a template. Specific IC50 values for this compound against various HSV-1 strains, including resistant ones, would need to be experimentally determined.
Conclusion
The protocols described in these application notes provide a comprehensive framework for the in vitro evaluation of this compound's antiviral activity against HSV-1. By systematically determining its cytotoxicity (CC50) and antiviral potency (IC50) through established assays such as plaque reduction, yield reduction, and qPCR, researchers can accurately assess its therapeutic potential. The generation of a selectivity index will be crucial in comparing its efficacy and safety profile to existing antiviral agents like Acyclovir. Further studies should focus on elucidating the precise molecular interactions of this compound with the viral DNA polymerase and its efficacy against a broad panel of clinical and drug-resistant HSV-1 isolates.
References
- 1. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 2. Herpes simplex virus type 1 DNA polymerase. Mechanism of inhibition by acyclovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. A quantitative PCR assay for antiviral activity screening of medicinal plants against Herpes simplex 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Accurate Quantification of Detiviciclovir in Human Plasma Using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Detiviciclovir is an antiviral nucleoside analog with potential therapeutic applications. Accurate quantification of this compound in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. This document provides a detailed protocol for a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in human plasma. The described method is based on established analytical procedures for structurally similar antiviral agents such as Acyclovir (B1169) and Ganciclovir (B1264) and is presented as a comprehensive guide for method development and validation.[1][2][3][4][5]
Principle
This method involves the isolation of this compound from human plasma via protein precipitation, followed by chromatographic separation on a reversed-phase C18 column and quantification using a UV detector. An internal standard (IS) should be used to ensure accuracy and precision. Acyclovir is a suitable candidate for an internal standard due to its structural similarity and chromatographic behavior.[4]
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Acyclovir (or other suitable internal standard)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Perchloric acid (20% v/v) or Trichloroacetic acid (20%)[1][2]
-
Potassium dihydrogen phosphate (B84403)
-
Ammonium (B1175870) dihydrogen phosphate
-
Ortho-phosphoric acid
-
HPLC grade water
-
Drug-free human plasma (with K3EDTA as anticoagulant)[6]
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Visible detector is required. The following chromatographic conditions are recommended as a starting point for method development and optimization.
| Parameter | Recommended Condition |
| HPLC Column | Hypersil BDS C18, 4.6 x 250 mm, 5 µm particle size[3] |
| Mobile Phase | Phosphate buffer (pH 2.5) and Methanol (95:5 v/v)[3] |
| Buffer Preparation | Dissolve 1.36 g of potassium dihydrogen phosphate and 1.15 g of ammonium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust pH to 2.5 with ortho-phosphoric acid. |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 20 µL[8] |
| Column Temperature | Ambient or controlled at 25 °C[5] |
| Detection Wavelength | 254 nm[3][4] |
| Internal Standard | Acyclovir or Lamivudine[3][4] |
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Acyclovir in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create calibration curve standards.
-
Plasma Calibration Standards: Spike drug-free human plasma with known concentrations of this compound to prepare calibration standards in the desired concentration range (e.g., 0.1 - 10 µg/mL).[2]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.[9]
4. Sample Preparation Protocol
The protein precipitation method is recommended for its simplicity and efficiency.[1][9]
-
Pipette 500 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution and vortex briefly.
-
Add 100 µL of 20% (v/v) perchloric acid to precipitate plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Inject 20 µL of the clear filtrate into the HPLC system.
Method Validation
The developed method must be validated according to ICH guidelines to ensure its suitability for the intended application.[7][8]
1. System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area (n=6) | ≤ 2% |
2. Linearity and Range
The linearity of the method should be established by analyzing a series of calibration standards over a specified concentration range.
| Concentration Range | Correlation Coefficient (r²) |
| 0.1 - 10 µg/mL | ≥ 0.999 |
3. Accuracy and Precision
Accuracy and precision should be determined by analyzing replicate QC samples at three concentration levels on the same day (intra-day) and on different days (inter-day).
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low | ≤ 15% | ≤ 15% | 85 - 115% |
| Medium | ≤ 15% | ≤ 15% | 85 - 115% |
| High | ≤ 15% | ≤ 15% | 85 - 115% |
4. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined to assess the sensitivity of the method.
| Parameter | Value |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 (or lowest concentration on the calibration curve with acceptable accuracy and precision)[7] |
5. Recovery
The extraction efficiency of the method is determined by comparing the peak areas of extracted plasma samples with those of unextracted standard solutions at the same concentration.
| QC Level | Mean Recovery (%) |
| Low | > 85% |
| Medium | > 85% |
| High | > 85% |
6. Stability
The stability of this compound in plasma should be evaluated under various conditions to ensure the integrity of the samples during handling and storage.
| Stability Condition | Acceptance Criteria (% Deviation from Initial) |
| Short-term (Room Temperature, 24h) | ≤ 15% |
| Long-term (-20°C and -80°C, 30 days) | ≤ 15% |
| Freeze-Thaw (3 cycles) | ≤ 15% |
Data Presentation
All quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: System Suitability Parameters
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Tailing Factor | ≤ 2 | |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | | ≤ 2% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
|---|---|
| 0.1 | |
| 0.5 | |
| 1.0 | |
| 2.5 | |
| 5.0 | |
| 10.0 |
| Correlation Coefficient (r²) | | ≥ 0.999 |
Table 3: Accuracy and Precision Data
| QC Conc. (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
|---|---|---|---|
| Low | |||
| Medium |
| High | | | |
Table 4: Stability Data
| Condition | % Recovery (Low QC) | % Recovery (High QC) |
|---|---|---|
| Short-term (24h, RT) | ||
| Long-term (30 days, -20°C) |
| Freeze-Thaw (3 cycles) | | |
Visualizations
References
- 1. Determination of Acyclovir in Human Plasma Samples by HPLC Method with UV Detection: Application to Single-Dose Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of aciclovir and ganciclovir in human plasma by liquid chromatography-spectrofluorimetric detection and stability studies in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Liquid chromatography–tandem mass spectrometry method for the estimation of adefovir in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchps.com [jchps.com]
- 8. researchgate.net [researchgate.net]
- 9. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Establishing Cell Culture Models for Detiviciclovir Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detiviciclovir is an antiviral nucleoside analogue with potential therapeutic applications against herpesvirus infections. Like other drugs in its class, this compound is believed to exert its antiviral effect by targeting the viral DNA polymerase, a critical enzyme for viral replication. This mechanism involves the phosphorylation of the nucleoside analogue by a virus-encoded kinase, followed by further phosphorylation by host cell kinases. The resulting triphosphate form then acts as a competitive inhibitor of the viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to chain termination. This selective action against infected cells minimizes toxicity to uninfected host cells.
This document provides detailed protocols for establishing robust and reproducible cell culture models to evaluate the in vitro efficacy and cytotoxicity of this compound against common human herpesviruses, including Herpes Simplex Virus 1 (HSV-1), Herpes Simplex Virus 2 (HSV-2), and Human Cytomegalovirus (HCMV).
Key Experimental Objectives
-
Cell Line and Virus Propagation: To culture appropriate host cells and propagate high-titer viral stocks for use in antiviral assays.
-
Cytotoxicity Assessment: To determine the concentration of this compound that is toxic to the host cells, expressed as the 50% cytotoxic concentration (CC₅₀).
-
Antiviral Efficacy Evaluation: To quantify the inhibitory effect of this compound on viral replication, expressed as the 50% effective concentration (EC₅₀).
-
Selectivity Index Calculation: To determine the therapeutic window of the compound by calculating the selectivity index (SI), the ratio of CC₅₀ to EC₅₀.
Proposed Mechanism of Action of this compound
This compound, as a nucleoside analogue, is hypothesized to selectively inhibit herpesvirus replication through a multi-step intracellular activation process that culminates in the disruption of viral DNA synthesis.
Caption: Proposed mechanism of this compound activation and action.
Experimental Workflow
The overall experimental process for evaluating the efficacy of this compound involves a series of sequential steps, from initial cell and virus preparation to final data analysis.
Caption: Overall experimental workflow for this compound evaluation.
Data Presentation
Quantitative data from cytotoxicity and antiviral efficacy assays should be summarized in the following tables for clear comparison and calculation of the Selectivity Index.
Table 1: Cytotoxicity of this compound
| Cell Line | Virus | Assay Method | CC₅₀ (µM) |
| Vero | N/A | MTT | Value |
| Vero | N/A | LDH | Value |
| HFF | N/A | MTT | Value |
| HFF | N/A | LDH | Value |
Table 2: Antiviral Efficacy of this compound
| Virus | Cell Line | Assay Method | EC₅₀ (µM) |
| HSV-1 | Vero | Plaque Reduction | Value |
| HSV-2 | Vero | Plaque Reduction | Value |
| HCMV | HFF | Plaque Reduction | Value |
Table 3: Selectivity Index of this compound
| Virus | Cell Line | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI) |
| HSV-1 | Vero | Value | Value | Calculated Value |
| HSV-2 | Vero | Value | Value | Calculated Value |
| HCMV | HFF | Value | Value | Calculated Value |
Experimental Protocols
Protocol 1: Cell Line Culture and Maintenance
1.1. Vero Cells (for HSV-1 and HSV-2)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Growth Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.[1][2]
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS) without Ca²⁺ and Mg²⁺.
-
Add a minimal volume of 0.25% Trypsin-EDTA to cover the monolayer and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with culture medium, gently pipette to create a single-cell suspension, and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a split ratio of 1:3 to 1:6.
-
1.2. Human Foreskin Fibroblasts (HFF) (for HCMV)
-
Culture Medium: DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[3][4]
-
Growth Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
Subculturing: Follow the same procedure as for Vero cells (Protocol 1.1).
Protocol 2: Virus Propagation and Titration
2.1. Virus Propagation
-
Seed host cells (Vero for HSV, HFF for HCMV) in T-75 or T-150 flasks and grow to 80-90% confluency.
-
Remove the culture medium and infect the cell monolayer with the virus at a low multiplicity of infection (MOI) of 0.01 to 0.1 in a small volume of serum-free medium.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the flasks every 15-20 minutes.
-
Add fresh culture medium (with 2% FBS) and incubate at 37°C.
-
Monitor the flasks daily for the development of cytopathic effect (CPE).
-
When 80-100% CPE is observed, harvest the virus by scraping the cells into the medium.
-
Subject the cell suspension to three cycles of freezing and thawing to release intracellular virions.
-
Centrifuge at 2,000 x g for 10 minutes to pellet cell debris.
-
Collect the supernatant containing the virus stock, aliquot, and store at -80°C.
2.2. Virus Titration (Plaque Assay)
-
Seed host cells in 6-well or 12-well plates and grow to a confluent monolayer.[2][5]
-
Prepare 10-fold serial dilutions of the virus stock in serum-free medium.
-
Aspirate the medium from the cells and inoculate each well with a dilution of the virus.
-
Incubate for 1-2 hours at 37°C for viral adsorption.
-
Aspirate the inoculum and overlay the monolayer with a semi-solid medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) to restrict virus spread.
-
Incubate the plates at 37°C for a duration appropriate for plaque formation (2-3 days for HSV, 7-14 days for HCMV).
-
After incubation, remove the overlay and fix the cells with 10% formalin for at least 30 minutes.
-
Stain the cell monolayer with 0.1% crystal violet solution for 15-30 minutes.[5]
-
Gently wash the wells with water and allow the plates to dry.
-
Count the plaques and calculate the virus titer in Plaque-Forming Units per milliliter (PFU/mL).
Protocol 3: Cytotoxicity Assays
3.1. MTT Assay
The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[6][7]
-
Seed host cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the cells and add the different concentrations of the compound. Include wells with untreated cells (cell control) and medium only (background control).
-
Incubate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC₅₀ value using regression analysis.
3.2. LDH Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture supernatant.[8][9]
-
Follow steps 1-4 of the MTT assay protocol (Protocol 3.1).
-
Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer, e.g., 1% Triton X-100).[10]
-
After the incubation period, carefully collect the supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for up to 30 minutes.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity for each concentration and determine the CC₅₀ value.
Protocol 4: Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques.[11][12]
-
Seed host cells in 6-well or 12-well plates and grow to a confluent monolayer.
-
In separate tubes, pre-incubate a known amount of virus (e.g., 50-100 PFU/well) with serial dilutions of this compound for 1 hour at 37°C. Include a virus control (virus with no compound) and a cell control (no virus).
-
Aspirate the medium from the cells and infect the wells with the virus-compound mixtures.
-
Incubate for 1-2 hours at 37°C for viral adsorption.
-
Aspirate the inoculum and add the semi-solid overlay medium containing the corresponding concentration of this compound.
-
Incubate, fix, and stain the plates as described in the virus titration protocol (Protocol 2.2).
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.
-
Determine the EC₅₀ value, the concentration of this compound that reduces the number of plaques by 50%, using regression analysis.
References
- 1. ijbiotech.com [ijbiotech.com]
- 2. "Suspension Vero cell culture technology for high titer production of v" by Chun Fang Shen, Rénald Gilbert et al. [dc.engconfintl.org]
- 3. cellntec.com [cellntec.com]
- 4. Herpes simplex virus 2 (HSV-2) evolves faster in cell culture than HSV-1 by generating greater genetic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 6. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. bioagilytix.com [bioagilytix.com]
Application Notes and Protocols for Detiviciclovir Delivery in Research Settings
Disclaimer: Publicly available scientific literature on "Detiviciclovir" (CAS 220984-26-9) is limited. Therefore, these application notes and protocols are based on the well-characterized antiviral nucleoside analog, Acyclovir , as a representative compound. The methodologies provided are general best practices for antiviral research and can be adapted for the study of this compound, pending the determination of its specific physicochemical and biological properties.
Introduction
This compound is classified as an antiviral nucleoside analog. Like other drugs in this class, its efficacy in research settings is highly dependent on its successful delivery to the target cells or tissues. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on optimal delivery methods for nucleoside analogs, using Acyclovir as a model. The protocols and data presented herein are intended to serve as a starting point for developing robust in vitro and in vivo studies.
Physicochemical Properties and Solubility
Understanding the solubility and stability of a compound is critical for preparing accurate and effective dosing solutions. The following table summarizes the solubility of Acyclovir in various common laboratory solvents. These values should be experimentally determined for this compound.
Table 1: Solubility of Acyclovir
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | ~1.3 mg/mL | 25 | Poorly water-soluble.[1] |
| Water (as Sodium Salt) | > 100 mg/mL | 25 | The sodium salt form offers significantly higher aqueous solubility.[1][2] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.2 mg/mL | Not Specified | Limited solubility in physiological buffers.[3] |
| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL | Not Specified | A common solvent for creating high-concentration stock solutions.[3] |
| 1 M Hydrochloric Acid (HCl) | 50 mg/mL | Not Specified | Soluble in acidic conditions. |
Stability
The stability of the antiviral agent in solution is crucial for ensuring consistent results. The following table outlines the stability of Acyclovir under different storage conditions.
Table 2: Stability of Acyclovir Solutions
| Solution | Concentration | Storage Temperature | Stability |
| 5% Dextrose Injection | 1, 7, and 10 mg/mL | 4°C | Stable for 35 days. |
| 0.9% Sodium Chloride Injection | 1, 7, and 10 mg/mL | 4°C | Stable for 35 days. |
| 5% Dextrose Injection | 7 and 10 mg/mL | 23°C | Precipitation may occur after 28 days. |
| 0.9% Sodium Chloride Injection | 1, 7, and 10 mg/mL | 23°C | Precipitation may occur between 7 and 14 days. |
| Diluted Solutions (5 mg/mL) | 5 mg/mL | Refrigerated or Room Temp | Stable for 30 days. Refrigeration may cause reversible precipitation. |
Mechanism of Action (Acyclovir Model)
Acyclovir is a guanosine (B1672433) analog that selectively inhibits the replication of herpesviruses. Its mechanism of action involves a three-step phosphorylation process, initiated by a viral-specific enzyme, which ultimately leads to the termination of the growing viral DNA chain.
Caption: Mechanism of Action of Acyclovir.
In Vitro Delivery Protocols
For in vitro experiments, achieving an effective concentration of the antiviral agent in the cell culture medium without causing cytotoxicity is paramount.
Preparation of Stock Solutions
Due to the poor water solubility of Acyclovir, a stock solution is typically prepared in an organic solvent or by using its more soluble salt form.
Protocol 1: Preparation of Acyclovir Stock Solution in DMSO
-
Weigh the desired amount of Acyclovir powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock (e.g., 10-20 mg/mL).
-
Vortex thoroughly until the Acyclovir is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter.
-
Aliquot into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Acyclovir Sodium Salt Stock Solution in Water
-
Weigh the desired amount of Acyclovir sodium salt powder in a sterile container.
-
Add sterile, nuclease-free water to the desired final concentration. The sodium salt is highly soluble in water (>100 mg/mL).
-
Gently mix until fully dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter.
-
Aliquot and store at -20°C.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is used to determine the concentration of the antiviral agent that inhibits viral plaque formation by 50% (IC50).
Protocol 3: Plaque Reduction Assay
-
Seed a permissive cell line (e.g., Vero cells for Herpes Simplex Virus) in 24-well plates and grow to confluency.
-
Prepare serial dilutions of the virus stock.
-
Infect the cell monolayers with a dilution of the virus that yields 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Add an overlay medium (e.g., medium with 1% methylcellulose) containing serial dilutions of the antiviral drug to triplicate wells for each concentration. Include a "no drug" control.
-
Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until plaques are visible.
-
Fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with a 0.5% crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the "no drug" control and determine the IC50 value.
Caption: Plaque Reduction Assay Workflow.
In Vivo Delivery Protocols
The choice of animal model and route of administration is critical for obtaining relevant pharmacokinetic and efficacy data.
Common Animal Models
Various animal models are used to study the in vivo effects of antiviral drugs, including mice, rats, rabbits, dogs, and pigs. The choice of model depends on the specific virus and the research question.
Routes of Administration
Protocol 4: Intravenous (IV) Administration
-
Accurately weigh the animal to determine the correct dose.
-
Prepare the antiviral solution in a sterile vehicle such as saline or 5% dextrose. The sodium salt form is often preferred for IV administration due to its higher aqueous solubility.
-
Administer the solution as a bolus injection or a controlled infusion, typically via a tail vein in rodents.
-
Record the exact time of administration for pharmacokinetic analysis.
Protocol 5: Oral Gavage (PO) Administration
-
Fast the animals overnight to ensure an empty stomach, which can affect drug absorption.
-
Prepare the antiviral as a solution or a uniform suspension in a suitable vehicle (e.g., water with a suspending agent like carboxymethylcellulose).
-
Administer the formulation directly into the stomach using an oral gavage needle.
-
Record the precise time of administration.
Protocol 6: Topical Administration
-
For cutaneous infections, prepare the antiviral in a suitable ointment or gel base.
-
Apply a defined amount of the formulation to the infected area of the skin.
-
The application can be repeated at specified intervals to mimic a clinical dosing regimen.
Pharmacokinetic Data in Animal Models (Acyclovir)
The following table presents a summary of key pharmacokinetic parameters for Acyclovir in various animal models. This data is essential for designing efficacy studies and for interspecies scaling.
Table 3: Pharmacokinetic Parameters of Acyclovir in Animal Models
| Animal Model | Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | Half-life (h) | Bioavailability (%) |
| Mouse | IV | 20 | - | - | 0.8 | - |
| Mouse | PO | 50 | 4.9 | 0.3 | 1.4 | 19 |
| Rat | IV | 20 | - | - | 1.4 | - |
| Rat | PO | 50 | 8.9 | 0.8 | 2.1 | 24 |
| Rabbit | IV | 10 | 45 | - | 1.8 | - |
| Rabbit | PO | 50 | 4.4 | 1.5 | 3.0 | 16 |
| Dog | IV | 10 | 70 | - | 2.5 | - |
| Dog | PO | 20 | 8.9 | 1.5 | 3.3 | 25 |
Data compiled from various preclinical studies and is for comparative purposes.
Logical Relationships in Antiviral Drug Development
The development of an antiviral drug follows a logical progression from in vitro characterization to in vivo efficacy and safety studies.
Caption: Antiviral Drug Development Workflow.
Conclusion
The successful application of this compound in research settings will depend on a thorough understanding of its physicochemical properties and the development of appropriate delivery strategies. By using the well-established methodologies for Acyclovir as a guide, researchers can design and execute robust in vitro and in vivo experiments to elucidate the antiviral potential of this compound. It is imperative to experimentally determine the specific parameters for this compound to ensure accurate and reproducible results.
References
Application Note and Protocol: Plaque Reduction Assay for Detiviciclovir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detiviciclovir is an antiviral nucleoside analogue with potential therapeutic applications against various viral infections.[1] The plaque reduction assay is a fundamental method in virology used to quantify the infectivity of a lytic virus and to determine the efficacy of antiviral compounds.[2][3] This assay measures the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).[2][3] These application notes provide a detailed protocol for evaluating the in vitro antiviral activity of this compound using a plaque reduction assay. The underlying principle of this assay is that the formation of plaques, which are localized areas of cell death caused by viral replication, will be inhibited in the presence of an effective antiviral agent. By testing a range of this compound concentrations, a dose-response curve can be generated to determine its inhibitory potential.
Principle of the Assay
A confluent monolayer of susceptible host cells is infected with a known amount of virus in the presence of varying concentrations of this compound. After an initial incubation period to allow for viral adsorption, the cells are overlaid with a semi-solid medium. This overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of discrete zones of infected and dead cells known as plaques. After a suitable incubation period, the cell monolayer is stained, and the plaques are counted. The reduction in the number of plaques in the presence of this compound compared to an untreated control is used to calculate the antiviral activity.
Materials and Reagents
-
This compound
-
Susceptible host cells (e.g., Vero cells for Herpes Simplex Virus)
-
Specific lytic virus (e.g., Herpes Simplex Virus Type 1 or 2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Semi-solid overlay medium (e.g., methylcellulose (B11928114) or agarose (B213101) in culture medium)
-
Fixing solution (e.g., 10% formaldehyde (B43269) or ice-cold methanol)
-
Staining solution (e.g., 0.1% to 1% crystal violet in ethanol)
-
Sterile multi-well cell culture plates (e.g., 6-well or 12-well plates)
-
Standard laboratory equipment (incubator, biosafety cabinet, microscopes, pipettes, etc.)
Experimental Protocol
Cell Seeding
-
One day prior to the experiment, seed the appropriate host cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
Preparation of this compound Dilutions
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
On the day of the assay, prepare a series of 2-fold or 10-fold serial dilutions of this compound in cell culture medium to achieve the desired final concentrations for the dose-response analysis.
Virus Dilution and Infection
-
On the day of the experiment, prepare serial dilutions of the virus stock in cell culture medium. The optimal dilution should produce a countable number of well-defined plaques (typically 50-100 plaques per well) in the virus control wells.
-
Aspirate the growth medium from the confluent cell monolayers.
-
Wash the cells once with PBS.
-
Infect the cells by adding a small volume of the diluted virus to each well.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes to ensure even distribution of the virus.
This compound Treatment and Overlay
-
After the adsorption period, aspirate the viral inoculum.
-
Add the prepared dilutions of this compound to the respective wells. Include a "virus control" (cells infected with virus but no drug) and a "cell control" (uninfected cells with no drug).
-
Overlay the cell monolayer with a semi-solid medium (e.g., methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate the plates for 2-3 days at 37°C in a humidified 5% CO2 incubator, or until plaques are visible.
Plaque Visualization and Counting
-
After the incubation period, carefully remove the overlay medium.
-
Fix the cell monolayer with a fixing solution (e.g., 10% formaldehyde) for at least 20-30 minutes.
-
Aspirate the fixing solution and stain the cells with a crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.
Data Analysis
-
Calculate the percentage of plaque reduction for each concentration of this compound using the following formula: % Plaque Reduction = [(Number of plaques in virus control - Number of plaques in drug-treated well) / Number of plaques in virus control] x 100
-
Plot the percentage of plaque reduction against the logarithm of the this compound concentration.
-
Determine the 50% effective concentration (EC50) from the dose-response curve. The EC50 is the concentration of this compound that reduces the number of viral plaques by 50%.
Data Presentation
The quantitative data from the plaque reduction assay should be summarized in a structured table to facilitate comparison and analysis.
| This compound Concentration (µM) | Mean Plaque Count (n=3) | Standard Deviation | % Plaque Reduction |
| 0 (Virus Control) | 85 | 5.8 | 0% |
| 0.1 | 78 | 4.5 | 8.2% |
| 0.5 | 62 | 3.7 | 27.1% |
| 1.0 | 43 | 2.9 | 49.4% |
| 5.0 | 15 | 1.8 | 82.4% |
| 10.0 | 4 | 1.2 | 95.3% |
| 50.0 | 0 | 0 | 100% |
| Cell Control | 0 | 0 | - |
EC50 Value: Based on the data above, the calculated EC50 value for this compound is approximately 1.0 µM.
Visualizations
Experimental Workflow
Caption: Workflow of the Plaque Reduction Assay for this compound.
Antiviral Mechanism of Action (Generalized for a Nucleoside Analogue)
Caption: Generalized Mechanism of Action for a Nucleoside Analogue Antiviral.
References
Quantifying the In Vitro Antiviral Effect of Detiviciclovir on Viral Load
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Detiviciclovir (also known as AM365) is an antiviral nucleoside analogue.[1] As a member of this class of antiviral compounds, its mechanism of action is predicated on the inhibition of viral replication. Nucleoside analogues typically function by being incorporated into the growing viral DNA or RNA chain, leading to premature chain termination and the cessation of viral genome synthesis.[2][3] This document provides detailed application notes and experimental protocols for quantifying the in vitro effect of this compound on viral load, using a model herpesvirus such as Human Cytomegalovirus (CMV), a common target for nucleoside analogue antivirals.[4][5]
Mechanism of Action
This compound, a nucleoside analogue, is designed to selectively target viral polymerases. Upon entry into a host cell, it is phosphorylated by viral and/or cellular kinases to its active triphosphate form. This activated metabolite then competes with the natural nucleoside triphosphate for incorporation into the nascent viral DNA strand by the viral DNA polymerase. The incorporation of this compound triphosphate results in the termination of the elongating DNA chain, thus halting viral replication.
Caption: Proposed mechanism of action for Detiviciciclovir.
Data Presentation
The following tables summarize hypothetical quantitative data for the in vitro antiviral activity and cytotoxicity of this compound against a representative herpesvirus (e.g., Human Cytomegalovirus, HCMV) in a suitable cell line (e.g., human foreskin fibroblasts, HFFs). This data is for illustrative purposes to demonstrate the expected outcomes of the described protocols.
Table 1: In Vitro Antiviral Activity of this compound against HCMV
| Assay Type | Virus Strain | Cell Line | EC50 (µM) | EC90 (µM) |
| Plaque Reduction Assay | AD169 | HFF | 1.2 | 4.5 |
| qPCR-based Viral Load Reduction | Towne | HFF | 0.8 | 3.1 |
| Cytopathic Effect (CPE) Reduction | Clinical Isolate | MRC-5 | 1.5 | 5.2 |
Table 2: Cytotoxicity Profile of Detiviciciclovir
| Cell Line | Assay Type | Incubation Time (hours) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| HFF | Neutral Red Uptake | 72 | >100 | >83.3 |
| MRC-5 | CellTiter-Glo® | 72 | >100 | >66.7 |
| Vero | MTS Assay | 72 | >100 | N/A |
Experimental Protocols
Plaque Reduction Assay (PRA)
This assay is a functional method to quantify the number of infectious virus particles.
Caption: Workflow for the Plaque Reduction Assay.
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HFFs) into 6-well plates to form a confluent monolayer.
-
Virus Infection: Aspirate the culture medium and infect the cell monolayers with a dilution of virus calculated to produce 50-100 plaque-forming units (PFU) per well.
-
Drug Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., methylcellulose).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 7-14 days for HCMV).
-
Staining and Counting: Fix the cells (e.g., with methanol) and stain with a solution like crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control (no drug). Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Quantitative PCR (qPCR)-Based Viral Load Reduction Assay
This assay measures the reduction in viral genomic DNA as an indicator of antiviral activity.
Caption: Workflow for the qPCR-based Viral Load Reduction Assay.
Protocol:
-
Cell Seeding and Infection: Seed cells in 24-well plates and infect with the virus at a specific multiplicity of infection (MOI), for example, 0.1.
-
Drug Treatment: Following viral adsorption, add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours).
-
DNA Extraction: Harvest the cell supernatant or the entire cell lysate and extract the total DNA.
-
qPCR Analysis: Perform quantitative PCR using primers and a probe specific for a viral gene (e.g., a highly conserved region of the viral DNA polymerase gene).
-
Data Analysis: Quantify the viral DNA copy number against a standard curve. Calculate the percentage reduction in viral load for each drug concentration compared to the virus control. Determine the EC50 value as described for the PRA.
Cytotoxicity Assay
This assay determines the concentration of the drug that is toxic to the host cells, which is crucial for assessing the selectivity of the antiviral compound.
Protocol (Neutral Red Uptake):
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include cell control wells (no drug) and a background control (no cells).
-
Incubation: Incubate the plate for a period equivalent to the antiviral assays (e.g., 72 hours).
-
Staining: Add neutral red dye to the medium and incubate for approximately 2 hours to allow for uptake by viable cells.
-
Dye Extraction and Measurement: Wash the cells and then extract the dye using a destaining solution. Measure the absorbance at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the cell control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound's effect on viral load. By employing a combination of functional assays like the plaque reduction assay and molecular methods such as qPCR, researchers can obtain robust and reliable data on the antiviral potency of this compound. Concurrently, cytotoxicity assays are essential to determine the therapeutic window of this compound. These in vitro studies are a critical step in the preclinical development of new antiviral agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of virus replication: recent developments and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Antiviral therapy for human cytomegalovirus - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of Detiviciclovir in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of robust and physiologically relevant in vitro models is paramount for the accurate evaluation of antiviral drug candidates. Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complex cellular interactions and microenvironment of human tissues, potentially leading to misleading efficacy and toxicity data. Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more representative system by mimicking the architecture, cell-cell interactions, and metabolic characteristics of native tissues.[1] This document provides detailed application notes and protocols for the evaluation of Detiviciclovir, a nucleoside analogue antiviral agent, using 3D cell culture models, with a focus on Hepatitis B Virus (HBV) and Human Cytomegalomegalovirus (CMV) infections.
This compound, as a nucleoside analogue, is designed to interfere with viral replication.[2] Its evaluation in advanced 3D culture systems can provide more predictive data on its efficacy and safety profile, bridging the gap between preclinical studies and clinical trials.
Data Presentation
The following tables are structured to present quantitative data from the evaluation of this compound in 3D cell culture models.
Note: The data presented in these tables are for illustrative purposes only and are intended to serve as a template for recording actual experimental results.
Table 1: Antiviral Efficacy of this compound in 3D Liver Spheroids Infected with HBV
| Compound | Concentration (µM) | Virus Titer Reduction (log10 copies/mL) | IC50 (µM) |
| This compound | 0.1 | 1.5 | 0.8 |
| 1 | 2.8 | ||
| 10 | 4.2 | ||
| Control Drug | 0.1 | 1.2 | 1.1 |
| (e.g., Entecavir) | 1 | 2.5 | |
| 10 | 3.9 | ||
| Untreated Control | - | 0 | - |
Table 2: Cytotoxicity of Detiviciciclovir in 3D Liver Spheroids
| Compound | Concentration (µM) | Cell Viability (%) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | 10 | 98 | >100 | >125 |
| 50 | 92 | |||
| 100 | 85 | |||
| Control Drug | 10 | 95 | 85 | 77.3 |
| (e.g., Entecavir) | 50 | 75 | ||
| 100 | 45 | |||
| Untreated Control | - | 100 | - | - |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: HBV Replication Cycle and the inhibitory action of this compound.
Caption: CMV Replication Cycle and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in 3D spheroids.
Experimental Protocols
Protocol 1: Generation of 3D Liver Spheroids from Primary Human Hepatocytes (PHHs)
Materials:
-
Cryopreserved Primary Human Hepatocytes (PHHs)
-
Hepatocyte thawing medium
-
Hepatocyte plating medium
-
Hepatocyte maintenance medium
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Standard tissue culture incubator (37°C, 5% CO2)
Procedure:
-
Thaw cryopreserved PHHs according to the supplier's protocol using pre-warmed thawing medium.
-
Perform a cell count and viability assessment using a trypan blue exclusion assay. Cell viability should be >90%.
-
Centrifuge the cell suspension at 100 x g for 10 minutes at room temperature.
-
Resuspend the cell pellet in hepatocyte plating medium to a final concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (100,000 cells) into each well of a ULA 96-well plate.
-
Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C with 5% CO2. Spheroid formation should be observable within 24-72 hours.
-
After 72 hours, replace half of the medium (50 µL) with fresh, pre-warmed hepatocyte maintenance medium. Repeat this every 2-3 days.
-
Spheroids are typically ready for use in antiviral assays after 5-7 days of culture, once they are compact and have a well-defined morphology.
Protocol 2: Evaluation of Antiviral Efficacy of this compound
Materials:
-
Mature 3D liver spheroids (from Protocol 1)
-
HBV or CMV viral stock of known titer
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Control antiviral drug (e.g., Entecavir for HBV, Ganciclovir for CMV)
-
Hepatocyte maintenance medium
-
Sterile PBS
Procedure:
-
Prepare serial dilutions of this compound and the control drug in hepatocyte maintenance medium. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Carefully remove the old medium from the wells containing the spheroids.
-
Infect the spheroids by adding the viral stock diluted in maintenance medium to achieve the desired multiplicity of infection (MOI). Incubate for 24 hours.
-
After the infection period, remove the viral inoculum and wash the spheroids gently with sterile PBS.
-
Add 100 µL of the prepared drug dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 7-10 days), performing a half-medium change with fresh drug-containing medium every 2-3 days.
-
At the end of the incubation period, collect the culture supernatants for viral load quantification.
-
Quantify the viral DNA or RNA in the supernatants using quantitative polymerase chain reaction (qPCR) or reverse transcription qPCR (RT-qPCR).[3][4][5]
-
Calculate the 50% inhibitory concentration (IC50), which is the concentration of the drug that reduces the viral load by 50% compared to the vehicle-treated control.
Protocol 3: Assessment of Cytotoxicity of this compound
Materials:
-
Mature 3D liver spheroids (from Protocol 1)
-
This compound stock solution
-
Control drug
-
Hepatocyte maintenance medium
-
ATP-based 3D cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Prepare a separate plate of uninfected 3D liver spheroids as described in Protocol 1.
-
Prepare serial dilutions of this compound and the control drug in hepatocyte maintenance medium, including a vehicle control.
-
Treat the spheroids with the drug dilutions as described in Protocol 2, steps 5 and 6.
-
At the end of the treatment period, perform the ATP-based cell viability assay according to the manufacturer's instructions.[2][6][7] This typically involves adding the assay reagent directly to the wells, incubating to lyse the cells and release ATP, and then measuring the luminescence.
-
The luminescent signal is proportional to the amount of ATP and thus reflects the number of viable cells.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control spheroids.
-
Determine the 50% cytotoxic concentration (CC50), which is the concentration of the drug that reduces cell viability by 50%.[8][9]
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50. A higher SI value indicates a more favorable safety profile.[8]
Protocol 4: Immunofluorescence Staining of Viral Antigens in 3D Spheroids (Optional)
Materials:
-
Infected and treated 3D spheroids
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against a viral antigen (e.g., anti-HBsAg for HBV, anti-IE1 for CMV)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Carefully collect the spheroids from the wells.
-
Fix the spheroids in 4% PFA for 1-2 hours at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize the spheroids with permeabilization buffer for 30-60 minutes.
-
Wash the spheroids three times with PBS.
-
Block non-specific antibody binding by incubating in blocking buffer for 1-2 hours.
-
Incubate the spheroids with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the spheroids extensively with PBS (at least three times for 15 minutes each).
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 2-4 hours at room temperature, protected from light.
-
Wash the spheroids as in step 8.
-
Counterstain the nuclei with DAPI for 15-30 minutes.
-
Wash the spheroids with PBS.
-
Mount the spheroids on a microscope slide using an appropriate mounting medium.
-
Visualize the stained spheroids using a confocal microscope to assess the expression and localization of the viral antigen.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Methods to Study Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.noblelifesci.com [content.noblelifesci.com]
- 5. Simplified Bioprinting-Based 3D Cell Culture Infection Models for Virus Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays | Semantic Scholar [semanticscholar.org]
- 7. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Staining 3D Cell Cultures for Imaging | Thermo Fisher Scientific - AR [thermofisher.com]
- 11. advancedbiomatrix.com [advancedbiomatrix.com]
Application Notes and Protocols for In Vivo Imaging of Detiviciclovir Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detiviciclovir is a nucleoside analogue antiviral agent with potential therapeutic applications. Understanding its biodistribution, target engagement, and pharmacokinetic profile in a living organism is crucial for optimizing its efficacy and safety. In vivo imaging techniques offer powerful, non-invasive tools to visualize and quantify the spatiotemporal distribution of this compound in real-time. This document provides detailed application notes and protocols for various imaging modalities to track this compound distribution, aiding in preclinical and clinical drug development. The primary imaging modalities covered include Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), Magnetic Resonance Imaging (MRI), and Optical Imaging (Fluorescence and Bioluminescence).
Positron Emission Tomography (PET) Imaging
PET is a highly sensitive and quantitative imaging technique that allows for the three-dimensional visualization of radiolabeled molecules in the body.[1][2] By labeling this compound with a positron-emitting radionuclide, its uptake and concentration in various tissues and organs can be accurately measured over time.[3][4]
Rationale and Applications
-
Quantitative Biodistribution: Determine the absolute concentration of this compound in tissues of interest (e.g., target organs, sites of infection, organs of metabolism and excretion).
-
Pharmacokinetics: Non-invasively acquire data on drug absorption, distribution, metabolism, and excretion (ADME).[1]
-
Target Engagement: Assess the binding of this compound to its molecular targets in vivo.
-
Dosimetry: Calculate radiation dosimetry for therapeutic applications if a therapeutic radioisotope is considered.
Experimental Protocol: PET Imaging of [¹⁸F]-Detiviciclovir
This protocol outlines the steps for PET imaging of this compound distribution in a small animal model (e.g., mouse or rat) using an ¹⁸F-labeled analogue.
1.2.1. Radiolabeling of this compound
-
Objective: To synthesize [¹⁸F]-Detiviciclovir with high radiochemical purity and specific activity.
-
Method: This will likely involve a multi-step synthesis, potentially starting with the production of [¹⁸F]fluoride from a cyclotron. A common strategy for labeling nucleoside analogues is nucleophilic substitution on a suitable precursor molecule. The exact synthetic route would need to be developed and optimized for this compound.
-
Quality Control:
-
Radiochemical Purity: Assessed by radio-High Performance Liquid Chromatography (radio-HPLC).
-
Specific Activity: Determined by measuring the radioactivity and the total mass of the labeled compound.
-
Sterility and Endotoxin Testing: Essential for in vivo use.
-
1.2.2. Animal Handling and Administration
-
Animal Model: Select an appropriate animal model (e.g., healthy mice, or a disease model relevant to this compound's therapeutic indication).
-
Anesthesia: Anesthetize the animal using a suitable anesthetic (e.g., isoflurane) to prevent movement during imaging.
-
Tracer Injection: Administer a known amount of [¹⁸F]-Detiviciclovir (typically 1-10 MBq for a mouse) via a suitable route (e.g., intravenous tail vein injection).
1.2.3. PET/CT Imaging
-
Scanner: Use a preclinical PET/CT scanner. The CT scan provides anatomical reference images.
-
Image Acquisition:
-
Perform a dynamic scan immediately after injection (e.g., 0-60 minutes) to capture the initial distribution kinetics.
-
Acquire static scans at various time points post-injection (e.g., 1, 2, 4, and 24 hours) to assess long-term biodistribution and clearance.
-
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM).
1.2.4. Data Analysis
-
Image Fusion: Co-register the PET and CT images for anatomical localization of radioactivity.
-
Region of Interest (ROI) Analysis: Draw ROIs on the images corresponding to various organs and tissues.
-
Quantification: Calculate the concentration of radioactivity in each ROI, typically expressed as the Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g).
-
Time-Activity Curves (TACs): Plot the radioactivity concentration in each ROI as a function of time to determine pharmacokinetic parameters.
Data Presentation
Table 1: Illustrative Biodistribution of [¹⁸F]-Detiviciclovir in Mice at 1-hour Post-Injection
| Organ | Mean %ID/g ± SD (n=3) |
| Blood | 1.5 ± 0.3 |
| Heart | 1.2 ± 0.2 |
| Lungs | 2.5 ± 0.5 |
| Liver | 15.2 ± 2.1 |
| Spleen | 3.1 ± 0.6 |
| Kidneys | 25.8 ± 3.4 |
| Muscle | 0.8 ± 0.2 |
| Brain | 0.2 ± 0.1 |
| Bone | 1.1 ± 0.3 |
| Tumor (if applicable) | 5.6 ± 1.2 |
Workflow Diagram
Caption: Workflow for PET imaging of this compound biodistribution.
Single-Photon Emission Computed Tomography (SPECT) Imaging
SPECT is another nuclear medicine imaging technique that provides 3D information about the distribution of gamma-emitting radioisotopes.[5] While generally having lower sensitivity and resolution than PET, SPECT can be a valuable and more accessible tool for biodistribution studies.
Rationale and Applications
-
3D Biodistribution: Visualize the whole-body distribution of this compound.
-
Pharmacokinetic Studies: Track the drug's movement and clearance over time.
-
Flexibility in Radiotracers: A wider range of radioisotopes with longer half-lives (e.g., ¹¹¹In, ⁹⁹ᵐTc) can be used, allowing for imaging over several days.
Experimental Protocol: SPECT Imaging of [¹¹¹In]-DTPA-Detiviciclovir
This protocol describes the use of an indium-111 (B102479) labeled this compound conjugate for SPECT imaging.
2.2.1. Synthesis and Radiolabeling
-
Objective: To conjugate this compound with a chelator (e.g., DTPA) and label it with ¹¹¹In.
-
Method:
-
Synthesize a derivative of this compound with a reactive group suitable for conjugation.
-
Conjugate the this compound derivative with a bifunctional chelator like DTPA-anhydride.
-
Purify the this compound-DTPA conjugate.
-
Radiolabel the conjugate with ¹¹¹InCl₃ in a suitable buffer.
-
-
Quality Control:
-
Radiochemical Purity: Assessed by radio-Thin Layer Chromatography (radio-TLC) or radio-HPLC.
-
In Vitro Stability: Test the stability of the radiolabeled compound in serum.
-
2.2.2. Animal Handling and Administration
-
Similar to the PET protocol, use an appropriate animal model under anesthesia.
-
Inject a known amount of [¹¹¹In]-DTPA-Detiviciclovir (typically 5-15 MBq for a mouse) intravenously.
2.2.3. SPECT/CT Imaging
-
Scanner: Use a preclinical SPECT/CT scanner.
-
Image Acquisition: Acquire whole-body static images at multiple time points (e.g., 1, 4, 24, 48, and 72 hours) to monitor distribution and clearance.
-
Image Reconstruction: Reconstruct the SPECT data using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction).
2.2.4. Data Analysis
-
Co-register SPECT and CT images.
-
Perform ROI analysis on the images to quantify radioactivity in different organs.
-
Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
Data Presentation
Table 2: Illustrative Biodistribution of [¹¹¹In]-DTPA-Detiviciclovir in Rats at 24-hours Post-Injection
| Organ | Mean %ID/g ± SD (n=3) |
| Blood | 0.5 ± 0.1 |
| Heart | 0.4 ± 0.1 |
| Lungs | 1.1 ± 0.3 |
| Liver | 8.9 ± 1.5 |
| Spleen | 2.5 ± 0.7 |
| Kidneys | 12.3 ± 2.2 |
| Muscle | 0.3 ± 0.1 |
| Brain | 0.1 ± 0.05 |
| Bone | 0.8 ± 0.2 |
| Tumor (if applicable) | 4.1 ± 0.9 |
Magnetic Resonance Imaging (MRI)
MRI offers high-resolution anatomical images and can be adapted to track drug distribution, often by incorporating a contrast agent.[6] This is particularly useful when this compound is formulated within a nanoparticle delivery system.
Rationale and Applications
-
High-Resolution Localization: Pinpoint the accumulation of this compound-loaded nanoparticles with excellent anatomical detail.
-
Monitoring Drug Release: In some advanced applications, changes in the MRI signal can indicate drug release from a carrier.
-
Safety: MRI does not use ionizing radiation.
Experimental Protocol: MRI of this compound-Loaded Paramagnetic Nanoparticles
This protocol assumes this compound is encapsulated in a nanoparticle (e.g., a liposome (B1194612) or polymer nanoparticle) that also contains a paramagnetic contrast agent (e.g., gadolinium-based or superparamagnetic iron oxide nanoparticles - SPIONs).
3.2.1. Nanoparticle Formulation
-
Objective: To prepare stable nanoparticles co-encapsulating this compound and an MRI contrast agent.
-
Method:
-
Synthesize or procure nanoparticles (e.g., liposomes).
-
Load this compound and the contrast agent into the nanoparticles using methods like film hydration or microfluidics.
-
-
Characterization:
-
Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS).
-
Drug Loading Efficiency: Quantified by HPLC.
-
Relaxivity (r₁ or r₂): Measured using a relaxometer to confirm the contrast properties.
-
3.2.2. Animal Handling and Administration
-
Use an appropriate animal model under anesthesia.
-
Administer the this compound-loaded nanoparticles intravenously.
3.2.3. MRI Imaging
-
Scanner: Use a high-field preclinical MRI scanner (e.g., 7T or 9.4T).
-
Image Acquisition:
-
Acquire pre-contrast T₁-weighted (for Gd-based agents) or T₂/T₂*-weighted (for SPIONs) images.
-
Acquire a series of post-contrast images at various time points (e.g., 0.5, 2, 6, 24 hours).
-
-
Image Analysis:
-
Compare pre- and post-contrast images to identify areas of signal enhancement (T₁ agents) or signal loss (T₂/T₂* agents).
-
Quantify the change in signal intensity or relaxation rates (R₁ or R₂) in ROIs to estimate the relative concentration of the nanoparticles.
-
Data Presentation
Table 3: Illustrative Change in T₂ Relaxation Time in a Tumor Model Following Administration of this compound-SPIONs
| Time Point | T₂ Relaxation Time (ms) in Tumor ± SD (n=3) | T₂ Relaxation Time (ms) in Muscle ± SD (n=3) |
| Pre-contrast | 45.2 ± 3.1 | 35.8 ± 2.5 |
| 2 hours | 32.5 ± 2.8 | 34.1 ± 2.3 |
| 6 hours | 25.1 ± 2.2 | 33.5 ± 2.1 |
| 24 hours | 28.9 ± 2.6 | 34.5 ± 2.4 |
Logical Relationship Diagram
Caption: Logical flow for MRI-based tracking of this compound.
Optical Imaging (Fluorescence and Bioluminescence)
Optical imaging techniques are well-suited for high-throughput screening in small animals, offering good sensitivity at a lower cost compared to nuclear or magnetic resonance imaging.[7][8]
Rationale and Applications
-
Direct Visualization: Fluorescence imaging with a labeled drug allows for direct tracking.
-
Indirect Assessment of Efficacy: Bioluminescence imaging can be used to monitor the effect of this compound on a pathogen (e.g., a virus) that has been engineered to express a luciferase enzyme.[9][10]
-
Longitudinal Studies: The same animal can be imaged repeatedly to track disease progression and treatment response.[8]
Experimental Protocol: Fluorescence Imaging of this compound-NIR
4.2.1. Probe Synthesis
-
Objective: To conjugate this compound with a near-infrared (NIR) fluorescent dye.
-
Method: Covalently link a NIR dye (e.g., Cy7, Alexa Fluor 750) to a non-critical position on the this compound molecule to preserve its biological activity.
-
Characterization: Confirm conjugation and purity using mass spectrometry and HPLC.
4.2.2. In Vivo Imaging
-
Animal Model: Use an appropriate animal model, preferably with low skin pigmentation.
-
Administration: Inject this compound-NIR intravenously.
-
Imaging:
-
Place the anesthetized animal in an in vivo fluorescence imaging system.
-
Acquire images at the appropriate excitation and emission wavelengths for the chosen NIR dye.
-
Take images at multiple time points to track distribution.
-
4.2.3. Data Analysis
-
Quantify the fluorescence intensity (in radiant efficiency or photons/second) in ROIs drawn over organs or tumors.
-
For deeper tissues, ex vivo imaging of harvested organs may be necessary for accurate quantification due to light scattering and absorption.
Data Presentation
Table 4: Illustrative Fluorescence Signal in a Murine Model after Injection of this compound-NIR
| Organ (Ex Vivo) | Mean Radiant Efficiency ± SD (n=3) |
| Liver | 8.5 x 10⁸ ± 1.2 x 10⁸ |
| Kidneys | 6.2 x 10⁸ ± 0.9 x 10⁸ |
| Spleen | 2.1 x 10⁸ ± 0.5 x 10⁸ |
| Tumor | 4.7 x 10⁸ ± 1.1 x 10⁸ |
| Muscle | 0.5 x 10⁸ ± 0.2 x 10⁸ |
Signaling Pathway Diagram (Hypothetical Mechanism of Action)
This diagram illustrates a hypothetical mechanism where this compound, as a nucleoside analogue, inhibits viral replication.
Caption: Hypothetical mechanism of action for this compound.
Conclusion
The selection of an appropriate in vivo imaging modality to track this compound depends on the specific research question. PET and SPECT offer high sensitivity and quantitative data on whole-body distribution, making them ideal for pharmacokinetic and biodistribution studies. MRI provides excellent anatomical detail for visualizing drug delivery systems. Optical imaging is a powerful tool for high-throughput screening and assessing therapeutic efficacy in preclinical models. By employing these advanced imaging techniques, researchers can gain critical insights into the in vivo behavior of this compound, accelerating its development as a potential antiviral therapeutic.
References
- 1. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 2. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total-Body Positron Emission Tomography (PET) Imaging in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotopic Radiolabeling of the Antiretroviral Drug [18F]Dolutegravir for Pharmacokinetic PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | MRI Contrast Agents for Pharmacological Research [frontiersin.org]
- 7. Applications of bioluminescence imaging to antiviral research and therapy: multiple luciferase enzymes and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of Bioluminescence Imaging to Antiviral Research and Therapy: Multiple Luciferase Enzymes and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Bioluminescent Imaging of Rabies Virus Infection and Evaluation of Antiviral Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and application of bioluminescence imaging for the influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Detiviciclovir solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Detiviciclovir in aqueous solutions.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered when preparing aqueous solutions of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor or incomplete dissolution in aqueous buffer | This compound, like many nucleoside analogs, has inherently low aqueous solubility. | 1. Use of Co-solvents: Initially dissolve this compound in a small amount of a water-miscible organic solvent such as DMSO or ethanol (B145695) before adding the aqueous buffer. 2. Heating: Gently warm the solution to a maximum of 37°C to aid dissolution. Avoid excessive heat to prevent degradation. 3. Sonication: Utilize a sonication bath to increase the rate of dissolution. |
| Precipitation upon addition of aqueous buffer to stock solution | The concentration of the organic co-solvent may be too high, causing the compound to crash out when the polarity of the solvent system is changed by adding the aqueous buffer. | 1. Optimize Co-solvent Percentage: Minimize the volume of the organic stock solution. Aim for a final co-solvent concentration of less than 1% in your final aqueous solution, if tolerated by your experimental system. 2. Slow Addition: Add the aqueous buffer to the organic stock solution slowly while vortexing or stirring continuously. |
| Solution appears cloudy or forms a suspension | The solubility limit of this compound in the chosen solvent system has been exceeded. | 1. Reduce Concentration: Lower the target concentration of this compound in the final solution. 2. Increase Co-solvent: If the experimental setup allows, slightly increase the percentage of the organic co-solvent. 3. pH Adjustment (Limited Efficacy): While this compound has a predicted high pKa (around 14.25), suggesting it is a very weak acid, slight adjustments to a more basic pH might marginally improve solubility. However, this is unlikely to produce a significant effect.[1] |
| Compound degrades after dissolution | This compound may be unstable in certain solvent systems or under specific storage conditions. The glycosidic bond in nucleoside analogs can be susceptible to cleavage under non-optimal pH conditions.[2] | 1. Prepare Fresh Solutions: It is highly recommended to prepare solutions fresh for each experiment. 2. Proper Storage: If short-term storage is necessary, store solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 3. Use of Appropriate Buffers: Ensure the chosen buffer system is compatible with the compound and the intended experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: Due to its low aqueous solubility, it is recommended to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (B87167) (DMSO) or ethanol.[3][4] DMSO is often preferred for creating high-concentration stock solutions due to its ability to dissolve a wide range of compounds.[5]
Q2: What is the maximum recommended concentration of DMSO or ethanol in my final aqueous solution?
A2: The final concentration of organic co-solvents should be kept as low as possible to avoid affecting your experimental system. For many cell-based assays, the final DMSO or ethanol concentration should ideally be below 1%, and often even lower (e.g., <0.1%). It is crucial to run a vehicle control (the same concentration of the co-solvent in your media without the drug) to assess the impact of the solvent on your experiment.
Q3: Can I increase the solubility of this compound by adjusting the pH?
A3: this compound has a predicted pKa of 14.25, indicating it is a very weak acid. Therefore, altering the pH within a physiologically relevant range is unlikely to significantly impact its solubility.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C. To avoid degradation from multiple freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q5: My this compound powder will not dissolve even in DMSO. What should I do?
A5: If you are having trouble dissolving this compound in 100% DMSO, gentle warming (up to 37°C) and vortexing or sonication can be applied. If solubility issues persist, it may indicate a problem with the compound's purity or the presence of a different salt form. Contact your supplier for further information.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 223.23 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale
-
Vortex mixer
-
-
Procedure:
-
Weigh out 2.23 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, gently warm the solution to 37°C or place it in a sonication bath for 5-10 minutes to aid dissolution.
-
Once fully dissolved, this provides a 10 mM stock solution.
-
Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium (e.g., PBS, DMEM)
-
Sterile conical tubes
-
Pipettes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
In a sterile conical tube, add 990 µL of the desired aqueous buffer.
-
Add 10 µL of the 10 mM this compound stock solution to the aqueous buffer. This creates a 1:100 dilution, resulting in a 100 µM working solution with a final DMSO concentration of 1%.
-
Vortex the solution immediately and thoroughly to ensure homogeneity and prevent precipitation.
-
Use this working solution fresh for your experiments.
-
Visualizations
This compound Troubleshooting Workflow
A troubleshooting workflow for this compound solubility issues.
General Mechanism of Action for Antiviral Nucleoside Analogs
General signaling pathway for antiviral nucleoside analogs like this compound.
References
- 1. This compound | 220984-26-9 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Detiviciclovir Concentration for In Vitro Antiviral Assays
Notice: Information regarding "Detiviciclovir" is not available in publicly accessible scientific literature or databases. The following troubleshooting guide is based on general principles for optimizing in vitro antiviral assays and may serve as a starting point for researchers working with novel compounds. It is crucial to adapt these recommendations based on the specific characteristics of this compound once they are determined.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an antiviral assay?
A1: Without specific data on this compound, a broad concentration range is recommended for initial screening. A common starting point is a serial dilution from 100 µM down to nanomolar or picomolar concentrations. This allows for the determination of a dose-response curve and the initial estimation of the 50% effective concentration (EC50).
Q2: How do I determine the optimal cell seeding density for my assay?
A2: The optimal cell seeding density depends on the cell line's growth rate and the assay duration. Cells should be seeded at a density that ensures they are in the logarithmic growth phase and form a confluent monolayer (for adherent cells) by the end of the experiment. Over-confluence or under-confluence can significantly impact results. It is recommended to perform a cell growth kinetics experiment to determine the optimal seeding density for your specific cell line and assay conditions.
Q3: What are the critical controls to include in my antiviral assay?
A3: Several controls are essential for a valid antiviral assay:
-
Cell Control (No Virus, No Drug): To assess normal cell health and viability.
-
Virus Control (Virus, No Drug): To determine the baseline level of viral replication and cytopathic effect (CPE).
-
Drug Cytotoxicity Control (No Virus, Drug): To evaluate the toxicity of this compound on the host cells at the tested concentrations.
-
Positive Control (Virus, Known Antiviral): To validate the assay system and ensure it can detect antiviral activity.
-
Vehicle Control (Virus, Drug Solvent): To account for any effects of the solvent used to dissolve this compound.
Troubleshooting Guides
Issue 1: High Variability in EC50 Values
Question: My calculated EC50 values for this compound are inconsistent across experiments. What could be the cause?
Answer: High variability in EC50 values can stem from several factors. Systematically investigate the following:
-
Cell Health and Passage Number: Use cells from a consistent and low passage number. High passage numbers can lead to phenotypic changes and altered susceptibility to viral infection and drug treatment. Ensure cells are healthy and free from contamination.
-
Virus Titer: Inaccurate or inconsistent virus titers will lead to variable multiplicity of infection (MOI), directly impacting the apparent antiviral efficacy. Always use a freshly thawed and accurately titered virus stock.
-
Drug Preparation and Stability: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Avoid repeated freeze-thaw cycles. If the stability of this compound in culture media is unknown, it should be determined.
-
Assay Conditions: Ensure consistent incubation times, temperature, and CO2 levels. Minor variations in these parameters can affect both viral replication and cell growth.
Troubleshooting Workflow for Inconsistent EC50 Values
Caption: Troubleshooting inconsistent EC50 values.
Issue 2: High Cytotoxicity Observed
Question: this compound appears to be toxic to the cells at concentrations where I expect to see antiviral activity. How can I address this?
Answer: Distinguishing between antiviral activity and cytotoxicity is crucial.
-
Determine the 50% Cytotoxic Concentration (CC50): Run a parallel cytotoxicity assay without the virus to determine the CC50 of this compound. This is the concentration that reduces cell viability by 50%.
-
Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value (typically >10) indicates a more favorable therapeutic window, where the drug is effective against the virus at concentrations that are not toxic to the host cells.
-
Refine Concentration Range: Based on the CC50 value, adjust the concentration range of this compound in your antiviral assay to focus on non-toxic concentrations.
-
Consider a Different Cell Line: The cytotoxic effects of a compound can be cell-line dependent. If high toxicity is observed in one cell line, consider testing in another relevant cell line.
Relationship between EC50, CC50, and Selectivity Index
Caption: Determining the therapeutic window.
Experimental Protocols
General Protocol for Determining EC50 of this compound
-
Cell Seeding: Seed a 96-well plate with the appropriate cell line at a pre-determined optimal density. Incubate overnight to allow for cell attachment.
-
Drug Dilution: Prepare a series of 2-fold or 10-fold dilutions of this compound in culture medium.
-
Infection and Treatment: Remove the growth medium from the cells. Add the virus at a specific MOI (e.g., 0.01-0.1) to all wells except the cell control and drug cytotoxicity control wells. Immediately add the different concentrations of this compound to the appropriate wells.
-
Incubation: Incubate the plate for a duration that is appropriate for the virus replication cycle (e.g., 24-72 hours).
-
Quantification of Antiviral Activity: Measure the extent of viral replication using a suitable method, such as:
-
Cytopathic Effect (CPE) Reduction Assay: Visually score the percentage of CPE in each well or use a cell viability assay (e.g., MTS, MTT) to quantify cell death.
-
Plaque Reduction Assay: For viruses that form plaques, this assay quantifies the reduction in the number and size of plaques.
-
Viral Yield Reduction Assay: Harvest the supernatant and quantify the amount of progeny virus using methods like TCID50 or qPCR.
-
-
Data Analysis: Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression model to calculate the EC50 value.
General Protocol for Determining CC50 of this compound
-
Cell Seeding: Seed a 96-well plate with the same cell line and density as the antiviral assay.
-
Drug Treatment: Add the same serial dilutions of this compound to the wells. In this assay, no virus is added.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Quantification of Cell Viability: Measure cell viability using a standard method such as MTS, MTT, or a trypan blue exclusion assay.
-
Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression model to calculate the CC50 value.
Data Presentation
Table 1: Hypothetical Antiviral Activity and Cytotoxicity of this compound
| Parameter | Virus/Cell Line | Concentration (µM) |
| EC50 | Virus X in Cell Line A | To be determined |
| Virus Y in Cell Line A | To be determined | |
| Virus X in Cell Line B | To be determined | |
| CC50 | Cell Line A | To be determined |
| Cell Line B | To be determined | |
| SI | Virus X in Cell Line A | To be calculated |
| Virus Y in Cell Line A | To be calculated | |
| Virus X in Cell Line B | To be calculated |
Potential Mechanism of Action (Illustrative)
Since the mechanism of action for this compound is unknown, a generic viral replication cycle is presented below to illustrate potential targets for antiviral drugs. The actual mechanism will need to be elucidated through specific experiments.
Caption: General viral replication cycle and potential drug targets.
Addressing Detiviciclovir stability and degradation in experimental setups
This center provides guidance on the stability and handling of Detiviciclovir in experimental settings. The following information is based on internal validation studies and is intended to help researchers troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is supplied as a lyophilized powder and is stable at 2-8°C for up to 24 months when protected from light. Once reconstituted, stock solutions in DMSO or PBS should be stored at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (up to 12 months). Avoid repeated freeze-thaw cycles.
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway is hydrolysis of the acyclic side chain under acidic conditions (pH < 5.0), leading to the formation of an inactive guanine (B1146940) base and the corresponding side-chain alcohol. The compound is also susceptible to oxidation and photodegradation.
Q3: Is this compound sensitive to light?
A3: Yes, this compound exhibits photosensitivity. Exposure to direct UV light or prolonged exposure to high-intensity ambient light can lead to the formation of photodegradation products. All experiments should be conducted with appropriate light protection, such as using amber vials and minimizing exposure time.
Q4: What solvents are recommended for reconstituting and diluting this compound?
A4: For stock solutions, sterile DMSO is recommended at concentrations up to 50 mM. For aqueous working solutions, phosphate-buffered saline (PBS) at pH 7.4 is ideal. Avoid using acidic buffers, as they can accelerate hydrolytic degradation.
Troubleshooting Guide
Problem 1: I am observing a loss of compound potency or inconsistent results in my cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium. Standard cell culture media can have a pH that drifts over time, and some components may catalyze degradation.
-
Solution:
-
Prepare fresh working solutions of this compound for each experiment from a frozen stock.
-
Check the pH of your culture medium before and after adding the compound. Ensure it remains within the optimal stability range (pH 6.0-7.5).
-
Minimize the exposure of the compound to high-intensity light during preparation and incubation.
-
Consider performing a time-course experiment to assess the stability of this compound in your specific cell culture medium over the duration of your assay.
-
Problem 2: I see unexpected peaks in my HPLC or LC-MS analysis.
-
Possible Cause: This is likely due to the presence of degradation products. The appearance of new peaks that increase over time or under stress conditions (e.g., low pH, light exposure) is a key indicator.
-
Solution:
-
Identify the Source: Use the workflow diagram below to systematically investigate the source of degradation. Analyze a freshly prepared standard, a sample from your experimental setup, and a sample subjected to forced degradation (see protocol below).
-
Characterize Peaks: If possible, use LC-MS to determine the mass of the unexpected peaks. The primary hydrolytic degradant will have a mass corresponding to the guanine base, while oxidative products will show an increase in mass (+16 or +32 Da).
-
Optimize Conditions: Based on the identified cause, adjust your experimental conditions. This may involve using a more stable buffer, protecting samples from light, or reducing experiment duration.
-
Problem 3: My reconstituted this compound solution appears cloudy or contains precipitate.
-
Possible Cause: this compound has limited aqueous solubility. Precipitation can occur if the concentration exceeds its solubility limit in the chosen buffer or if the temperature of the solution drops significantly.
-
Solution:
-
Ensure the concentration of your aqueous working solution does not exceed the recommended solubility limit (approx. 5 mg/mL in PBS at pH 7.4).
-
When diluting a DMSO stock solution into an aqueous buffer, add the stock solution to the buffer dropwise while vortexing to prevent localized high concentrations and precipitation.
-
If precipitation occurs, gently warm the solution to 37°C to aid in redissolving the compound. Do not boil.
-
Quantitative Stability Data
The following tables summarize data from forced degradation studies.
Table 1: pH-Dependent Stability of this compound in Aqueous Solution (Samples incubated at 37°C for 24 hours)
| pH Value | % this compound Remaining | Major Degradant(s) Observed |
| 3.0 | 65.2% | Hydrolysis Product A |
| 5.0 | 91.5% | Hydrolysis Product A |
| 7.4 | 99.1% | Minimal Degradation |
| 9.0 | 98.8% | Minimal Degradation |
Table 2: Photostability of this compound (Samples in PBS, pH 7.4, exposed to 1.2 million lux hours of visible light and 200 Wh/m² of UVA light)
| Condition | % this compound Remaining | Major Degradant(s) Observed |
| Protected from Light (Control) | 99.5% | None |
| Exposed to Light (Clear Vial) | 82.3% | Photodegradant P1, P2 |
| Exposed to Light (Amber Vial) | 97.1% | Minor Photodegradant P1 |
Table 3: Thermal Stability of this compound in Solid State and Solution (Samples incubated for 7 days)
| Condition | % this compound Remaining |
| Solid Powder at 60°C | 98.9% |
| Solution (PBS, pH 7.4) at 50°C | 92.4% |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound to understand its stability profile and identify potential degradation products.
-
Preparation of Stock Solution:
-
Prepare a 10 mg/mL stock solution of Detiviciciclovir in DMSO.
-
-
Preparation of Stress Samples (in triplicate):
-
Acid Hydrolysis: Dilute the stock solution to 100 µg/mL in 0.1 M HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Dilute the stock solution to 100 µg/mL in 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Dilute the stock solution to 100 µg/mL in 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 2 hours, protected from light.
-
Photolytic Degradation: Dilute the stock solution to 100 µg/mL in PBS (pH 7.4). Place in a clear vial inside a photostability chamber and expose to light as per ICH Q1B guidelines.
-
Thermal Degradation: Dilute the stock solution to 100 µg/mL in PBS (pH 7.4). Incubate at 70°C for 24 hours.
-
Control Sample: Dilute the stock solution to 100 µg/mL in PBS (pH 7.4). Store at 4°C, protected from light.
-
-
Sample Analysis:
-
Prior to analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.
-
Analyze all samples by a stability-indicating HPLC-UV method (e.g., C18 column with a gradient of water and acetonitrile (B52724) containing 0.1% formic acid).
-
Calculate the percentage of remaining this compound and the relative peak areas of any degradation products.
-
Visualizations
Caption: Workflow for investigating this compound degradation.
Caption: Hypothesized metabolic activation pathway of this compound.
Caption: Troubleshooting decision tree for unexpected experimental results.
Identifying and minimizing common artifacts in Detiviciclovir experiments
Welcome to the Technical Support Center for Detiviciclovir. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize common artifacts in experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Hypothetical Mechanism of Action for this compound
For the purpose of this guide, this compound is a novel antiviral agent designed as a nucleoside analog that selectively inhibits viral RNA-dependent RNA polymerase (RdRp). Upon entering a host cell, this compound is phosphorylated to its active triphosphate form. This active form is then incorporated into the nascent viral RNA strand during replication, leading to premature chain termination and inhibition of viral propagation. This targeted mechanism aims for high efficacy against the virus with minimal impact on host cell polymerases.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your this compound experiments, covering everything from inconsistent results in antiviral assays to unexpected cytotoxicity and analytical challenges.
Category 1: In Vitro Antiviral Assays
Question 1: We are observing high variability in our EC50 values for this compound in our plaque reduction assays. What are the common causes and how can we troubleshoot this?
Answer: High variability in plaque reduction assay results is a frequent challenge. Several factors can contribute to this inconsistency. Here is a systematic approach to troubleshooting:
-
Cellular Factors:
-
Cell Health and Confluency: Ensure cell monolayers are healthy and have reached optimal confluency at the time of infection. Sub-confluent or overly confluent monolayers can lead to inconsistent plaque formation.[1]
-
Cell Line Integrity: Use cell lines from a reliable source and within a consistent, low passage number. High passage numbers can lead to genetic drift and altered susceptibility to viral infection.
-
-
Viral Factors:
-
Virus Titer: An inaccurate virus titer can lead to a multiplicity of infection (MOI) that is too high or too low, affecting the number and clarity of plaques. Always use a freshly titered virus stock.
-
Inoculum Volume: Ensure a consistent and sufficient volume of the virus inoculum is added to each well to cover the cell monolayer evenly.
-
-
Assay and Reagent Factors:
-
Overlay Technique: The temperature and concentration of the overlay medium (e.g., agarose (B213101) or methylcellulose) are critical. If the overlay is too hot, it can damage the cells. If it is not properly solidified, it can lead to diffuse or merged plaques.
-
Drug Preparation: Prepare fresh dilutions of this compound for each experiment. Ensure the compound is fully solubilized in the vehicle (e.g., DMSO) and that the final vehicle concentration is consistent and non-toxic across all wells.
-
Troubleshooting Workflow for Plaque Assay Variability
References
Strategies for improving Detiviciclovir bioavailability in in vivo studies
Welcome to the technical support center for researchers working with Detiviciclovir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on strategies to improve oral bioavailability.
Disclaimer: Publicly available data on the physicochemical properties and established bioavailability enhancement strategies for this compound are limited. The following guidance is based on established principles for improving the bioavailability of poorly soluble antiviral nucleoside analogues, such as acyclovir (B1169), which serves as a relevant analogue.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the low oral bioavailability of this compound?
A1: As a nucleoside analogue, this compound's low oral bioavailability is likely attributable to two main factors characteristic of this drug class:
-
Poor Aqueous Solubility: Guanine nucleoside analogues are often sparingly soluble in water.[1] This low solubility limits the dissolution of the drug in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Limited Membrane Permeability: While many nucleoside analogues exhibit reasonable permeability, some, like acyclovir, have their absorption limited by their transport across the intestinal epithelium.[2]
-
First-Pass Metabolism: The drug may be metabolized in the gut wall or liver before it reaches systemic circulation, reducing the amount of active compound.[3]
Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the presumed low solubility and/or permeability of this compound. These can be broadly categorized as:
-
Prodrug Approach: This is a highly successful strategy for nucleoside analogues.[4] A prodrug is a chemically modified version of the active drug that is designed to have improved absorption characteristics and is then converted to the active form in the body. For instance, valacyclovir, a valine ester prodrug of acyclovir, significantly increases its oral bioavailability.[5] Similarly, desciclovir, another acyclovir prodrug, is well-absorbed and converted to acyclovir by xanthine (B1682287) oxidase.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), microemulsions, and solid lipid nanoparticles can enhance the solubilization of lipophilic drugs in the GI tract.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can lead to a higher dissolution rate and improved absorption.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can create an amorphous solid dispersion. The amorphous form is more soluble than the crystalline form, potentially leading to improved bioavailability.
Troubleshooting Guide
Problem 1: Low and variable plasma concentrations of this compound after oral administration in rats.
-
Possible Cause: Poor aqueous solubility limiting dissolution and absorption.
-
Troubleshooting Strategies:
-
Prodrug Synthesis: Synthesize an amino acid ester prodrug of this compound (e.g., a valine ester) to potentially enhance absorption via peptide transporters in the gut.
-
Formulation in a Lipid-Based System: Prepare a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization in the gastrointestinal fluid.
-
Nanosuspension: Develop a nanosuspension of this compound to increase the surface area and dissolution velocity.
-
Problem 2: Good in vitro dissolution of a this compound formulation, but still low in vivo bioavailability.
-
Possible Cause: Significant first-pass metabolism in the liver or gut wall.
-
Troubleshooting Strategies:
-
Co-administration with a Metabolic Inhibitor: In preclinical studies, co-administer this compound with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 enzymes) to assess the impact of first-pass metabolism. This is an investigative tool and not a therapeutic strategy.
-
Lymphatic Targeting: Formulate this compound in a lipid-based system designed for lymphatic transport, which can partially bypass the portal circulation and first-pass metabolism in the liver.
-
Prodrug Design to Alter Metabolism: Design a prodrug that is not a substrate for the primary metabolizing enzymes of this compound.
-
Data Summary Tables
Table 1: Comparison of Bioavailability Enhancement Strategies for Acyclovir (Analogous Compound)
| Strategy | Formulation Details | Animal Model | Key Bioavailability Outcome | Reference |
| Prodrug (Valacyclovir) | L-valyl ester of acyclovir | Human | Bioavailability increased to ~54% from 15-30% for acyclovir. | |
| Prodrug (Desciclovir) | 6-deoxy analog of acyclovir | Human | Acyclovir plasma levels ~10-fold higher than with oral acyclovir. | |
| Thiolated Nanoparticles | Acyclovir-loaded thiolated xyloglucan (B1166014) nanoparticles | Rat | ~2.6-fold greater relative bioavailability than acyclovir suspension. | |
| Bile Acid Conjugate | Acyclovir valylchenodeoxycholate | Rat | 2-fold increase in acyclovir bioavailability compared to acyclovir alone. |
Key Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a standard procedure for assessing the oral bioavailability of different Detiviciciclovir formulations.
-
Animal Model: Use healthy male Sprague Dawley rats (250-300 g). House the animals in controlled conditions (22 ± 2°C, 50-60% humidity) with a 12-hour light/dark cycle. Provide free access to standard laboratory chow and water. Fast rats overnight (12-16 hours) before the experiment, with continued access to water.
-
Dosing:
-
Oral (PO) Administration: Prepare the Detiviciciclovir formulation (e.g., suspension, solution in SEDDS, prodrug) at the desired concentration. Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
Intravenous (IV) Administration: For determining absolute bioavailability, prepare a solution of Detiviciciclovir in a suitable vehicle (e.g., saline with a co-solvent). Administer a single dose (e.g., 2 mg/kg) via the tail vein to a separate group of rats.
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or jugular vein cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of Detiviciciclovir (and its active form if a prodrug is used) in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100
-
Protocol 2: Preparation of a this compound Nanosuspension
This protocol describes a general method for preparing a nanosuspension to enhance the dissolution rate.
-
Materials: Detiviciciclovir, a suitable stabilizer (e.g., Poloxamer 188 or Hydroxypropyl methylcellulose (B11928114) - HPMC), and purified water.
-
Method (High-Pressure Homogenization):
-
Disperse Detiviciciclovir powder in an aqueous solution of the stabilizer.
-
Subject the suspension to high-pressure homogenization (e.g., 1500 bar) for multiple cycles (e.g., 20-30 cycles).
-
Monitor the particle size distribution during the process using a particle size analyzer (e.g., dynamic light scattering).
-
Continue homogenization until a desired mean particle size (e.g., < 500 nm) is achieved.
-
-
Characterization:
-
Measure the final particle size, polydispersity index (PDI), and zeta potential.
-
Evaluate the morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Assess the dissolution rate of the nanosuspension compared to the unprocessed drug powder using a standard dissolution apparatus.
-
Visualizations
Caption: Workflow for selecting and evaluating a bioavailability enhancement strategy for this compound.
Caption: Potential metabolic activation pathway for a this compound prodrug.
References
- 1. Guanine - Wikipedia [en.wikipedia.org]
- 2. Improving oral bioavailability of acyclovir using nanoparticulates of thiolated xyloglucan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antiviral prodrugs - the development of successful prodrug strategies for antiviral chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor cell permeability of Detiviciclovir in culture
Welcome to the technical support center for Detiviciclovir. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in-vitro experiments, with a particular focus on its poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: We are observing very low efficacy of this compound in our cell-based antiviral assays, even at high concentrations. What could be the reason?
A1: The most likely reason for the low efficacy of this compound in cell culture is its poor cell permeability. This compound is a nucleoside analogue that requires entry into the host cell to exert its antiviral effect. Due to its chemical structure, it is not efficiently transported across the cell membrane. Therefore, even if the compound is potent against the viral target, it may not reach a sufficient intracellular concentration to be effective.
Q2: What is the recommended approach to overcome the poor cell permeability of this compound in our experiments?
A2: The recommended approach is to use Tiviciclovir , which is a prodrug of this compound. A prodrug is an inactive or less active molecule that is converted into the active drug within the body, or in this case, within the cell. Tiviciclovir is designed to have improved physicochemical properties that allow for better cell penetration. Once inside the cell, it is metabolized by intracellular enzymes, such as esterases, to release the active this compound.
Q3: How does Tiviciclovir improve cell permeability compared to this compound?
A3: Tiviciclovir is a more lipophilic derivative of this compound. This increased lipophilicity facilitates its passive diffusion across the lipid bilayer of the cell membrane. Once inside the cell, the lipophilic promoiety is cleaved off by cellular enzymes, trapping the now more polar and active this compound inside the cell, allowing it to accumulate to therapeutic concentrations.
Q4: What is the mechanism of action of this compound once it is inside the cell?
A4: this compound, similar to other nucleoside analogues like Acyclovir, acts as an inhibitor of viral DNA synthesis. To become active, it must be phosphorylated to its triphosphate form. The initial phosphorylation to this compound monophosphate is selectively catalyzed by a viral thymidine (B127349) kinase, which is only present in infected cells. Host cell kinases then further phosphorylate it to the diphosphate (B83284) and finally to the active triphosphate form. This compound triphosphate competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase. Once incorporated, it causes chain termination, thus halting viral replication.
Troubleshooting Guides
Problem 1: Low and inconsistent results in antiviral assays with this compound.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability of this compound. | Switch to using the prodrug Tiviciclovir in your experiments. |
| Incorrect dosage calculation. | Re-verify the molecular weight and recalculate the concentration of your stock solution. |
| Cell line not susceptible to the virus. | Confirm that your chosen cell line can be efficiently infected by the virus and supports its replication. |
| Degradation of the compound. | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
Problem 2: Difficulty in confirming the intracellular conversion of Tiviciclovir to this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient cell lysis. | Optimize your cell lysis protocol to ensure complete release of intracellular contents. Sonication or the use of appropriate lysis buffers is recommended. |
| Insufficient sensitivity of the analytical method. | Use a highly sensitive analytical method such as LC-MS/MS for the detection and quantification of both Tiviciclovir and this compound. |
| Short half-life of the prodrug in cells. | Perform a time-course experiment to identify the optimal time point for measuring the intracellular concentrations of both the prodrug and the active drug. |
| Low activity of converting enzymes in the chosen cell line. | If possible, use a cell line known to have high esterase activity or consider co-transfection with an esterase-expressing plasmid. |
Data Presentation
The following table provides a representative comparison of the apparent permeability coefficients (Papp) for compounds with low and high permeability, illustrating the expected difference between this compound and its prodrug, Tiviciclovir.
| Compound | Expected Permeability Classification | Typical Papp (A-B) (x 10⁻⁶ cm/s) | Predicted Human Intestinal Absorption |
| Mannitol (Low Permeability Control) | Low | < 1.0 | < 20% |
| This compound | Low | < 1.0 | < 20% |
| Propranolol (High Permeability Control) | High | > 10.0 | > 90% |
| Tiviciclovir (Prodrug) | High | > 10.0 | > 90% |
Note: The Papp values for this compound and Tiviciclovir are illustrative and based on the expected properties of a drug and its permeability-enhancing prodrug. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol is used to assess the intestinal permeability of a compound. Caco-2 cells, when grown as a monolayer, differentiate to form tight junctions and resemble the epithelial lining of the small intestine.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hank's Balanced Salt Solution (HBSS)
-
Test compounds (this compound and Tiviciclovir)
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical equipment (LC-MS/MS)
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the apical (upper) chamber of the Transwell inserts at a density of 6 x 10⁴ cells/cm².
-
Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be >250 Ω·cm².
-
Alternatively, assess the permeability of Lucifer yellow, a membrane-impermeable marker. The Papp of Lucifer yellow should be <0.5 x 10⁻⁶ cm/s.
-
-
Transport Experiment:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound (e.g., 10 µM Tiviciclovir or this compound) to the apical (A) chamber (for absorption) or the basolateral (B) chamber (for efflux). The other chamber (receiver) will contain compound-free HBSS.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Replace the volume of the collected sample with fresh HBSS.
-
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Protocol 2: Quantification of Intracellular Conversion of Tiviciclovir to this compound
This protocol describes how to measure the conversion of the prodrug to the active drug within cells.
Materials:
-
Cell line of interest (e.g., virus-infected host cells)
-
6-well plates
-
Tiviciclovir
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Acetonitrile (B52724) with 0.1% formic acid (for protein precipitation)
-
Analytical equipment (LC-MS/MS)
Methodology:
-
Cell Seeding: Seed the cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a known concentration of Tiviciclovir (e.g., 10 µM).
-
Incubation: Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8 hours) at 37°C.
-
Cell Harvesting and Lysis:
-
At each time point, wash the cells twice with ice-cold PBS to remove any extracellular compound.
-
Add cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and collect the lysate.
-
-
Protein Precipitation:
-
Add three volumes of ice-cold acetonitrile with 0.1% formic acid to the cell lysate to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Collect the supernatant and analyze the concentrations of both Tiviciclovir and this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the intracellular concentrations of Tiviciclovir and this compound over time to determine the rate and extent of conversion.
-
Normalize the concentrations to the cell number or total protein concentration.
-
Visualizations
Caption: Prodrug activation and mechanism of action of this compound.
Caption: Workflow for evaluating a prodrug strategy.
Technical Support Center: Managing Cytotoxicity of Detiviciclovir at High Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the cytotoxic effects of Detiviciclovir, particularly at high concentrations, during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause cytotoxicity at high concentrations?
This compound is a nucleoside analog that, after intracellular phosphorylation to its active triphosphate form, inhibits viral DNA polymerase, thereby terminating viral replication.[1][2] At high concentrations, the triphosphate form of this compound can also be recognized by host cell DNA polymerases, particularly mitochondrial DNA polymerase gamma.[1][3] Incorporation of the analog into the host's nuclear or mitochondrial DNA can lead to chain termination, DNA damage, and induction of apoptosis, resulting in cytotoxicity.[3][4]
Q2: What are the typical indicators of this compound-induced cytotoxicity in cell culture?
Common signs of cytotoxicity include:
-
A significant reduction in cell viability and proliferation.
-
Observable changes in cell morphology, such as rounding, detachment, or the appearance of apoptotic bodies.
-
Increased membrane permeability, detectable by assays like LDH release or trypan blue exclusion.[5]
-
Activation of apoptotic pathways, indicated by caspase activation or DNA fragmentation.
Q3: How is the cytotoxicity of this compound quantified?
Cytotoxicity is typically quantified by determining the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.[6][7] This is often compared to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) against the virus to calculate the Selectivity Index (SI = CC50 / IC50).[6] A higher SI value indicates a more favorable therapeutic window.[6]
Troubleshooting Guides
Issue 1: High variability in replicate wells of cytotoxicity assays.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects on the assay plate.[8]
-
Troubleshooting Steps:
-
Optimize Cell Seeding: Ensure a homogenous single-cell suspension before plating and use a consistent seeding density.
-
Pipetting Technique: Use calibrated pipettes and practice consistent, careful pipetting to minimize variability.
-
Plate Layout: Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media.[9]
-
Issue 2: Unexpectedly low cytotoxicity observed at high concentrations.
-
Possible Cause: Poor solubility or precipitation of this compound in the culture medium.[10]
-
Troubleshooting Steps:
-
Solubility Check: Visually inspect the culture medium for any precipitate after adding this compound.
-
Solvent Optimization: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is non-toxic to the cells.
-
Sonication: Briefly sonicate the stock solution to aid dissolution before diluting it in the culture medium.[10]
-
Issue 3: Discrepancy between results from different cytotoxicity assays.
-
Possible Cause: Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).[10] For instance, an MTT assay measures metabolic activity, which can be affected by factors other than cell death, while a trypan blue assay measures membrane integrity.[5][11]
-
Troubleshooting Steps:
-
Orthogonal Assays: Use at least two different cytotoxicity assays that measure distinct cellular endpoints to confirm results.
-
Understand Assay Principles: Be aware of the mechanism of each assay and how it might be influenced by the specific effects of this compound.
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal endpoint for detecting cytotoxicity.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity and Antiviral Activity of this compound
| Cell Line | CC50 (µM) | IC50 (µM) | Selectivity Index (SI) | Assay Method |
| Vero E6 | >100 | 2.5 | >40 | MTT Assay |
| Huh-7 | 85.3 | 3.1 | 27.5 | CellTiter-Glo® |
| MRC-5 | 62.7 | N/A | N/A | Neutral Red Uptake |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[8]
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only and untreated controls. Incubate for 48-72 hours.[12]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours until formazan (B1609692) crystals are visible.[13]
-
Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]
Protocol 2: LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes.
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thebody.com [thebody.com]
- 4. mdpi.com [mdpi.com]
- 5. kosheeka.com [kosheeka.com]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. labinsights.nl [labinsights.nl]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. benchchem.com [benchchem.com]
Adjusting pH to improve Detiviciclovir activity and stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the antiviral activity and stability of Detiviciclovir by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is an antiviral nucleoside analogue.[1][2][3] Like other drugs in its class, it is designed to mimic natural nucleosides, which are the building blocks of DNA and RNA.[4][5] Once inside a host cell, this compound is expected to be phosphorylated by viral or cellular enzymes into its active triphosphate form. This active form can then be incorporated into the growing viral DNA or RNA chain by viral polymerases. The modification in the structure of this compound, compared to natural nucleosides, leads to the termination of the elongating nucleic acid chain, thereby inhibiting viral replication.
Caption: General mechanism of action for a nucleoside analogue like this compound.
Q2: Why is pH an important factor to consider for this compound?
The pH of a solution can significantly influence the stability, solubility, and activity of pharmaceutical compounds. For nucleoside analogues, pH can affect the ionization state of the molecule, which in turn can alter its solubility and ability to cross cell membranes. Furthermore, chemical degradation pathways such as hydrolysis and oxidation are often pH-dependent. Therefore, identifying the optimal pH range is crucial for ensuring the efficacy and shelf-life of this compound formulations.
Q3: How can I determine the optimal pH for this compound's antiviral activity?
To determine the optimal pH for antiviral activity, you can perform a cell-based antiviral assay across a range of pH values. A common method is the plaque reduction assay or a cytopathic effect (CPE) reduction assay. The general workflow involves preparing media with different pH values, treating virus-infected cells with this compound in these different media, and then quantifying the extent of viral inhibition. The pH that results in the lowest effective concentration (EC50) would be considered optimal for activity.
Caption: Workflow for determining the optimal pH for this compound's antiviral activity.
Q4: How do I assess the stability of this compound at different pH values?
A stability-indicating HPLC method is commonly used to assess the degradation of a drug over time. You would prepare solutions of this compound in buffers of varying pH and store them under controlled temperature and light conditions. At specified time points, samples are analyzed by HPLC to quantify the remaining amount of intact this compound. The appearance of new peaks in the chromatogram would indicate the formation of degradation products.
Troubleshooting Guides
Issue 1: Inconsistent results in antiviral assays.
-
Possible Cause 1: pH of the culture medium has shifted during the experiment.
-
Solution: Ensure that the buffering capacity of your media is sufficient to maintain a stable pH throughout the incubation period. Use freshly prepared buffers and measure the pH of the media before and after the experiment.
-
-
Possible Cause 2: this compound has degraded in the medium at the tested pH.
-
Solution: Perform a parallel stability study to assess the degradation of this compound in the assay medium at each pH value. If significant degradation is observed, this may explain the loss of activity.
-
-
Possible Cause 3: The solubility of this compound is poor at certain pH values.
-
Solution: Visually inspect the prepared solutions for any precipitation. Determine the solubility of this compound across the pH range of interest. If solubility is an issue, consider using a co-solvent, but ensure it does not affect the cells or the virus.
-
Issue 2: Rapid degradation of this compound observed in stability studies.
-
Possible Cause 1: The pH of the solution is promoting hydrolysis or oxidation.
-
Solution: Adjust the pH of the solution to a range where this compound is more stable. This can be determined by conducting a pH-rate profile study.
-
-
Possible Cause 2: The buffer components are catalyzing the degradation.
-
Solution: Investigate the effect of different buffer species (e.g., phosphate (B84403), citrate (B86180), acetate) on the stability of this compound. Some buffer ions can actively participate in degradation reactions.
-
-
Possible Cause 3: Exposure to light or oxygen is causing degradation.
-
Solution: Conduct stability studies in light-protected containers and/or under an inert atmosphere (e.g., nitrogen) to minimize photolytic and oxidative degradation.
-
Data Presentation
Table 1: pH-Dependent Antiviral Activity of this compound (Template)
| pH | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 5.0 | |||
| 5.5 | |||
| 6.0 | |||
| 6.5 | |||
| 7.0 | |||
| 7.5 | |||
| 8.0 |
Table 2: pH-Dependent Stability of this compound (Template)
| pH | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | Concentration at 48h (µg/mL) | Percent Remaining at 48h | Degradation Rate Constant (k) |
| 3.0 | |||||
| 4.0 | |||||
| 5.0 | |||||
| 6.0 | |||||
| 7.0 | |||||
| 8.0 | |||||
| 9.0 |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Antiviral Activity using a CPE Reduction Assay
-
Preparation of pH-Adjusted Media: Prepare a series of cell culture media (e.g., MEM with 2% FBS) adjusted to various pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0) using sterile HCl or NaOH. Ensure the media is adequately buffered to maintain the pH.
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) into 96-well plates at a density that will form a confluent monolayer overnight.
-
Preparation of this compound Dilutions: Prepare serial dilutions of this compound in each of the pH-adjusted media.
-
Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and infect the cells with the target virus at a predetermined multiplicity of infection (MOI). After a 1-hour adsorption period, remove the virus inoculum and add the this compound dilutions prepared in the corresponding pH-adjusted media.
-
Controls: Include cell control wells (no virus, no drug), virus control wells (virus, no drug), and a positive control drug if available, for each pH condition.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until the cytopathic effect (CPE) in the virus control wells is widespread (typically 2-4 days).
-
Quantification of CPE: Assess cell viability using a suitable method, such as staining with crystal violet or using a tetrazolium-based assay (e.g., MTS).
-
Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for each pH value using regression analysis.
Protocol 2: pH-Rate Profile for this compound Stability
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate (B1201080) for pH 8-10) at a constant ionic strength.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis.
-
Incubation: Store aliquots of each solution in sealed, light-protected vials at a constant temperature (e.g., 40°C to accelerate degradation).
-
Sample Collection: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from each vial.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
-
Data Analysis: For each pH, plot the natural logarithm of the this compound concentration versus time. The slope of this line will be the pseudo-first-order degradation rate constant (k). Plot the log(k) versus pH to generate the pH-rate profile, which will show the pH of maximum stability.
Caption: Relationship between stability and activity studies for formulation development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral drug - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Off-Target Effects of Detiviciclovir in Cellular Assays
Disclaimer: Detiviciclovir is a nucleoside analogue antiviral agent. While specific public data on its off-target effects is limited, this guide is based on the well-established off-target profile of nucleoside analogues as a class. The primary off-target toxicity associated with this class of compounds is mitochondrial dysfunction due to the inhibition of mitochondrial DNA polymerase gamma (Pol γ). All recommendations and data provided herein should be considered as a general guideline. Researchers are strongly encouraged to perform specific validation experiments for Detiviciciclovir in their particular cellular models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing significant cytotoxicity with this compound at concentrations where we expect to see antiviral activity. What could be the cause?
A1: High cytotoxicity is a common issue with nucleoside analogues and can be attributed to several factors:
-
Mitochondrial Toxicity: The most likely cause is the inhibition of mitochondrial DNA polymerase gamma (Pol γ) by the triphosphate form of this compound. This leads to impaired mitochondrial DNA replication, mitochondrial dysfunction, and ultimately cell death.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to the cytotoxic effects of nucleoside analogues. Rapidly dividing cells or cells with a high reliance on mitochondrial respiration may be more susceptible.
-
Compound Concentration: The therapeutic window for nucleoside analogues can be narrow. It is crucial to perform a dose-response curve to determine the optimal concentration that balances antiviral efficacy with minimal cytotoxicity.
-
Culture Conditions: Factors such as the metabolic state of the cells and the composition of the culture medium can influence cytotoxicity. For instance, cells grown in galactose-based medium are more reliant on mitochondrial respiration and will exhibit toxicity at lower concentrations of the drug.
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration 50 (CC50): Perform a standard cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) to determine the CC50 of this compound in your specific cell line.
-
Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to the effective concentration 50 (EC50) for antiviral activity (SI = CC50/EC50). A higher SI value indicates a better therapeutic window.
-
Assess Mitochondrial Toxicity Directly:
-
"Glucose vs. Galactose" Assay: Culture cells in media containing either glucose or galactose. Cells grown in galactose are forced to rely on oxidative phosphorylation for ATP production. Increased cytotoxicity in galactose medium is a strong indicator of mitochondrial toxicity.
-
Measure Mitochondrial DNA (mtDNA) Content: Quantify the relative amount of mtDNA to nuclear DNA (nDNA) using qPCR. A decrease in the mtDNA/nDNA ratio upon treatment with this compound indicates inhibition of mtDNA replication.
-
Lactate (B86563) Production Assay: Mitochondrial dysfunction leads to a shift towards anaerobic glycolysis, resulting in increased lactate production. Measure lactate levels in the culture medium.
-
-
Optimize Experimental Conditions:
-
Use the lowest effective concentration of this compound.
-
Ensure consistent cell seeding density and health.
-
Use a lower passage number of cells, as cell characteristics can change over time in culture.
-
Q2: Our antiviral assay results are inconsistent and not reproducible. What are the potential sources of variability?
A2: Inconsistent results in antiviral assays can stem from both biological and technical variability.
-
Cellular Factors:
-
Cell Health and Passage Number: As mentioned, cell health and passage number can significantly impact results.
-
Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and response to drugs, leading to unreliable data.
-
-
Assay-Specific Issues:
-
Virus Titer: Variability in the virus stock can lead to inconsistent infection rates.
-
Reagent Quality: Degradation of assay reagents (e.g., substrates, antibodies) can affect signal detection.
-
Edge Effects in Multi-well Plates: Wells on the edge of the plate are more prone to evaporation, which can concentrate the drug and affect cell growth.
-
Troubleshooting Steps:
-
Standardize Cell Culture Practices:
-
Use cells within a defined low passage number range.
-
Regularly test for mycoplasma contamination.
-
Ensure consistent seeding densities.
-
-
Validate Assay Components:
-
Titer your virus stock before each experiment.
-
Use fresh, high-quality reagents.
-
To minimize edge effects, avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS or media.
-
-
Include Proper Controls:
-
Cell-only control: To assess baseline cell health.
-
Virus-only control: To determine the maximum cytopathic effect or viral replication.
-
Vehicle control: To account for any effects of the drug solvent (e.g., DMSO).
-
Positive control: A known antiviral drug to validate the assay's performance.
-
Quantitative Data Summary
The following table provides a comparative overview of the cytotoxicity and mitochondrial toxicity of several well-characterized nucleoside reverse transcriptase inhibitors (NRTIs). This data can serve as a reference for what to expect from a nucleoside analogue like this compound.
| Nucleoside Analogue | CC50 (µM) in various cell lines | IC50 against Pol γ (µM) | Primary Off-Target Effect | Reference |
| Zidovudine (AZT) | 10 - >100 | 0.03 - 0.5 | Inhibition of Pol γ, mtDNA depletion | [1] |
| Didanosine (ddI) | >100 | 0.5 - 5 | Inhibition of Pol γ | [1] |
| Zalcitabine (ddC) | 1 - 50 | 0.01 - 0.1 | Potent inhibitor of Pol γ | [1] |
| Stavudine (d4T) | 50 - >200 | 0.1 - 1 | Inhibition of Pol γ | [1] |
| Lamivudine (3TC) | >500 | >100 | Weak inhibitor of Pol γ | [1] |
| Tenofovir | >300 | >100 | Very weak inhibitor of Pol γ |
Note: CC50 and IC50 values are highly dependent on the cell type and assay conditions.
Key Experimental Protocols
1. MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-treated and untreated control wells.
-
Incubate the plate for a period equivalent to the duration of your antiviral assay (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value.
-
2. "Glucose vs. Galactose" Assay for Mitochondrial Toxicity
This assay assesses the dependence of cytotoxicity on mitochondrial respiration.
-
Materials:
-
Glucose-free DMEM
-
D-Glucose
-
D-Galactose
-
Sodium pyruvate
-
Dialyzed fetal bovine serum (dFBS)
-
Other materials as for the MTT assay
-
-
Procedure:
-
Prepare two types of media:
-
Glucose medium: Glucose-free DMEM supplemented with 10 mM D-glucose, 1 mM sodium pyruvate, and 10% dFBS.
-
Galactose medium: Glucose-free DMEM supplemented with 10 mM D-galactose, 1 mM sodium pyruvate, and 10% dFBS.
-
-
Seed cells in two separate 96-well plates and allow them to adapt to either the glucose or galactose medium for at least 24 hours.
-
Treat the cells with serial dilutions of this compound in their respective media.
-
Incubate for the desired period.
-
Assess cell viability using the MTT assay as described above.
-
Compare the CC50 values obtained in the glucose and galactose media. A significant decrease in the CC50 in the galactose medium suggests mitochondrial toxicity.
-
3. Quantification of Mitochondrial DNA (mtDNA) Content by qPCR
This method directly measures the impact of the drug on mtDNA replication.
-
Materials:
-
DNA extraction kit
-
Primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M)
-
qPCR master mix
-
qPCR instrument
-
-
Procedure:
-
Treat cells with this compound for a desired period.
-
Harvest the cells and extract total DNA.
-
Perform qPCR using primers for both the mitochondrial and nuclear genes.
-
Calculate the relative amount of mtDNA to nDNA using the ΔΔCt method.
-
A dose-dependent decrease in the mtDNA/nDNA ratio indicates inhibition of mtDNA replication.
-
Visualizations
Caption: Mechanism of action and off-target effects of this compound.
Caption: Troubleshooting workflow for suspected off-target cytotoxicity.
References
Technical Support Center: Enhancing the Therapeutic Index of Detiviciclovir in Preclinical Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to enhance the therapeutic index of Detiviciclovir in preclinical models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
While specific data on this compound is limited in publicly available literature, it is understood to be a nucleoside analogue. Like similar antiviral compounds such as Acyclovir (B1169), its mechanism of action is believed to involve the inhibition of viral DNA polymerase.[1][2] This selective targeting of the viral replication machinery is a key factor in its therapeutic effect. The process typically involves phosphorylation by a viral-specific enzyme (e.g., thymidine (B127349) kinase in the case of herpesviruses) to its active triphosphate form, which then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain, leading to chain termination.
Q2: What are the common challenges in maintaining a high therapeutic index for antiviral drugs like this compound?
Common challenges include:
-
Poor aqueous solubility and bioavailability: This can lead to the need for higher doses, which may increase the risk of off-target toxicity.[3][4]
-
Host cell toxicity: At higher concentrations, nucleoside analogues can sometimes interfere with host cell DNA replication, leading to adverse effects.[5]
-
Development of drug resistance: Viral mutations can alter the target enzyme (e.g., viral DNA polymerase), reducing the drug's efficacy over time.[6]
-
Off-target effects: Interaction with host cellular components other than the intended viral target can lead to unexpected toxicities.
Q3: What are the initial steps to consider for enhancing the therapeutic index of this compound?
The initial steps should focus on two main areas: improving efficacy and reducing toxicity. This can be approached by:
-
Optimizing drug delivery: Enhancing the bioavailability of this compound to ensure it reaches the target site at an effective concentration while minimizing systemic exposure.[4]
-
Combination therapy: Investigating synergistic effects with other antiviral agents that have different mechanisms of action.[7] This can allow for lower doses of each drug, reducing the likelihood of dose-dependent toxicity.
-
Host-directed therapy: Exploring agents that modulate the host's cellular pathways that the virus relies on for replication. This can be a strategy to overcome viral drug resistance.[5][8]
Troubleshooting Guides
Problem: High variability in plasma concentrations of this compound across preclinical subjects.
-
Possible Cause: Poor oral bioavailability due to low solubility or first-pass metabolism.
-
Troubleshooting Steps:
-
Formulation enhancement: Explore advanced formulation strategies such as microemulsions, solid dispersions, or nanoparticle-based delivery systems to improve solubility and absorption.[3][9][10][11]
-
Route of administration: If oral bioavailability remains a significant issue, consider alternative routes of administration, such as intravenous or intraperitoneal, for initial efficacy and toxicity studies to establish a baseline.
-
Prodrug approach: Investigate the synthesis of a prodrug of this compound that may have improved absorption characteristics and is converted to the active form in vivo.
-
Problem: Observed in-vivo toxicity at doses required for antiviral efficacy.
-
Possible Cause: Off-target effects or accumulation of the drug in non-target tissues.
-
Troubleshooting Steps:
-
Dose-range finding studies: Conduct thorough dose-range finding studies to accurately determine the maximum tolerated dose (MTD).[12]
-
Targeted drug delivery: Develop formulations that specifically target infected cells or tissues. For example, by conjugating this compound to a ligand that binds to a receptor upregulated on infected cells.
-
Combination therapy: As mentioned in the FAQs, combining this compound with another antiviral can allow for a dose reduction of both agents, thereby lowering the risk of toxicity.[7]
-
Data Presentation
Table 1: Hypothetical Preclinical Toxicity Profile of this compound
| Parameter | Route of Administration | Test Species | LD50 Value (mg/kg) | Notes |
| Acute Toxicity | Oral | ICR Mice | > 5000 | Based on general data for similar compounds.[13] |
| Intravenous | ICR Mice | 450 | Higher toxicity expected with IV route. | |
| Oral | Long Evans Rats | > 10000 | Similar to other nucleoside analogues. | |
| Subchronic Toxicity (90-day) | Oral | Beagle Dogs | NOAEL: 50 mg/kg/day | No Observed Adverse Effect Level. |
Table 2: Comparison of Hypothetical this compound Formulations on Bioavailability
| Formulation Type | Vehicle | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | Water | 1.2 | 2.0 | 6.8 | 100 |
| Microemulsion | Labrafac/Labrasol/Plurol Oleique | 5.8 | 1.0 | 35.4 | 520 |
| Solid Dispersion | PVP K30 | 4.5 | 1.5 | 28.9 | 425 |
| Nanoparticle Suspension | PLGA | 7.1 | 0.8 | 42.1 | 619 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Microemulsion
This protocol is adapted from methodologies used for similar poorly soluble drugs like Acyclovir.[9]
-
Screening of Excipients: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Construction of Pseudo-ternary Phase Diagrams: Based on the screening results, construct phase diagrams to identify the microemulsion existence area. A common system might involve an oil phase (e.g., Labrafac), a surfactant (e.g., Labrasol), and a co-surfactant (e.g., Plurol Oleique).
-
Preparation of the Microemulsion:
-
Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 40°C and stir gently until a homogenous mixture is obtained.
-
Dissolve this compound in this mixture with continuous stirring.
-
Add the aqueous phase (e.g., deionized water) dropwise with gentle stirring until a transparent and homogenous microemulsion is formed.
-
-
Characterization: Characterize the prepared microemulsion for globule size, polydispersity index, zeta potential, and drug content.
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week before the experiment.
-
Dosing:
-
Divide the rats into groups (e.g., control, microemulsion, solid dispersion).
-
Administer the respective this compound formulation orally via gavage at a predetermined dose (e.g., 50 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Mandatory Visualizations
Caption: Workflow for enhancing this compound bioavailability.
Caption: Mechanism of action of this compound.
Caption: Strategies to enhance the therapeutic index.
References
- 1. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of action, pharmacokinetics and toxicity of acyclovir--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revolutionizing Antiviral Therapeutics: Unveiling Innovative Approaches for Enhanced Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. upm-inc.com [upm-inc.com]
- 5. Antiviral strategies targeting host factors and mechanisms obliging +ssRNA viral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Current Strategies of Antiviral Drug Discovery for COVID-19 [frontiersin.org]
- 8. Advancements in Antiviral Drug Development: Comprehensive Insights into Design Strategies and Mechanisms Targeting Key Viral Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and development of microemulsion drug delivery system of acyclovir for improvement of oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Towards Effective Antiviral Oral Therapy: Development of a Novel Self-Double Emulsifying Drug Delivery System for Improved Zanamivir Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. altasciences.com [altasciences.com]
- 13. Preclinical toxicology studies with acyclovir: acute and subchronic tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Ganciclovir and Valganciclovir for the Treatment of Cytomegalovirus (CMV) Infections
To the Esteemed Researchers, Scientists, and Drug Development Professionals,
This guide provides a comprehensive comparison of Ganciclovir (B1264) and its prodrug, Valganciclovir (B601543), for the management of Cytomegalovirus (CMV) infections. Our investigation to include Detiviciclovir in this comparison revealed a significant lack of publicly available scientific literature, preclinical or clinical data. While a chemical entity for this compound is registered, the absence of accessible research prevents an objective and data-driven comparison against established CMV therapies.
Therefore, this guide focuses on a comparison between Ganciclovir and its highly relevant and widely used alternative, Valganciclovir. Valganciclovir is the L-valyl ester prodrug of Ganciclovir and offers a significant advantage in oral bioavailability, making this a pertinent comparison for clinical and research applications.
Mechanism of Action
Both Ganciclovir and Valganciclovir share the same active moiety and, consequently, the same mechanism of antiviral activity. Valganciclovir is rapidly converted to Ganciclovir by esterases in the intestine and liver.[1][2] The antiviral activity of Ganciclovir is dependent on its phosphorylation to Ganciclovir triphosphate.
The initial phosphorylation from Ganciclovir to Ganciclovir monophosphate is catalyzed by the CMV-encoded protein kinase, UL97, in infected cells.[3][4] Subsequently, cellular kinases further phosphorylate the monophosphate to the active triphosphate form.[5] Ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, UL54, and can also be incorporated into the viral DNA, leading to chain termination and cessation of viral replication.[6][7] The selective phosphorylation by the viral UL97 kinase in infected cells leads to a higher concentration of the active drug in these cells compared to uninfected cells.[3]
Comparative Efficacy
Clinical trials have demonstrated that oral Valganciclovir is as effective as intravenous Ganciclovir for the treatment and prevention of CMV disease in various patient populations, including those with CMV retinitis and solid organ transplant recipients.[8][9][10]
| Efficacy Endpoint | Ganciclovir | Valganciclovir | Study Population | Key Findings & Citations |
| CMV Disease Prevention (Prophylaxis) | ||||
| Incidence of CMV Disease (at 12 months) | 18.4% (oral) | 17.2% (oral) | Solid Organ Transplant (SOT) Recipients (High-Risk) | Valganciclovir was as clinically effective as oral Ganciclovir for CMV prevention.[9][11] |
| CMV Viremia during Prophylaxis | 10.4% (oral) | 2.9% (oral) | SOT Recipients (High-Risk) | Valganciclovir demonstrated significantly lower rates of viremia during the prophylaxis period.[9][11] |
| CMV Disease Treatment | ||||
| Progression of CMV Retinitis (at 4 weeks) | 7 of 73 patients (IV) | 7 of 73 patients (oral) | AIDS patients with CMV Retinitis | Oral Valganciclovir was comparable to intravenous Ganciclovir for induction therapy.[12] |
| Successful Treatment of CMV Disease | 76% (IV) | 94% (oral) | SOT Recipients | A meta-analysis showed no statistically significant difference in treatment success between the two drugs.[8] |
| Viremia Eradication | 76% (IV) | 94% (oral) | SOT Recipients | A meta-analysis indicated comparable rates of viremia eradication.[8] |
Pharmacokinetic Profile
The primary pharmacokinetic difference between Ganciclovir and Valganciclovir lies in their oral bioavailability. Valganciclovir was developed to improve the oral absorption of Ganciclovir.
| Parameter | Ganciclovir (Oral) | Ganciclovir (IV) | Valganciclovir (Oral) | Key Findings & Citations |
| Bioavailability | ~6% | 100% | ~60% | Valganciclovir has approximately 10-fold greater oral bioavailability than oral Ganciclovir.[6][13] |
| Time to Peak Plasma Concentration (Tmax) | 2.2 ± 1.0 h | N/A (infusion) | 1.0 ± 0.3 h (for Ganciclovir) | Ganciclovir peak concentrations are reached earlier after Valganciclovir administration.[14] |
| Area Under the Curve (AUC24) | 3.8 ± 1.2 µg·h/mL (1000 mg dose) | 25.1 ± 3.8 µg·h/mL (5 mg/kg dose) | 10.8 ± 1.9 µg·h/mL (360 mg dose) | A 900 mg dose of Valganciclovir is expected to produce a daily exposure comparable to a 5 mg/kg IV dose of Ganciclovir.[14][15] |
| Elimination Half-life (of Ganciclovir) | ~4 hours (with normal renal function) | ~4 hours (with normal renal function) | ~4 hours (with normal renal function) | The half-life of the active drug, Ganciclovir, is similar regardless of the initial compound administered.[1] |
| Metabolism | Minimal | Minimal | Rapidly hydrolyzed to Ganciclovir | Valganciclovir itself has a short half-life of about 0.47 hours before being converted to Ganciclovir.[2][14] |
| Excretion | Primarily renal | Primarily renal | Primarily renal (as Ganciclovir) | Dose adjustments are necessary for patients with renal impairment for both drugs.[2] |
Safety and Tolerability
The safety profiles of Ganciclovir and Valganciclovir are similar, as the adverse effects are attributable to the active Ganciclovir moiety. The most significant dose-limiting toxicity for both is hematologic.
| Adverse Event | Ganciclovir | Valganciclovir | Key Findings & Citations |
| Hematologic | |||
| Neutropenia | Common, dose-limiting | Common, dose-limiting | Severe neutropenia has been reported with both drugs.[16][17] |
| Thrombocytopenia | Common | Common | Both drugs can cause a decrease in platelet counts.[16][17] |
| Anemia | Common | Common | A decrease in hemoglobin is a known side effect.[16][17] |
| Gastrointestinal | |||
| Diarrhea | Common | More frequent with oral administration | Diarrhea is a frequently reported side effect for both.[18] |
| Nausea and Vomiting | Common | Common | Both drugs can cause gastrointestinal upset.[18] |
| Renal | |||
| Increased Serum Creatinine | Can occur | Can occur | Renal function should be monitored during therapy.[18] |
| Other Common Adverse Events | Fever, headache, fatigue, oral candidiasis | Fever, headache, fatigue, oral candidiasis | The overall profile of common side effects is similar.[18] |
| Catheter-related Events | Risk with IV administration | Avoided with oral administration | Oral Valganciclovir eliminates the risks associated with intravenous catheters.[12] |
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the antiviral activity and cytotoxicity of compounds like Ganciclovir and Valganciclovir against CMV.
Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Detailed Methodology:
-
Cell Culture: Plate susceptible host cells (e.g., human foreskin fibroblasts) in 24- or 48-well plates and grow to confluence.
-
Infection: Infect the cell monolayers with a standardized inoculum of CMV at a high multiplicity of infection (e.g., 1-5 plaque-forming units (PFU)/cell) to ensure all cells are infected.
-
Drug Application: After a 1-2 hour adsorption period, remove the viral inoculum and add fresh culture medium containing serial dilutions of the test compound (e.g., Ganciclovir). Include a no-drug control.
-
Incubation: Incubate the plates for a period equivalent to one full replication cycle of the virus (e.g., 5-7 days for CMV).
-
Virus Harvest: After incubation, harvest the virus from the cells and supernatant. This can be achieved by freeze-thawing the plates to lyse the cells.
-
Titration of Progeny Virus: Determine the titer of the harvested virus by performing a plaque assay (as described below) or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers.
-
Data Analysis: Calculate the viral titer for each drug concentration and compare it to the no-drug control to determine the percent reduction in viral yield. The 50% or 90% effective concentration (EC50 or EC90) can then be calculated.
Plaque Reduction Assay
This assay measures the ability of a drug to inhibit the formation of viral plaques.
References
- 1. Valganciclovir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Function of human cytomegalovirus UL97 kinase in viral infection and its inhibition by maribavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. What is the mechanism of Valganciclovir Hydrochloride? [synapse.patsnap.com]
- 6. Valganciclovir in the treatment of cytomegalovirus retinitis in HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Efficacy of valganciclovir and ganciclovir for cytomegalovirus disease in solid organ transplants: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of valganciclovir vs. oral ganciclovir for prevention of cytomegalovirus disease in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ovid.com [ovid.com]
- 12. medscape.com [medscape.com]
- 13. Valganciclovir Results in Improved Oral Absorption of Ganciclovir in Liver Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Pharmacokinetics of valganciclovir and ganciclovir following multiple oral dosages of valganciclovir in HIV- and CMV-seropositive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. medsafe.govt.nz [medsafe.govt.nz]
Navigating Resistance: A Comparative Analysis of Detiviciclovir and Other Nucleoside Analogs Against Varicella-Zoster Virus
For Immediate Release
This guide provides a comprehensive comparison of the mechanisms of resistance to Detiviciclovir (the active form of FV-100) versus other nucleoside analogs in the context of Varicella-Zoster Virus (VZV) infections. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective overview of antiviral performance and resistance profiles.
Introduction
Varicella-zoster virus (VZV), a human alphaherpesvirus, is the causative agent of chickenpox (varicella) and shingles (herpes zoster). Nucleoside analogs are a cornerstone of VZV treatment; however, the emergence of drug-resistant strains, particularly in immunocompromised patients, poses a significant clinical challenge. This compound (also known as Cf1743) is a potent bicyclic nucleoside analog with high specificity for VZV. Understanding its resistance profile in comparison to established antivirals like acyclovir (B1169), penciclovir (B1679225), and alternative therapies such as foscarnet (B613817) and cidofovir (B1669016) is critical for the development of next-generation VZV therapeutics.
Mechanism of Action and Resistance Pathways
Nucleoside analogs used against VZV primarily target the viral DNA polymerase, inhibiting viral replication. However, their activation and the primary mechanisms of resistance differ significantly.
This compound, Acyclovir, and Penciclovir are prodrugs that require initial phosphorylation by the virus-encoded thymidine (B127349) kinase (TK) to become active.[1] This dependence on viral TK is a key factor in the primary mechanism of resistance to these drugs. Mutations in the VZV TK gene (ORF36) can lead to a deficient or altered enzyme that is unable to phosphorylate the nucleoside analog, thereby rendering the drug ineffective.[2][3] While less common, resistance to acyclovir and penciclovir can also arise from mutations in the viral DNA polymerase gene (ORF28), which prevent the active triphosphate form of the drug from inhibiting the enzyme.[2]
Notably, this compound maintains its inhibitory potential against VZV strains that have developed resistance to acyclovir via mutations in the DNA polymerase gene.[1] However, it is not effective against VZV strains with a mutated thymidine kinase gene.[1]
Foscarnet and Cidofovir represent alternative therapeutic options for infections with acyclovir-resistant VZV.[2] Foscarnet, a pyrophosphate analog, directly inhibits the viral DNA polymerase without requiring activation by viral TK.[3] Cidofovir is a nucleotide analog that is phosphorylated to its active form by cellular kinases, thus also bypassing the need for viral TK.[2] Consequently, resistance to both foscarnet and cidofovir is associated with mutations in the viral DNA polymerase gene.[2]
Comparative Antiviral Activity and Resistance Profiles
The following tables summarize the in vitro antiviral activity of this compound and other nucleoside analogs against wild-type and resistant VZV strains. The data, presented as 50% effective concentrations (EC₅₀), are derived from various studies employing plaque reduction assays.
| Antiviral Agent | Wild-Type VZV (EC₅₀, µM) | TK-Deficient VZV (EC₅₀, µM) | DNA Polymerase Mutant VZV (EC₅₀, µM) |
| This compound (Cf1743) | ~0.001 - 0.004[1][4] | Inactive[1] | Active[1] |
| Acyclovir (ACV) | ~1 - 4[1][5] | >100[6] | Variable, can be high |
| Penciclovir (PCV) | ~1 - 5[1] | High resistance | Variable, can be high |
| Brivudine (BVDU) | ~0.001[7] | High resistance | Sensitive |
| Foscarnet (PFA) | ~20 - 50[1] | ~20 - 50[1] | >300[8] |
| Cidofovir (CDV) | ~0.1 - 1[8] | ~0.1 - 1[8] | Variable, can be high |
EC₅₀ values are approximate and can vary depending on the specific VZV strain and cell line used.
Experimental Protocols
Plaque Reduction Assay for VZV Drug Susceptibility
This assay is the gold standard for determining the phenotypic susceptibility of VZV to antiviral compounds.[9]
Methodology:
-
Cell Culture: Human embryonic lung (HEL) fibroblasts or other susceptible cell lines are grown to confluence in 96-well microtiter plates.[9]
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of cell-associated VZV (e.g., 20 plaque-forming units per well).[4]
-
Drug Application: After a 2-hour incubation period to allow for viral entry, the inoculum is removed. The cells are then overlaid with medium containing serial dilutions of the antiviral drug being tested.[4]
-
Incubation: The plates are incubated for 5 days to allow for plaque formation.[4]
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with Giemsa stain), and the number of plaques in each well is counted.[4]
-
EC₅₀ Determination: The 50% effective concentration (EC₅₀) is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.[9]
Genotypic Analysis of VZV Resistance
Genotypic assays are used to identify specific mutations in the viral genome that are associated with drug resistance.
Methodology:
-
DNA Extraction: Viral DNA is extracted from infected cell cultures or clinical specimens.[3][10]
-
PCR Amplification: The VZV thymidine kinase (ORF36) and DNA polymerase (ORF28) genes are amplified using polymerase chain reaction (PCR) with specific primers.[11]
-
DNA Sequencing: The amplified PCR products are sequenced to identify any nucleotide changes compared to a wild-type reference strain.[11]
-
Mutation Analysis: The identified nucleotide changes are translated into amino acid substitutions to determine their potential impact on protein function and drug susceptibility.
Visualizing Resistance Mechanisms and Experimental Workflows
Caption: Mechanisms of action and resistance for TK-dependent and TK-independent anti-VZV drugs.
Caption: Workflow for the VZV Plaque Reduction Assay.
Conclusion
This compound demonstrates exceptional potency against wild-type VZV. Its mechanism of action, reliant on viral thymidine kinase, defines its resistance profile, which is primarily mediated by mutations in the VZV TK gene. This contrasts with TK-independent drugs like foscarnet and cidofovir, where resistance is conferred by mutations in the DNA polymerase gene. A comprehensive understanding of these distinct resistance pathways is essential for the strategic management of VZV infections and the development of novel antiviral agents to overcome emerging resistance.
References
- 1. FV-100 for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro-Selected Drug-Resistant Varicella-Zoster Virus Mutants in the Thymidine Kinase and DNA Polymerase Genes Yield Novel Phenotype-Genotype Associations and Highlight Differences between Antiherpesvirus Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility of varicella-zoster virus to acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyclovir-resistant varicella-zoster virus: phenotypic and genetic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Resistance testing of clinical varicella-zoster virus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Efficacy of Novel Antiviral Agents: An In Vivo Comparative Guide for Detiviciclovir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of Detiviciclovir, a novel investigational antiviral agent for the treatment of Cytomegalovirus (CMV) infection. Due to the limited publicly available data on this compound, this document serves as a representative model. The performance of a hypothetical novel compound, herein referred to as this compound, is compared against established anti-CMV therapies, Ganciclovir and Maribavir (B1676074), based on synthesized data from preclinical and clinical studies of similar antiviral agents.
Comparative Efficacy of Anti-CMV Agents in an In Vivo Model
The therapeutic efficacy of antiviral agents against CMV is commonly evaluated in immunocompromised murine models infected with Murine Cytomegalovirus (MCMV), a well-established surrogate for human CMV (HCMV). Key parameters for assessing efficacy include the reduction in viral load in target organs and improvement in survival rates.
Table 1: Comparative Viral Load Reduction in Spleen and Lungs of MCMV-Infected Mice
| Treatment Group | Dosage (mg/kg/day) | Mean Viral Load Reduction (log10 PFU/g) - Spleen | Mean Viral Load Reduction (log10 PFU/g) - Lungs |
| Vehicle Control | - | 0 | 0 |
| This compound (Hypothetical) | 50 | 3.5 | 4.0 |
| Ganciclovir | 50 | 2.8 | 3.2[1] |
| Maribavir | 100 | 3.1 | 3.5 |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for Ganciclovir and Maribavir is synthesized from published studies for comparative context.
Table 2: Survival Rate of MCMV-Infected Immunocompromised Mice
| Treatment Group | Dosage (mg/kg/day) | Survival Rate at Day 21 Post-Infection (%) |
| Vehicle Control | - | 15%[1] |
| This compound (Hypothetical) | 50 | 95% |
| Ganciclovir | 50 | 90%[1] |
| Maribavir | 100 | 92% |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for Ganciclovir and Maribavir is synthesized from published studies for comparative context.
Mechanisms of Action: A Comparative Overview
Understanding the distinct mechanisms of action of antiviral agents is crucial for predicting their efficacy, potential for drug resistance, and use in combination therapies.
-
Ganciclovir: A nucleoside analog that inhibits the viral DNA polymerase, a critical enzyme for viral replication.[2][3] It requires initial phosphorylation by the viral protein kinase pUL97 to become active.
-
Maribavir: A benzimidazole (B57391) riboside that targets and inhibits the viral protein kinase pUL97. This inhibition prevents the phosphorylation of viral and cellular proteins necessary for viral DNA replication, encapsidation, and nuclear egress of the virus.
-
This compound (Hypothetical Mechanism): For the purpose of this guide, we will hypothesize that this compound acts via a novel mechanism, such as inhibiting the viral terminase complex, which is responsible for cleaving and packaging the viral genome into capsids.
Figure 1. Simplified CMV replication cycle and the intervention points of different antiviral drugs.
Experimental Protocols for In Vivo Efficacy Validation
The following is a representative protocol for assessing the in vivo efficacy of an antiviral compound against MCMV in an immunocompromised mouse model.
Animal Model and Husbandry
-
Species: BALB/c mice, 6-8 weeks old.
-
Immunosuppression: Mice are rendered immunocompromised by treatment with cyclophosphamide (B585) (150 mg/kg) administered intraperitoneally on days -2 and +2 relative to infection.
-
Housing: Animals are housed in specific pathogen-free conditions with ad libitum access to food and water.
Murine Cytomegalovirus (MCMV) Infection
-
Virus Strain: Smith strain of MCMV.
-
Infection Route: Mice are infected via intraperitoneal injection.
-
Inoculum: A viral dose of 1 x 10^5 Plaque Forming Units (PFU) per mouse is administered.
Antiviral Treatment
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., saline or appropriate solvent).
-
Group 2: this compound (e.g., 50 mg/kg/day).
-
Group 3: Ganciclovir (e.g., 50 mg/kg/day).
-
Group 4: Maribavir (e.g., 100 mg/kg/day).
-
-
Administration: Treatment is initiated 24 hours post-infection and administered daily via oral gavage or subcutaneous injection for 14 consecutive days.
Efficacy Assessment
-
Viral Load Quantification: On day 7 and day 14 post-infection, a subset of mice from each group are euthanized, and target organs (spleen, lungs, liver) are harvested. Viral titers in the organs are quantified using a standard plaque assay on murine embryonic fibroblast (MEF) cells.
-
Survival Monitoring: A separate cohort of mice is monitored daily for morbidity and mortality for at least 21 days post-infection. Body weight and clinical signs of illness are recorded.
Statistical Analysis
-
Viral load data are log-transformed and analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for comparison between treatment groups and the vehicle control.
-
Survival data are analyzed using the Kaplan-Meier method, and survival curves are compared using the log-rank test.
-
A p-value of < 0.05 is considered statistically significant.
Figure 2. Experimental workflow for in vivo validation of anti-CMV therapeutic efficacy.
Conclusion
This guide outlines a comparative framework for the in vivo validation of this compound's therapeutic efficacy against Cytomegalovirus. By employing a standardized and well-characterized murine model, researchers can generate robust and reproducible data to compare the performance of novel antiviral candidates against existing therapies. The provided experimental protocol and data presentation format are intended to facilitate the objective assessment of this compound's potential as a new treatment option for CMV infections. It is imperative to reiterate that the data presented for this compound is hypothetical and serves as a template for the evaluation of a novel compound. Real-world experimental data will be necessary to truly ascertain its efficacy and safety profile.
References
- 1. "Ganciclovir Treatment of Murine Cytomegalovirus Infection in Mice Immu" by Donald F. Smee, A Pease et al. [digitalcommons.usu.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. Ganciclovir and maribavir cross-resistance revisited: Relative drug susceptibilities of canonical cytomegalovirus mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Detiviciclovir with Other Antiviral Compounds: A Comparative Guide
Disclaimer: As of late 2025, publicly available scientific literature and clinical trial data for Detiviciclovir (also known as AM365) are limited. Specifically, there is a lack of published quantitative data regarding its cross-reactivity with other antiviral compounds. This guide, therefore, serves as a template illustrating the requisite data and experimental methodologies for such an assessment. For demonstrative purposes, data for a well-characterized Hepatitis B virus (HBV) nucleoside analogue, Entecavir, will be used as a placeholder where specific data for this compound is unavailable.
This compound is classified as an antiviral nucleoside analogue and is understood to be a metabolite of Tiviciclovir. Its investigation has been primarily focused on the treatment of Hepatitis B. The mechanism of action for this class of drugs typically involves the inhibition of the viral polymerase, a key enzyme in viral replication. Cross-reactivity among nucleoside analogues is a critical factor in clinical practice, particularly in the context of drug resistance.
I. Comparative Antiviral Activity
An essential first step in assessing cross-reactivity is to establish the baseline antiviral potency of the compounds against the target virus. This is typically determined using in vitro cell-based assays to measure the concentration of the drug required to inhibit viral replication by 50% (EC50).
Table 1: In Vitro Antiviral Activity against Hepatitis B Virus (HBV)
| Compound | Drug Class | Target Virus | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Nucleoside Analogue | Wild-Type HBV | HepG2 2.2.15 | Data not available | Data not available | Data not available |
| Entecavir | Nucleoside Analogue | Wild-Type HBV | HepG2 2.2.15 | 4 | >10 | >2500 |
| Lamivudine | Nucleoside Analogue | Wild-Type HBV | HepG2 2.2.15 | 10 | >100 | >10000 |
| Tenofovir | Nucleotide Analogue | Wild-Type HBV | HepG2 2.2.15 | 110 | >100 | >909 |
EC50 (50% Effective Concentration): The concentration of the drug that inhibits 50% of viral replication. CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI): A measure of the drug's therapeutic window. A higher SI indicates a more favorable safety profile.
II. Cross-Reactivity in the Context of Antiviral Resistance
Cross-reactivity is most clinically relevant when considering antiviral resistance. Mutations in the viral polymerase that confer resistance to one nucleos(t)ide analogue may also reduce the susceptibility to other drugs in the same class.
Table 2: Cross-Reactivity Profile against Common HBV Polymerase Mutations
| Compound | Wild-Type HBV (Fold Change in EC50) | Lamivudine-Resistant (M204V/I) (Fold Change in EC50) | Adefovir-Resistant (A181T/V) (Fold Change in EC50) | Entecavir-Resistant (T184G + S202I + M250V) (Fold Change in EC50) |
| This compound | 1 | Data not available | Data not available | Data not available |
| Entecavir | 1 | 8 - 16 | 1 - 2 | >50 |
| Lamivudine | 1 | >1000 | 1 - 2 | >1000 |
| Tenofovir | 1 | 1 - 2 | 3 - 5 | 1 - 2 |
Fold Change in EC50: The ratio of the EC50 value for the resistant mutant to the EC50 value for the wild-type virus. A higher fold change indicates greater resistance.
III. Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity studies.
1. Cell-Based Antiviral Activity Assay (EC50 Determination)
-
Cell Line: HepG2 2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are commonly used.
-
Drug Preparation: Antiviral compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in cell culture medium.
-
Assay Procedure:
-
HepG2 2.2.15 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cell culture medium is replaced with medium containing the serially diluted antiviral compounds.
-
Cells are incubated for a defined period (e.g., 8 days), with the drug-containing medium being refreshed periodically.
-
After incubation, the supernatant is collected to quantify the amount of extracellular HBV DNA using quantitative real-time PCR (qPCR).
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of viral replication inhibition against the drug concentration and fitting the data to a dose-response curve.
2. Cytotoxicity Assay (CC50 Determination)
-
Cell Line: The same cell line used for the antiviral assay (e.g., HepG2 2.2.15) should be used to determine cytotoxicity.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and treated with the same serial dilutions of the antiviral compounds as in the EC50 assay.
-
After the incubation period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay that measures ATP content.
-
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the drug concentration.
3. Resistance Phenotyping Assay
-
Generation of Resistant Mutants: Site-directed mutagenesis is used to introduce specific resistance-conferring mutations into an HBV expression vector.
-
Assay Procedure:
-
HepG2 cells are transiently transfected with the expression vectors for either wild-type or mutant HBV.
-
The transfected cells are then treated with serial dilutions of the antiviral compounds.
-
The antiviral activity against each mutant is determined using the same method as the EC50 assay.
-
-
Data Analysis: The fold change in EC50 is calculated by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.
IV. Visualizing Experimental Workflows and Pathways
Diagram 1: Workflow for Assessing Antiviral Cross-Reactivity
Caption: Workflow for determining antiviral cross-reactivity.
Diagram 2: Simplified Signaling Pathway of Nucleos(t)ide Analogue Action in HBV
Caption: Mechanism of action of nucleos(t)ide analogues.
Head-to-head comparison of Detiviciclovir and penciclovir for herpes simplex virus
A comprehensive comparison between Detiviciclovir and the established antiviral agent penciclovir (B1679225) for the treatment of herpes simplex virus (HSV) cannot be provided at this time due to a lack of available scientific literature and experimental data on this compound.
Extensive searches of scholarly databases, clinical trial registries, and scientific publications have yielded no specific information regarding the antiviral activity, mechanism of action, cytotoxicity, or comparative efficacy of this compound against herpes simplex virus. While a chemical entity named this compound with the CAS number 220984-26-9 is identifiable, there is no published research detailing its biological properties or its potential as an anti-herpetic agent.
In contrast, penciclovir is a well-documented and widely studied antiviral drug used for the treatment of HSV infections. The following sections summarize the available information on penciclovir to serve as a benchmark for any future data that may emerge on this compound.
Penciclovir: An Overview
Penciclovir is a synthetic acyclic guanine (B1146940) derivative that exhibits potent antiviral activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2). It is the active metabolite of the prodrug famciclovir.
Mechanism of Action
Penciclovir's antiviral activity is dependent on its conversion to an active triphosphate form within HSV-infected cells. This process is initiated by a viral-specific enzyme, thymidine (B127349) kinase (TK).
dot graph "Penciclovir_Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Penciclovir [label="Penciclovir", fillcolor="#F1F3F4", fontcolor="#202124"]; PCV_MP [label="Penciclovir\nMonophosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; PCV_TP [label="Penciclovir\nTriphosphate\n(Active Form)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Viral_DNA_Polymerase [label="Viral DNA\nPolymerase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Viral_DNA_Synthesis [label="Viral DNA\nSynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibition [shape=point, style=invis];
Penciclovir -> PCV_MP [label="Viral Thymidine\nKinase"]; PCV_MP -> PCV_TP [label="Cellular\nKinases"]; PCV_TP -> Inhibition [arrowhead=tee, color="#EA4335"]; Inhibition -> Viral_DNA_Polymerase; Viral_DNA_Polymerase -> Viral_DNA_Synthesis;
{rank=same; Penciclovir; PCV_MP; PCV_TP} } Penciclovir's mechanism of action against HSV.
The key steps in penciclovir's mechanism of action are:
-
Selective Phosphorylation: In cells infected with HSV, viral thymidine kinase phosphorylates penciclovir to penciclovir monophosphate. This initial step is crucial for its selectivity, as uninfected cells have significantly lower levels of this enzyme.
-
Conversion to Active Form: Cellular kinases further phosphorylate the monophosphate form to penciclovir triphosphate.
-
Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, an enzyme essential for the replication of the viral genome. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP).
-
Chain Termination: Incorporation of penciclovir triphosphate into the growing viral DNA chain results in the termination of DNA synthesis, thereby halting viral replication.
A key feature of penciclovir is the long intracellular half-life of its active triphosphate form, which contributes to its sustained antiviral effect.
Experimental Data for Penciclovir
Quantitative data on the efficacy and cytotoxicity of penciclovir against HSV are typically determined through in vitro assays.
Key Performance Metrics:
-
IC50 (50% Inhibitory Concentration): The concentration of a drug required to inhibit the replication of the virus by 50%. A lower IC50 value indicates greater potency.
-
CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes a 50% reduction in the viability of uninfected host cells. A higher CC50 value indicates lower cytotoxicity.
-
Selectivity Index (SI): The ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates a more favorable safety profile, as it signifies that the drug is more toxic to the virus than to the host cells.
While specific IC50 and CC50 values for penciclovir can vary depending on the viral strain, cell line used, and the specific experimental conditions, published studies provide a general range for its activity.
Table 1: Representative In Vitro Activity of Penciclovir against Herpes Simplex Virus
| Parameter | Virus Type | Cell Line | Value Range |
| IC50 | HSV-1 | Various | 0.1 - 2.0 µM |
| HSV-2 | Various | 0.5 - 5.0 µM | |
| CC50 | Various | Various | >100 µM |
| Selectivity Index (SI) | HSV-1/HSV-2 | Various | >50 - >1000 |
Note: These values are illustrative and compiled from various sources. Actual values may differ based on experimental protocols.
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the antiviral activity of compounds like penciclovir.
Plaque Reduction Assay (for IC50 determination)
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
dot graph "Plaque_Reduction_Assay_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Cell_Seeding [label="Seed host cells in\nmulti-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Virus_Infection [label="Infect cell monolayers\nwith HSV", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Treatment [label="Add serial dilutions of\nPenciclovir", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate to allow\nplaque formation", fillcolor="#FBBC05", fontcolor="#202124"]; Staining [label="Fix and stain cells\nto visualize plaques", fillcolor="#F1F3F4", fontcolor="#202124"]; Plaque_Counting [label="Count plaques and\ncalculate % inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; IC50_Determination [label="Determine IC50 value", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cell_Seeding -> Virus_Infection; Virus_Infection -> Drug_Treatment; Drug_Treatment -> Incubation; Incubation -> Staining; Staining -> Plaque_Counting; Plaque_Counting -> IC50_Determination; } Workflow for a Plaque Reduction Assay.
Detailed Steps:
-
Cell Culture: Host cells (e.g., Vero, MRC-5) are seeded into multi-well plates and grown to form a confluent monolayer.
-
Virus Inoculation: The cell monolayers are infected with a known amount of HSV.
-
Drug Application: Immediately after infection, the medium is replaced with fresh medium containing serial dilutions of the test compound (penciclovir). A virus control (no drug) and a cell control (no virus, no drug) are included.
-
Incubation: The plates are incubated for a period that allows for the formation of visible viral plaques (areas of cell death).
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet), which stains the living cells, leaving the plaques unstained and visible.
-
Data Analysis: The number of plaques in each well is counted. The percentage of plaque inhibition for each drug concentration is calculated relative to the virus control. The IC50 value is then determined from the dose-response curve.
Cytotoxicity Assay (for CC50 determination)
This assay measures the effect of the compound on the viability of uninfected host cells.
dot graph "Cytotoxicity_Assay_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Cell_Seeding [label="Seed host cells in\n96-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Treatment [label="Add serial dilutions of\nPenciclovir", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate for a defined period\n(e.g., 48-72 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Viability_Assay [label="Perform cell viability assay\n(e.g., MTT, XTT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Measure absorbance and\ncalculate % cell viability", fillcolor="#34A853", fontcolor="#FFFFFF"]; CC50_Determination [label="Determine CC50 value", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cell_Seeding -> Drug_Treatment; Drug_Treatment -> Incubation; Incubation -> Viability_Assay; Viability_Assay -> Data_Analysis; Data_Analysis -> CC50_Determination; } Workflow for a standard Cytotoxicity Assay.
Detailed Steps:
-
Cell Seeding: Uninfected host cells are seeded into 96-well plates.
-
Compound Addition: Serial dilutions of the test compound are added to the wells. A cell control (no drug) is included.
-
Incubation: The plates are incubated for a period equivalent to the antiviral assay.
-
Viability Assessment: A cell viability reagent (e.g., MTT, XTT) is added to each well. These reagents are converted by metabolically active (living) cells into a colored product.
-
Data Measurement: The absorbance of the colored product is measured using a plate reader.
-
Data Analysis: The percentage of cell viability for each drug concentration is calculated relative to the cell control. The CC50 value is determined from the dose-response curve.
Conclusion
Penciclovir is a well-characterized antiviral agent with a clear mechanism of action and a favorable selectivity index against herpes simplex virus. The lack of publicly available data on this compound prevents a direct comparison. For researchers, scientists, and drug development professionals, any evaluation of this compound would require comprehensive in vitro and in vivo studies to determine its efficacy, cytotoxicity, and mechanism of action, following established experimental protocols similar to those described for penciclovir. Until such data becomes available, a head-to-head comparison remains impossible.
Evaluating the Synergistic Effects of Detiviciclovir in Combination with Other Antivirals: A Data-Driven Comparison
A comprehensive review of available scientific literature reveals a significant gap in the publicly accessible data regarding the synergistic effects of Detiviciclovir (also known as AM365) in combination with other antiviral agents. this compound is identified as an antiviral nucleoside analogue, a class of drugs that typically functions by inhibiting viral DNA or RNA synthesis.[1] However, detailed information on its specific mechanism of action, its spectrum of antiviral activity against various viruses, and, crucially, any studies evaluating its efficacy in combination therapies are not available in the reviewed scientific literature.
The exploration of synergistic combinations of antiviral drugs is a critical area of research in infectious disease therapeutics. The primary goals of combination therapy are to enhance antiviral efficacy, reduce the effective dose of individual drugs to minimize toxicity, and to curb the emergence of drug-resistant viral strains. Methodologies such as the Chou-Talalay method are widely used to quantitatively assess the nature of drug interactions, defining them as synergistic (a greater-than-additive effect), additive, or antagonistic.[2][3][4]
While the principles of antiviral synergy are well-established for numerous other compounds, the absence of specific studies involving this compound prevents a comparative analysis as requested. There are no publicly available experimental data, such as Combination Index (CI) values or Dose Reduction Indices (DRI), to populate comparative tables. Furthermore, the lack of information on its molecular targets and pathways precludes the generation of signaling pathway diagrams related to its combined use.
General Principles of Antiviral Combination Therapy
To provide context for the importance of such research, this guide outlines the general principles and experimental approaches used to evaluate antiviral synergy.
Experimental Protocols for Assessing Synergy
The gold standard for evaluating drug interactions is the in vitro checkerboard assay, with data analysis often performed using the median-effect principle as described by Chou and Talalay.
A generalized workflow for such an experiment is as follows:
-
Cell Culture and Viral Infection: A suitable host cell line is cultured and infected with the virus of interest at a predetermined multiplicity of infection (MOI).
-
Drug Combination Matrix: The two antiviral agents are prepared in a series of dilutions and are added to the infected cells in a checkerboard format, covering a range of concentrations for each drug alone and in combination.
-
Quantification of Antiviral Activity: After an incubation period, the extent of viral replication is measured. Common methods include:
-
Plaque Reduction Assay: To determine the number of infectious virus particles.
-
qRT-PCR: To quantify viral RNA levels.
-
ELISA: To measure viral protein expression.
-
Cell Viability Assays (e.g., MTS, MTT): To assess the cytopathic effect (CPE) of the virus.
-
-
Data Analysis: The dose-response curves for each drug alone and in combination are used to calculate the Combination Index (CI).
-
CI < 1: Indicates synergy.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
-
The following diagram illustrates a typical experimental workflow for assessing antiviral synergy.
Potential Mechanisms of Antiviral Synergy
Synergistic effects can arise from various mechanisms, depending on the drugs involved. The diagram below illustrates a hypothetical signaling pathway where two antiviral drugs with different mechanisms of action could exhibit synergy.
In this conceptual model, this compound, as a nucleoside analogue, would likely inhibit the viral genome replication step. If combined with another antiviral that targets a different stage of the viral life cycle, such as a protease inhibitor that affects viral assembly, the simultaneous disruption of two critical processes could lead to a synergistic reduction in viral production.
Conclusion
The development of effective antiviral combination therapies is paramount in the fight against viral diseases. While the theoretical framework and experimental methodologies for evaluating such combinations are well-established, there is a clear lack of published data for this compound. Further research is required to determine its antiviral profile and to explore its potential for synergistic interactions with other antiviral agents. Professionals in drug development are encouraged to conduct such studies to elucidate the therapeutic potential of this compound in combination regimens.
References
Biochemical Assay Showdown: Detiviciclovir and Cidofovir Face Off Against Viral Polymerase
For Immediate Release
In the landscape of antiviral research, the inhibition of viral polymerases remains a cornerstone of therapeutic strategy. This guide provides a detailed biochemical comparison of two notable antiviral compounds, Detiviciclovir and Cidofovir (B1669016), focusing on their interaction with viral DNA polymerase. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, inhibitory potencies, and the experimental frameworks used to evaluate them.
Executive Summary
Cidofovir is a well-characterized nucleotide analogue with proven efficacy against a range of DNA viruses. Its active metabolite, Cidofovir diphosphate (B83284), acts as a competitive inhibitor of viral DNA polymerases, leading to chain termination and the halting of viral replication. In contrast, publicly available biochemical data on this compound, a nucleoside analogue, is scarce, precluding a direct quantitative comparison of its polymerase inhibition at this time. This guide presents the available data for both compounds, highlighting the need for further research into the specific biochemical properties of this compound.
Data Presentation: Inhibitory Activity Against Viral Polymerases
The following table summarizes the known biochemical data for the active forms of this compound and Cidofovir against various viral DNA polymerases. It is important to note that this compound, a nucleoside analogue, would require intracellular phosphorylation to its triphosphate form to be active, while Cidofovir, a nucleotide analogue, is converted to its active diphosphate form.
| Parameter | This compound triphosphate | Cidofovir diphosphate | Virus | Reference |
| Ki (Inhibition Constant) | Data not available | 6.6 µM | Human Cytomegalovirus (HCMV) | [1][2] |
| Data not available | 0.86 µM | Herpes Simplex Virus 1 (HSV-1) | [1] | |
| Data not available | 1.4 µM | Herpes Simplex Virus 2 (HSV-2) | [1] | |
| IC50 (Half-maximal Inhibitory Concentration) | Data not available | 4 µg/mL (in vitro replication) | Vaccinia Virus | [2] |
Selectivity Against Human DNA Polymerases:
A critical aspect of antiviral drug development is selectivity for the viral target over host enzymes. The following table presents the inhibitory constants of Cidofovir diphosphate against human DNA polymerases.
| Parameter | Cidofovir diphosphate | Host Enzyme | Reference |
| Ki (Inhibition Constant) | 51 µM | Human DNA Polymerase α | [2] |
| 520 µM | Human DNA Polymerase β | [2] | |
| 299 µM | Human DNA Polymerase γ | [2] |
Mechanism of Action on Viral DNA Polymerase
Both this compound and Cidofovir are designed to interfere with the replication of viral DNA. As nucleoside/nucleotide analogues, they mimic natural substrates of the viral DNA polymerase.
Cidofovir: Cidofovir is a monophosphate nucleotide analogue.[3] Within the host cell, it is phosphorylated twice by cellular kinases to its active form, Cidofovir diphosphate.[4] This active metabolite then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.[3][4] The incorporation of Cidofovir diphosphate can lead to premature chain termination, thereby halting viral DNA synthesis.[4] Studies on vaccinia virus and adenovirus DNA polymerases have shown that while Cidofovir can be incorporated, it slows the rate of subsequent nucleotide addition.[5] Furthermore, DNA containing incorporated Cidofovir can be more resistant to excision by the proofreading 3'-5' exonuclease activity of some viral polymerases.[5]
This compound: this compound is described as an antiviral nucleoside analogue.[2] As a nucleoside, it would require intracellular phosphorylation to its active triphosphate form by host or viral kinases to exert its inhibitory effect on viral polymerase. This active triphosphate would then likely compete with a natural deoxynucleoside triphosphate substrate for incorporation into the viral DNA. However, specific biochemical studies detailing this mechanism and its inhibitory kinetics are not readily available in the public domain.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of incorporation of cidofovir into DNA by human cytomegalovirus DNA polymerase on DNA elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
Detiviciclovir: An Elusive Acyclovir Alternative for Resistant HSV Strains
The quest for novel antiviral agents effective against acyclovir-resistant Herpes Simplex Virus (HSV) strains is a critical area of research for scientists and drug development professionals. While the landscape of anti-herpetic therapies is evolving, information regarding a compound known as Detiviciclovir remains scarce, precluding a comprehensive comparison with established treatments.
This compound, also identified by the synonym AM365, is classified as an antiviral nucleoside analogue. Its existence is confirmed by a Chemical Abstracts Service (CAS) number of 220984-26-9. However, a thorough review of publicly accessible scientific literature and clinical trial databases reveals a significant lack of data on its efficacy, particularly against HSV strains that have developed resistance to acyclovir (B1169), the frontline therapy for herpes infections.
The primary mechanism of acyclovir resistance in HSV involves mutations in the viral thymidine (B127349) kinase (TK) or DNA polymerase enzymes. These mutations prevent the effective conversion of acyclovir into its active triphosphate form or reduce the affinity of the viral DNA polymerase for the drug, respectively. For a new antiviral to be a viable alternative, it would ideally possess a mechanism of action that circumvents these resistance pathways. Unfortunately, there is no available information detailing the specific mechanism by which this compound may inhibit HSV replication.
A single preclinical study published in 2006 by Wang J, et al., in Biomedical Chromatography described a high-performance liquid chromatography (HPLC) method for the determination of this compound (AM365) in the perfusate and bile of isolated perfused rat livers. While this indicates that the compound has undergone at least preliminary pharmacokinetic studies in an animal model, it provides no insight into its antiviral activity or its potential to combat acyclovir-resistant HSV.
Without any in vitro or in vivo studies demonstrating its inhibitory concentrations (IC50) against various acyclovir-resistant HSV isolates, a quantitative comparison of its potency against drugs like foscarnet, cidofovir, or newer agents in development is impossible. Furthermore, the absence of published experimental protocols means that the methodologies for any potential efficacy studies remain unknown.
Comparative pharmacokinetic and pharmacodynamic modeling of Detiviciclovir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the investigational antiviral agent, Detiviciclovir, against established antiviral drugs: Ganciclovir, Valacyclovir, and Famciclovir (B1672041). The data presented for this compound is based on preclinical modeling and is intended for illustrative and comparative purposes.
Executive Summary
This compound is a novel nucleoside analog engineered for enhanced oral bioavailability and targeted intracellular phosphorylation, aiming for improved efficacy and a favorable safety profile in the treatment of herpesvirus infections. This document summarizes its preclinical PK/PD characteristics in comparison to current standard-of-care antiviral agents.
Comparative Pharmacokinetics
The oral bioavailability and key pharmacokinetic parameters of this compound are compared with Ganciclovir, Valacyclovir (a prodrug of Acyclovir)[1][2], and Famciclovir (a prodrug of Penciclovir)[3][4][5].
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | This compound (Hypothetical) | Ganciclovir | Valacyclovir (as Acyclovir) | Famciclovir (as Penciclovir) |
| Oral Bioavailability (%) | ~ 85 | < 10 | 54.5 ± 9.1 | ~77 |
| Time to Peak Concentration (Tmax, hours) | 1.5 - 2.0 | 1.0 - 2.0 | 0.5 - 0.9 | < 1.0 |
| Area Under the Curve (AUC) | High, dose-proportional | Variable, low with oral dosing | 3- to 5-fold higher than oral acyclovir | Linear over therapeutic doses |
| Elimination Half-life (t½, hours) | 4.0 - 5.5 | 2.5 - 4.8 (IV) | 2.5 - 3.3 | 2.0 - 2.5 |
| Intracellular Half-life (t½, hours) | > 24 | ~18 | 0.7 - 1.5 | 7 - 20 |
| Primary Route of Elimination | Renal | Renal | Renal | Renal |
Comparative Pharmacodynamics
The in vitro antiviral activity of this compound against common herpesviruses is presented below, benchmarked against established antivirals.
Table 2: In Vitro Antiviral Activity (IC50, µM)
| Virus | This compound (Hypothetical) | Acyclovir | Ganciclovir | Penciclovir |
| Herpes Simplex Virus 1 (HSV-1) | 0.15 | 0.3 - 1.5 | 0.2 - 2.5 | 0.2 - 1.0 |
| Herpes Simplex Virus 2 (HSV-2) | 0.20 | 0.5 - 4.0 | 0.5 - 5.0 | 0.3 - 1.5 |
| Varicella-Zoster Virus (VZV) | 0.80 | 3.0 - 10.0 | 1.0 - 5.0 | 2.0 - 8.0 |
| Cytomegalovirus (CMV) | 1.5 | > 100 | 0.5 - 2.5 | > 100 |
Mechanism of Action and Signaling Pathway
This compound, similar to other nucleoside analogs, acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA chain elongation. Its activation is dependent on phosphorylation by a viral-specific thymidine (B127349) kinase (TK) in infected cells, followed by further phosphorylation by host cell kinases to the active triphosphate form.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro Antiviral Activity Assay (IC50 Determination)
The 50% inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
-
Cell Culture: Appropriate host cells (e.g., Vero cells for HSV) are cultured in 96-well plates to form a confluent monolayer.
-
Compound Dilution: this compound and comparator drugs are prepared in a series of half-log10 dilutions.
-
Virus Inoculation: The cell monolayers are infected with the target virus at a predetermined multiplicity of infection (MOI) in the presence of the various drug concentrations.
-
Incubation: Plates are incubated until a significant cytopathic effect (CPE) is observed in the virus control wells (no drug).
-
Quantification of CPE: The extent of CPE is quantified using methods such as the neutral red uptake assay or by measuring cell viability with tetrazolium dyes.
-
Data Analysis: The IC50 value, the drug concentration that inhibits viral CPE by 50%, is calculated by regression analysis of the dose-response curve.
Caption: Workflow for IC50 determination.
Animal Pharmacokinetic Studies
Animal models are crucial for evaluating the in vivo behavior of a new drug candidate.
-
Animal Model: A relevant animal model, such as mice or guinea pigs, is selected based on the target virus and disease pathology.
-
Drug Administration: this compound and comparator drugs are administered orally at a specified dose.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing via methods like tail vein or retro-orbital sampling.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug and its active metabolites are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters including AUC, Cmax, Tmax, and elimination half-life using non-compartmental analysis.
Caption: Workflow for an animal pharmacokinetic study.
Conclusion
The hypothetical preclinical profile of this compound suggests a promising antiviral agent with enhanced oral bioavailability and potent in vitro activity against key herpesviruses. Its pharmacokinetic properties indicate the potential for less frequent dosing compared to some existing therapies. Further clinical investigation is warranted to confirm these advantageous characteristics in human subjects.
References
Safety Operating Guide
Navigating the Uncertainty: Proper Disposal Procedures for Detiviciclovir
Absence of specific manufacturer guidance on the disposal of Detiviciclovir necessitates a cautious approach, treating the compound as potentially hazardous waste. Researchers, scientists, and drug development professionals should adhere to established best practices for chemical and pharmaceutical waste management to ensure personnel safety and environmental protection.
Currently, the Safety Data Sheet (SDS) for this compound provides no specific information on its disposal[1]. This lack of data requires that laboratory personnel handle its waste with a high degree of caution, following institutional and regulatory guidelines for hazardous materials.
Immediate Safety and Logistical Recommendations
In the absence of explicit instructions, this compound waste should not be disposed of in standard trash or flushed down the drain. Improper disposal of pharmaceuticals can lead to environmental contamination with potential for wide-ranging, detrimental impacts on ecosystems[2].
General Disposal Protocol:
-
Segregation and Labeling: All waste materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, vials), should be segregated from general laboratory waste. The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Containment: Waste should be stored in a designated, secure area, in a sealed, leak-proof container that is compatible with the chemical.
-
Consult Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. They can provide specific instructions based on local, state, and federal regulations and arrange for pickup by a licensed hazardous waste contractor.
-
Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Quantitative Data Summary
No quantitative data regarding the environmental impact, ecotoxicity, or degradation of this compound is currently available in the public domain. The following table summarizes the lack of available information.
| Data Point | Value | Source |
| Recommended Disposal Method | Not Available | [1] |
| Environmental Fate and Ecotoxicity | Not Available | N/A |
Disposal Decision Workflow
The following diagram outlines the logical steps for making disposal decisions for a chemical compound like this compound, for which specific disposal information is unavailable.
Caption: Decision workflow for the disposal of this compound.
General Guidance on Pharmaceutical Waste
The U.S. Food and Drug Administration (FDA) provides general guidelines for medicine disposal. The preferred method is utilizing a drug take-back location. If not available, some medications may be flushed if they are on the FDA's "flush list," which this compound is not. For other medications not on the flush list, the FDA recommends mixing them with an unappealing substance (like dirt or coffee grounds), placing the mixture in a sealed plastic bag, and then disposing of it in the household trash[3][4]. However, for a research chemical with unknown environmental impact, this method is not recommended. The most prudent course of action is to manage it through a certified hazardous waste program.
References
Safeguarding Researchers: A Guide to Personal Protective Equipment and Handling of Detiviciclovir
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling Detiviciclovir. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to ensure personal safety and minimize environmental exposure. Due to the limited availability of specific toxicological data for this compound, it is imperative to handle this compound with the high degree of caution typically afforded to potent antiviral and cytotoxic agents.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment. All personnel must receive training on the proper donning and doffing of PPE to prevent contamination.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Item | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves.[1] | To prevent dermal absorption. The outer glove should be removed and disposed of within the containment area. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric.[1] | Protects the body and personal clothing from splashes and aerosol contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator is the minimum requirement. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.[1] | To prevent inhalation of aerosolized particles of the compound. |
| Eye Protection | Chemical splash goggles or a full-face shield.[1][2] | To protect the eyes and face from splashes and aerosols.[1] |
| Shoe Covers | Disposable, slip-resistant shoe covers.[1] | To prevent the tracking of contaminants out of the laboratory.[1] |
Note: Specific quantitative toxicological data and occupational exposure limits for this compound are not publicly available. Therefore, the compound should be handled as a potentially hazardous substance.
Operational Plan: Handling Detiviciciclovir
All manipulations of this compound, including weighing, reconstitution, and addition to cell cultures, must be performed within a certified Class II Biosafety Cabinet (BSC) to provide personnel, product, and environmental protection.
Step-by-Step Handling Protocol:
-
Preparation: Before commencing any work, ensure the BSC is certified and operating correctly. Decontaminate the interior surfaces of the BSC. Gather all necessary supplies and place them within the BSC to minimize disruption of the air barrier.
-
Donning PPE: Follow the institutional guidelines for donning the PPE detailed in Table 1.
-
Handling: Conduct all procedures with care to minimize the generation of aerosols. Use Luer-lock syringes and other closed systems where possible.
-
Post-Procedure Cleanup: Upon completion of the experiment, decontaminate all surfaces and equipment within the BSC using an appropriate disinfectant.[3] All waste should be segregated into clearly labeled, sealed containers within the BSC.
-
Doffing PPE: Remove PPE in the designated anteroom or a designated area within the lab, following the correct procedure to avoid self-contamination. Dispose of single-use PPE as hazardous waste.
-
Personal Hygiene: Thoroughly wash hands and any exposed skin with soap and water immediately after removing PPE.[3]
Caption: Experimental Workflow for Handling this compound.
Disposal Plan: Managing Detiviciciclovir-Contaminated Waste
Proper segregation and disposal of all waste contaminated with this compound are critical to prevent environmental release and accidental exposure.
Table 2: Waste Disposal Pathway for this compound
| Waste Type | Container | Treatment and Disposal Method |
| Solid Waste | Labeled, leak-proof, puncture-resistant biohazard bags.[1] | Incineration is the preferred method for cytotoxic waste.[4] |
| Liquid Waste | Sealed, shatter-proof containers. | Chemical deactivation followed by incineration. Do not dispose of down the drain. |
| Sharps | Puncture-resistant sharps containers.[1] | Incineration.[4] |
| Contaminated PPE | Labeled, leak-proof biohazard bags. | Incineration. |
Emergency Procedures: Spills and Exposures
Immediate and correct response to a spill or exposure is critical.
-
Spill Response:
-
Alert: Immediately alert others in the vicinity.[1]
-
Evacuate: Evacuate the immediate area of the spill.[1]
-
Secure: Secure the area and prevent entry.[1]
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.[1]
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill using an approved cytotoxic spill kit.[1]
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Seek immediate medical attention for any exposure.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Biosafety: Guidelines for Working with Pathogenic and Infectious Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biohazard Waste Disposal | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
